Mocetinostat

Catalog No.
S548550
CAS No.
726169-73-9
M.F
C23H20N6O
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mocetinostat

CAS Number

726169-73-9

Product Name

Mocetinostat

IUPAC Name

N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29)

InChI Key

HRNLUBSXIHFDHP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, DMF, and 1:1 DMF:PBS

Synonyms

MG 0103, MG 4230, MG 4915, MG 5026, MG-0103, MG-4230, MG-4915, MG-5026, MG0103, MG4230, MG4915, MG5206, MGCD 0103, MGCD-0103, MGCD0103, mocetinostat, N-(2-aminophenyl)-4-((4-pyridin-3-ylpyrimidin-2-ylamino)methyl)benzamide

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4

The exact mass of the compound Mocetinostat is 396.16986 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, DMF, and 1:1 DMF:PBS. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Stabilizing. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action and Key Biological Effects

Author: Smolecule Technical Support Team. Date: February 2026

Mocetinostat's effects are mediated through the inhibition of HDAC enzymes, which play a key role in epigenetic regulation. The diagram below illustrates its core mechanism and downstream consequences.

gm cluster_0 Core Mechanism cluster_1 Key Downstream Effects in Oncology cluster_2 Key Downstream Effects in Fibrosis MOC This compound HDAC Class I/IV HDACs MOC->HDAC Inhibits Ac Accumulation of Acetylated Proteins HDAC->Ac Prevents Deacetylation Effects Altered Gene Expression & Cellular Signaling Ac->Effects EffectsB Reversal of Myofibroblast Activation Ac->EffectsB A1 Increased Tumor Antigen Presentation Effects->A1 A2 Activation of Apoptosis Effects->A2 A3 Reduced Immunosuppressive Cell Populations Effects->A3 A4 Induction of Cell Differentiation Effects->A4 B1 Decreased ECM Production (e.g., Collagen) EffectsB->B1 B2 Increased E-cadherin & Altered β-catenin EffectsB->B2

Core mechanism and downstream effects of this compound

The biological consequences of this mechanism are broad and context-dependent. The table below summarizes the key effects observed in different disease models.

Disease Area Observed Effects Key Mechanistic Insights

| Oncology [1] [2] [3] | - Induces apoptosis & autophagy

  • Inhibits proliferation & metastasis
  • Increases tumor immunogenicity
  • Synergizes with checkpoint inhibitors | - Upregulates pro-apoptotic miR-31 and Bad protein; downregulates anti-apoptotic E2F6 [3]
  • Increases HLA genes and PD-L1 expression [1]
  • Decreases T-regulatory cells and MDSCs [1] | | Cardiac Fibrosis [4] [5] [6] | - Reverses existing fibrosis
  • Improves cardiac function
  • Reduces collagen deposition | - Reverses myofibroblast activation (decreases α-SMA, Collagen III) [4]
  • Activates p53/p21 axis and Caspase-3 [4] | | Osteoarthritis [7] | - Chondroprotective & anti-inflammatory
  • Reduces pain | - Upregulates KLF4 transcription factor
  • Modulates PGC-1α pathway |

Examples of Experimental Protocols

To illustrate how the effects of this compound are evaluated in research, here are summaries of key experimental methodologies from the literature.

1. In Vitro Anti-tumor Activity in Glioblastoma Cells [2]

  • Cell Lines & Culture: Human glioblastoma T98G and rat glioma C6 cells maintained in RPMI-1640 with 10% FBS.
  • Treatment: Cells treated with a dose range of this compound (0.0 - 2.5 µM) for 48 hours.
  • Viability Assay: Cell proliferation measured using MTT assay. 10µL MTT solution added to each well, incubated for 4h, formazan crystals dissolved, and absorbance measured at 570nm.
  • Apoptosis & Differentiation Assessment: Morphological features of apoptosis and differentiation analyzed after fixation and staining with a Kwik-Diff kit, followed by examination under a light microscope.
  • Protein Analysis: Western blotting performed to analyze changes in pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins, as well as differentiation markers.

2. In Vivo Anti-fibrotic Effect in Heart Failure [4]

  • Animal Model: Myocardial infarction (MI) induced in rats via left anterior descending (LAD) coronary artery occlusion to model congestive heart failure (CHF).
  • Treatment Protocol: this compound administered via injection for 3 weeks, starting at 3 weeks post-MI when heart failure was established.
  • Functional Assessment: Cardiac function analyzed at 6 weeks post-MI using measurements of left ventricle end-diastolic pressure and dp/dt max.
  • Fibrosis Quantification: Total collagen content in heart tissue measured to assess the extent of fibrosis. In vitro, isolated CD90+ cardiac fibroblasts treated with this compound showed decreased expression of α-Smooth Muscle Actin (α-SMA), Collagen III, and MMP2.

Quantitative Data Summary

The efficacy of this compound is dose- and context-dependent. The following table consolidates key quantitative findings from preclinical studies.

Model System This compound Dose / Concentration Key Quantitative Outcome
Glioblastoma Cells (C6, T98G) [2] 0.5 - 2.5 µM for 48h Dose-dependent reduction in cell viability (MTT assay)
Prostate Cancer Cells (DU-145) [3] 5 - 20 µM for 48h Significant induction of apoptosis (Cell Death ELISA)
Prostate Cancer Xenograft [3] Not specified ~50% reduction in orthotopic tumor growth
Syngeneic Tumor Model [1] Not specified Augmented anti-tumor activity of PD-L1 antibody antagonist
Rat CHF Model [4] 10 mg/kg (i.p., every other day for 3 weeks) Improved left ventricle end diastolic pressure and dp/dt max; decreased total collagen
Rat TAC Model [5] 10 mg/kg (i.p., every other day for 4 weeks) Significant regression of cardiac hypertrophy and fibrosis; reduced RAS activity

Research Status and Considerations

This compound remains an investigational drug and has not received full approval for general clinical use [8]. Its development has progressed through various phases:

  • It has been evaluated in Phase I and II clinical trials for several cancers, including lymphoma, urothelial carcinoma, and myelodysplastic syndrome [8] [9].
  • Early-generation HDAC inhibitors' clinical application can be limited by toxicity, and this compound's isotype-selectivity was designed to improve the therapeutic window [3] [9]. While generally well-tolerated in preclinical models, one review noted that patient enrollment was temporarily suspended to investigate potential cardiac complications, leading to a recommendation to exclude patients with significant pre-existing cardiac abnormalities [9].

References

mocetinostat pharmacodynamics histone hyperacetylation

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamic Profile & Mechanisms of Action

Mocetinostat's primary action is inhibiting a specific subset of HDAC enzymes, which increases the accumulation of acetylated histones and other proteins within cells [1].

Table 1: HDAC Isoform Selectivity of this compound

HDAC Isoform Class IC₅₀ (μM) Selectivity
HDAC1 I 0.15 [2] Submicromolar
HDAC2 I 0.29 [2] Submicromolar
HDAC3 I 1.66 [2] Submicromolar
HDAC11 IV 0.59 [2] Submicromolar
HDAC8 I Information Missing from Search Results -

This selective inhibition translates into specific downstream molecular and cellular events.

Table 2: Key Downstream Pharmacodynamic Effects & Evidence

Observed Effect Experimental Model Key Findings / Mechanism
Histone Hyperacetylation Human cancer cells [3], peripheral white blood cells from clinical trial patients [1] Dose-dependent increase in acetylated histones H3 and H4; used as a pharmacodynamic biomarker in clinical trials.
Cell Cycle Arrest Broad antitumor preclinical models [1] Induction of p21WAF1/CIP1 expression, leading to cell cycle arrest [3] [2].
Apoptosis Induction Prostate cancer cells (DU-145, PC-3) [4], Glioblastoma cell lines (C6, T98G) [5] [6] Upregulation of pro-apoptotic miR-31 and protein Bad; downregulation of anti-apoptotic E2F6 and Bcl-2; activation of caspases-9 and -3.
Inhibition of PI3K/AKT Pathway Glioblastoma cell lines [5] [6], Human epidural fibroblasts [7] Reduced phosphorylation of AKT and its target GSK3β, suppressing cell survival and proliferation.
Cellular Differentiation Glioblastoma cell lines [5] [6], Human chondrocytes [8] Activation of differentiation markers (e.g., GFAP); suppression of undifferentiation markers (e.g., N-Myc, Id2).
Anti-fibrotic Effects Rat laminectomy model [7] Suppression of myofibroblast activation and increased fibroblast apoptosis, reducing epidural fibrosis.
Activation of KLF4 Human joint tissue cells, mouse OA model [8] Upregulation of the transcription factor KLF4, promoting expression of protective genes in cartilage.

The following diagram summarizes the core signaling pathways modulated by this compound and their functional outcomes in different disease contexts:

G This compound This compound HDAC1_2_3_11 HDAC1, HDAC2, HDAC3, HDAC11 This compound->HDAC1_2_3_11 Inhibits AKT_inhibition PI3K/AKT Pathway Inhibition This compound->AKT_inhibition Directly causes HistoneHyperacetylation Histone Hyperacetylation HDAC1_2_3_11->HistoneHyperacetylation Leads to p21 p21WAF1/CIP1 HistoneHyperacetylation->p21 Induces miR31 miR-31 Expression HistoneHyperacetylation->miR31 Activates KLF4 Transcription Factor KLF4 HistoneHyperacetylation->KLF4 Upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Causes E2F6_down E2F6 Downregulation miR31->E2F6_down Suppresses ProtectiveGenes SOX9, COL2A1, ACAN KLF4->ProtectiveGenes Expresses Survival_inhibition Suppressed Cell Survival AKT_inhibition->Survival_inhibition Results in Apoptosis Apoptosis E2F6_down->Apoptosis Promotes Chondroprotection Cartilage Protection ProtectiveGenes->Chondroprotection Leads to Survival_inhibition->Apoptosis Promotes

Core pathways of this compound pharmacodynamics. This compound inhibits Class I/IV HDACs, causing histone hyperacetylation and direct pathway modulation, leading to diverse cellular outcomes.

Experimental Protocols for Key Assays

For scientists looking to validate these effects, here are methodologies from cited research.

Table 3: Summary of Key Experimental Protocols

Assay Purpose Cell Lines / Model Detailed Protocol Summary

| Cell Viability & Proliferation (MTT Assay) | Glioblastoma C6 and T98G cells [6] | 1. Seed 0.5 x 10⁴ cells/well in 96-well plates. 2. After 70% confluence, treat with this compound (0-2.5 µM) for 48h. 3. Add 10µL MTT solution, incubate 4h. 4. Add detergent, measure absorbance at 570nm. | | Analysis of Apoptosis (Annexin V/PI Staining & Morphology) | Glioblastoma C6 and T98G [6], Prostate cancer DU-145 and PC-3 [4] | 1. Culture cells and treat with this compound for 48h. 2. For flow cytometry: stain with FITC-Annexin V and Propidium Iodide (PI). 3. For morphology: fix and stain cells with a Kwik-Diff kit; image with light microscope; count apoptotic cells out of 300. | | In Vitro Differentiation Assay | Glioblastoma C6 and T98G cells [6] | 1. Culture cells in 6-well plates. 2. Treat with this compound for 48h. 3. Aspirate medium, wash with PBS, fix and stain with Kwik-Diff kit. 4. Examine differentiation features (e.g., cell morphology, processes) under light microscopy. | | Molecular Mechanism Analysis (Western Blot, PCR) | Human epidural fibroblasts [7], Glioblastoma cells [5] [6], Prostate cancer cells [4] | 1. Treat cells with this compound. 2. Extract mRNA and proteins. 3. Use Western Blot to detect: Acetylated histones, p21, BAX, Bcl-2, Bid, cleaved caspases, E2F6, Bad, HDAC1, p-AKT, p-GSK3β. 4. Use qPCR to measure: miR-31, KLF4, and other gene expression levels. |

Clinical & Preclinical Context

The pharmacodynamic properties of this compound underpin its investigation across various disease areas. It has been evaluated in clinical trials for hematological malignancies and solid tumors, including a phase 2 study in urothelial carcinoma with specific mutations [1] [9]. Beyond oncology, promising preclinical data shows efficacy in models of epidural fibrosis following laminectomy [7] and osteoarthritis [8], indicating a broader therapeutic potential.

References

Mocetinostat (MGCD0103) Pharmacokinetic Data in Rats

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data from a rat pharmacokinetic study as published in the identified research [1].

Parameter Value / Finding Notes
Analytical Technique Liquid Chromatography-Mass Spectrometry (LC-MS) Method used for quantification
Linear Range 5 - 5000 ng/mL In rat plasma
Accuracy 96.5% - 109.7% --
Precision (RSD) < 11% (Intra-day & Inter-day) --
Mean Recovery 89.7% - 96.1% --
Matrix Effect 94.5% - 97.4% --
Bioavailability 29.3% After a 15 mg/kg oral dose vs. 3 mg/kg IV dose

Experimental Methodology Overview

Based on the search results, here is a summary of the core experimental protocols used in the study [1]. Please note that some specific details (like vendor sources for some materials) are not provided in the available abstract.

  • Sample Preparation: The method used protein precipitation with acetonitrile. After adding the internal standard (midazolam), acetonitrile was added to the rat plasma samples to precipitate proteins. The mixture was then centrifuged, and the supernatant was likely collected for analysis [1].
  • Chromatographic Separation:
    • Column: C18 column (2.1 mm × 50 mm, 3.5 µm particle size) [1].
    • Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water [1].
    • Flow Rate: Not specified in the abstract [1].
  • Mass Spectrometric Detection:
    • Ion Source: Electrospray Ionization (ESI), operated in positive ion mode [1].
    • Detection Mode: Selective Ion Monitoring (SIM) [1].
    • Ions Monitored: The target fragment ion for MGCD0103 was m/z 397, and for the internal standard (midazolam) it was m/z 326 [1].
  • Pharmacokinetic Study Design:
    • Animals: Rats (specific strain not mentioned in abstract) [1].
    • Dosing: The study involved intravenous (3 mg/kg) and oral (15 mg/kg) administration of MGCD0103 [1].
    • Data Analysis: Plasma concentration-time data was collected and used to calculate pharmacokinetic parameters, including oral bioavailability [1].

Mocetinostat Workflow and Pharmacokinetic Pathway

The following diagram illustrates the experimental workflow for the bioanalysis of this compound in rat plasma.

mocetinostat_workflow PlasmaSample Rat Plasma Sample IS Add Internal Standard (Midazolam) PlasmaSample->IS Precipitation Protein Precipitation with Acetonitrile IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis Data Data & PK Calculation Analysis->Data

Experimental workflow for the bioanalysis of this compound in rat plasma [1].

The diagram below summarizes the key pharmacokinetic findings and their relationships from the rat study.

pk_pathway OralDose Oral Dose (15 mg/kg) Exposure Systemic Exposure OralDose->Exposure Plasma Concentration IVDose IV Dose (3 mg/kg) IVDose->Exposure Plasma Concentration Calculation Bioavailability (F) Calculation Exposure->Calculation AUC₀→∞ Result F = 29.3% Calculation->Result

Pathway of key pharmacokinetic parameters and bioavailability calculation [1].

Important Context and Limitations

  • Selective HDAC Inhibition: this compound is an isotype-selective HDAC inhibitor, primarily targeting Class I (HDAC1, 2, 3) and Class IV (HDAC11) enzymes, which differentiates it from broader pan-inhibitors [2] [3].
  • Information Gaps: The available public information is from a 2014 study abstract [1]. Critical protocol details are unavailable, including: specific equipment models, full mobile phase gradient, injection volume, calibration standard preparation, and animal handling procedures.
  • Clinical Relevance: While this data is from an animal model, this compound has been evaluated in human clinical trials for various cancers, where it demonstrated a favorable pharmacokinetic profile with a half-life of approximately 7-11 hours [2].

References

mocetinostat HDAC1 HDAC2 HDAC3 inhibition specificity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Key Experimental Findings

Mocetinostat exerts its anti-tumor effects through multiple interconnected biological mechanisms, as demonstrated in various cancer models.

Cancer Model Key Findings on Mechanism of Action Experimental Evidence

| Glioblastoma (in vitro) | Induced apoptosis, inhibited proliferation/metastasis, induced differentiation. Modulated PI3K/AKT pathway; ↑ BAX (pro-apoptotic), ↓ Bcl-2 (anti-apoptotic) [1] | - MTT cell proliferation assay

  • Apoptosis assay (morphology)
  • Western blot [1] | | Prostate Cancer (in vitro & in vivo) | Activated miR-31 expression → suppression of E2F6 (anti-apoptotic) → induced apoptosis [2] | - Cell death ELISA
  • Real-time PCR (miR-31)
  • Western blot (E2F6, Bad, caspases)
  • Orthotopic xenograft model [2] | | Non-Small Cell Lung Cancer (NSCLC) & Immunotherapy | Increased tumor antigen presentation (↑ HLA genes, ↑ PD-L1), decreased immunosuppressive cells (Tregs, MDSCs), augmented checkpoint inhibitor therapy [3] | - Chromatin immunoprecipitation (ChIP)
  • Flow cytometry (immune cell populations)
  • Syngeneic tumor models [3] |

These pathways can be visualized in the following diagram that summarizes the core mechanisms of action for this compound:

G cluster_epigenetic Epigenetic & Transcriptional Effects cluster_immune Immunomodulatory Effects cluster_direct Direct Cellular Outcomes This compound This compound HDAC_Inhibition HDAC_Inhibition This compound->HDAC_Inhibition Histone_Hyperacetylation Histone_Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation miR_31_Activation miR_31_Activation HDAC_Inhibition->miR_31_Activation PD_L1_Upregulation PD_L1_Upregulation HDAC_Inhibition->PD_L1_Upregulation HLA_Upregulation HLA_Upregulation HDAC_Inhibition->HLA_Upregulation Treg_MDSC_Reduction Treg_MDSC_Reduction HDAC_Inhibition->Treg_MDSC_Reduction Altered_Gene_Expression Altered_Gene_Expression Histone_Hyperacetylation->Altered_Gene_Expression Pro_Apoptotic_Proteins Pro_Apoptotic_Proteins Altered_Gene_Expression->Pro_Apoptotic_Proteins Cell_Cycle_Arrest Cell_Cycle_Arrest Altered_Gene_Expression->Cell_Cycle_Arrest Differentiation_Markers Differentiation_Markers Altered_Gene_Expression->Differentiation_Markers E2F6_Suppression E2F6_Suppression miR_31_Activation->E2F6_Suppression E2F6_Suppression->Pro_Apoptotic_Proteins Enhanced_Immunotherapy Enhanced_Immunotherapy PD_L1_Upregulation->Enhanced_Immunotherapy HLA_Upregulation->Enhanced_Immunotherapy Treg_MDSC_Reduction->Enhanced_Immunotherapy Anti_Tumor_Effect Anti_Tumor_Effect Enhanced_Immunotherapy->Anti_Tumor_Effect Apoptosis Apoptosis Pro_Apoptotic_Proteins->Apoptosis Cell_Cycle_Arrest->Anti_Tumor_Effect Differentiation_Markers->Anti_Tumor_Effect Apoptosis->Anti_Tumor_Effect

Summary of this compound's Core Mechanisms of Action.

Key Experimental Protocols

To investigate the effects of this compound in a research setting, several standard assays are used. Here are detailed methodologies for key experiments cited in the search results.

MTT Cell Proliferation Assay (from [1])

  • Purpose: To measure cell viability and the cytotoxic effects of this compound.
  • Procedure:
    • Seed cells (e.g., glioblastoma T98G, C6) in 96-well plates at a density of 0.5 × 10⁴ cells/well.
    • Incubate until ~70% confluent.
    • Replace medium with a fresh one containing a concentration gradient of this compound (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µM).
    • After 48 hours of incubation, add 10 µL of MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.
    • Add a detergent reagent (e.g., 100 mL) to dissolve the crystals.
    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 690 nm to subtract background.

Apoptosis Assay via Morphological Analysis (from [1])

  • Purpose: To detect and quantify apoptotic cells based on morphological characteristics.
  • Procedure:
    • Culture cells (e.g., C6 and T98G) in 6-well plates at a density of 0.5 × 10⁴.
    • Treat with different doses of this compound for 48 hours.
    • Discard the supernatant and wash the cells twice with phosphate-buffered saline (PBS).
    • Fix and stain the cells using a commercial staining kit (e.g., Kwik-Diff kit per manufacturer's instructions).
    • Image the cells under a light microscope to identify classic apoptotic features (e.g., cell shrinkage, chromatin condensation).
    • Use image analysis software (e.g., ImageJ) to calculate the percentage of apoptotic cells.

Western Blot Analysis for Protein Expression (from [1] [2])

  • Purpose: To analyze changes in the expression levels of key proteins in response to this compound treatment (e.g., BAX, Bcl-2, E2F6, Bad, activated caspases).
  • Procedure:
    • Lyse cells after treatment with this compound to extract total protein.
    • Separate proteins by molecular weight using gel electrophoresis (SDS-PAGE).
    • Transfer the separated proteins from the gel onto a membrane (e.g., PVDF or nitrocellulose).
    • Block the membrane with a protein solution (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
    • Incubate the membrane with a primary antibody specific to the protein of interest.
    • Incubate with a conjugated secondary antibody.
    • Detect the signal using a chemiluminescence or fluorescence detection system.

This compound represents a targeted epigenetic therapy with a well-defined inhibitory profile and multiple mechanisms for combating cancer cells and modulating the tumor microenvironment.

References

mocetinostat histone deacetylase enzyme targeting

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Effects

Mocetinostat exerts its effects primarily by inhibiting HDAC enzymes, leading to increased acetylation of histone tails. This relaxation of chromatin structure promotes the transcription of genes that are often silenced in cancers, such as tumor suppressor genes [1]. The key downstream consequences are:

  • Induction of Apoptosis: Promotes programmed cell death by increasing pro-apoptotic proteins (e.g., BAX, Bad) and decreasing anti-apoptotic proteins (e.g., Bcl-2, Bid, E2F6) [2] [3] [4].
  • Inhibition of Cell Proliferation & Cell Cycle Arrest: Suppresses cancer cell growth and induces cell cycle arrest [2] [5].
  • Promotion of Cellular Differentiation: Induces the expression of differentiation markers (e.g., GFAP in glioblastoma cells) and suppresses undifferentiation markers [2] [4].
  • Anti-metastatic and Anti-angiogenic Effects: Reduces cancer cell invasion, metastasis, and the formation of new blood vessels that feed tumors [2] [5].
  • Modulation of microRNA: Can activate pro-apoptotic microRNAs like miR-31, which in turn suppresses its anti-apoptotic target, E2F6 [3].

The following diagram illustrates the core signaling pathways modulated by this compound and their biological outcomes.

G cluster_hdac HDAC Inhibition cluster_paths Key Affected Pathways & Targets cluster_effects Molecular & Cellular Outcomes This compound This compound HDAC1 HDAC1/2/3/8,11 This compound->HDAC1 Inhibits PI3K PI3K/AKT Pathway HDAC1->PI3K Modulates H3 Histone H3 Acetylation HDAC1->H3 Modulates miR31 miR-31 Expression HDAC1->miR31 Modulates p21 p21 Activation HDAC1->p21 Modulates GrowthInhibit Growth Inhibition PI3K->GrowthInhibit Suppresses Apoptosis Apoptosis H3->Apoptosis Promotes CycleArrest Cell Cycle Arrest H3->CycleArrest Promotes Differentiation Differentiation H3->Differentiation Promotes miR31->Apoptosis Induces p21->CycleArrest Induces

Quantitative Inhibition Profile

The potency of this compound varies across different HDAC isotypes. The table below presents its half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration required to inhibit enzyme activity by 50% in cell-free assays.

HDAC Isoform IC₅₀ (μM) Notes
HDAC1 0.15 [6] Primary target, highest potency
HDAC2 ~0.3-0.5 (estimated) 2- to 10-fold less potent than HDAC1 [6]
HDAC3 0.61 [6]
HDAC11 Not precisely quantified Active inhibition, but less potent than HDAC1 [6]
Class II HDACs No significant activity Selective against Class I/IV [6] [7]

Experimental Protocols from Key Studies

Here are the summarized methodologies from two pivotal preclinical studies investigating this compound.

In Vitro Study on Glioblastoma Cells [2] [4]
  • Cell Lines: Human glioblastoma T98G and rat glioma C6 cells.
  • Culture Conditions: Maintained in RPMI 1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO₂.
  • Drug Preparation: this compound was dissolved in DMSO to create a 5.0 mM stock solution, stored at -20°C. Working concentrations ranged from 0.5 to 2.5 μM.
  • Key Assays:
    • MTT Cell Proliferation Assay: Cells were seeded in 96-well plates, treated for 48 hours, then incubated with MTT solution. Absorbance was measured at 570 nm to determine cell viability.
    • Apoptosis Assay (Morphological): Cells were cultured in 6-well plates, treated for 48 hours, then fixed and stained using a Kwik-Diff kit. Apoptotic cells were identified and counted under a light microscope.
    • In Vitro Differentiation Assay: Cells were treated with this compound for 48 hours, then fixed, stained, and examined for morphological features of differentiation.
Study on Apoptosis Mechanism in Prostate Cancer [3]
  • Cell Lines: Prostate cancer DU-145 and PC-3 cells.
  • Key Findings: Identified the miR-31/E2F6 axis as critical for this compound-induced apoptosis.
  • Experimental Techniques:
    • Apoptosis Measurement: Cell Death ELISA assay to detect mono- and oligonucleosomes in lysates.
    • Gene Expression Analysis: Real-time PCR to quantify miR-31 expression levels.
    • Protein Analysis: Western blotting to assess levels of E2F6, Bad, cleaved caspases, and PARP.
    • Functional Validation: Used miR-31 inhibitor and siRNA against E2F6 to confirm the pathway's role.

Therapeutic Applications & Clinical Status

This compound has been investigated for a range of conditions, primarily in oncology.

Disease Area Model / Context Key Findings & Status
Oncology
↳ Hodgkin's Lymphoma Phase II Clinical Trials Approved for phase II trials in 2010 [2] [1].
↳ Glioblastoma Preclinical (in vitro) Inhibits proliferation, induces apoptosis & differentiation in cell lines [2] [4].
↳ Prostate Cancer Preclinical (in vitro & in vivo) Induces apoptosis via miR-31/E2F6; effective against cancer stem cells [3].
↳ Other Cancers Clinical & Preclinical Trials Studied for urothelial carcinoma, myelodysplastic syndrome, leukemia, etc. [1] [3] [5].
Non-Oncology
↳ Osteoarthritis (OA) Preclinical (in vivo mouse model) Activated KLF4 transcription factor, protected against cartilage damage and pain [8].
↳ Cardiac Hypertrophy & Fibrosis Preclinical (in vivo rat model) Reduced cardiac remodeling, hypertrophy, and fibrosis [9].

Important Preclinical & Clinical Notes

  • Combination Therapy: this compound has shown synergistic effects. For example, it enhances the efficacy of docetaxel in prostate cancer cells and gemcitabine in leiomyosarcoma models [3] [6].
  • Status of Information: Some foundational mechanistic studies, particularly in glioblastoma, are from preprints that have not yet undergone peer review [2] [4]. While they provide valuable insights, their conclusions should be considered preliminary.
  • Clinical Status: this compound remains an investigational drug and has not received full approval for commercial use from major regulatory bodies like the FDA. Its development status for various indications should be confirmed via clinical trial registries [1].

References

Comprehensive Application Notes and Protocols: Mocetinostat-Gemcitabine Combination Therapy for Leiomyosarcoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Disease Background

Leiomyosarcoma (LMS) represents a malignant tumor of mesenchymal origin and is one of the most common soft tissue sarcoma subtypes, characterized by a complex karyotype and significant intra- and intertumor heterogeneity. LMS can present in various anatomical locations including the uterus, skin, blood vessels, retroperitoneum, gastrointestinal tract, trunk, and extremities. The pathogenesis of LMS remains largely unknown, and advanced-stage disease is generally incurable with current systemic therapies, demonstrating a clear unmet medical need for novel therapeutic approaches. Uterine leiomyosarcoma (uLMS), the most common subtype of uterine sarcoma, demonstrates particularly aggressive behavior with high rates of recurrence and metastasis. The five-year survival for uLMS patients ranges between 25% and 76%, plummeting to just 10-15% for patients presenting with metastatic disease at initial diagnosis [1] [2].

Current first-line systemic treatment options for advanced LMS include gemcitabine-based regimens, typically combined with docetaxel. Gemcitabine as a single agent demonstrated a response rate of approximately 21% in second-line therapy for uterine LMS according to Gynecological Oncology Group criteria, while the combination of gemcitabine with docetaxel showed improved response rates of 25% by RECIST criteria in phase II studies [3] [4]. Despite these established regimens, therapeutic efficacy remains modest with no curative potential for metastatic disease, necessitating the development of novel combination strategies to overcome chemoresistance and improve patient outcomes [3].

Table 1: Clinical Characteristics of Leiomyosarcoma

Characteristic Details Clinical Implications
Incidence 1-2% of all uterine malignancies Rare cancer with limited study populations
5-Year Survival 25-76% (all stages); 10-15% (metastatic) Poor prognosis in advanced disease
Common Locations Uterus, skin, blood vessels, retroperitoneum, GI tract Diverse anatomical presentations
Current Standard Therapy Gemcitabine + docetaxel; Doxorubicin-based regimens Limited efficacy in metastatic setting
Key Challenges Complex karyotype, tumor heterogeneity, chemoresistance Need for novel therapeutic approaches

Preclinical Mechanistic Insights

Molecular Mechanisms of Action

The combination of mocetinostat and gemcitabine exerts synergistic anti-tumor effects through multiple complementary mechanisms of action. This compound is a class I and IV selective histone deacetylase (HDAC) inhibitor that targets key epigenetic regulators in LMS cells. HDACs play crucial roles in chromatin remodeling and gene regulation by removing acetyl groups from lysine residues in histone tails, resulting in condensed chromatin structure and gene silencing. Inhibition of HDACs by this compound leads to a more relaxed chromatin state and active gene transcription, preferentially affecting cancer cells through the reactivation of silenced tumor suppressor genes [3] [4].

Gemcitabine (2',2'-difluorodeoxycytidine) is a fluorinated nucleoside analogue that requires intracellular activation to exert its cytotoxic effects. Upon cellular uptake, gemcitabine undergoes phosphorylation to its active forms: gemcitabine diphosphate inhibits ribonucleotide reductase (RR), while gemcitabine triphosphate is incorporated into DNA, leading to chain termination and apoptosis. The synergistic relationship between this compound and gemcitabine emerges from the ability of this compound to modulate key resistance pathways to gemcitabine. Preclinical studies demonstrated that this compound significantly reduces expression of gemcitabine-resistance markers RRM1 and RRM2 (the catalytic and regulatory subunits of ribonucleotide reductase, respectively) while simultaneously increasing expression of the gemcitabine-sensitivity marker hENT1 (human equilibrative nucleoside transporter 1), thereby enhancing gemcitabine uptake and efficacy [3] [4].

G This compound This compound HDAC_Inhibition HDAC_Inhibition This compound->HDAC_Inhibition Gemcitabine Gemcitabine Gemcitabine_Uptake Gemcitabine_Uptake Gemcitabine->Gemcitabine_Uptake Chromatin_Relaxation Chromatin_Relaxation HDAC_Inhibition->Chromatin_Relaxation Gene_Transcription Gene_Transcription Chromatin_Relaxation->Gene_Transcription RRM1_RRM2_Downregulation RRM1_RRM2_Downregulation Gene_Transcription->RRM1_RRM2_Downregulation hENT1_Upregulation hENT1_Upregulation Gene_Transcription->hENT1_Upregulation DNA_Synthesis_Inhibition DNA_Synthesis_Inhibition RRM1_RRM2_Downregulation->DNA_Synthesis_Inhibition hENT1_Upregulation->Gemcitabine_Uptake Gemcitabine_Uptake->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Figure 1: Mechanism of Synergistic Action Between this compound and Gemcitabine in LMS

Quantitative Data Summary

In Vitro Efficacy Data

Comprehensive in vitro studies utilizing multiple human LMS cell lines (SKLMS1, LMS1, Leio-012, Leio-196A, and LMS-117) demonstrated dose-dependent growth inhibition with this compound treatment. MTS assays revealed significant reduction in cell viability with IC50 values ranging between 0.5-1 μM across different LMS cell lines after 96 hours of treatment. Clonogenic assays further demonstrated that this compound effectively abrogated colony formation capacity in LMS cells, with approximately 80-90% reduction in colony formation at 1 μM concentration compared to DMSO-treated controls. Apoptosis analysis through cleaved caspase 3/7 activation showed that this compound induced dose-dependent apoptosis, with 2- to 4-fold increases in apoptotic activity compared to controls at concentrations of 0.5-1 μM [3] [4].

Table 2: In Vitro Efficacy of this compound in LMS Cell Lines

Assay Type Cell Lines Tested Key Parameters Results
MTS Cell Viability SKLMS1, LMS1, Leio-012, Leio-196A, LMS-117 IC50 values after 96h treatment 0.5-1 μM across cell lines
Clonogenic Assay SKLMS1, LMS1 Colony count reduction at 1 μM 80-90% reduction vs control
Apoptosis (Caspase 3/7) SKLMS1, LMS1 Fold-increase in apoptosis at 0.5-1 μM 2-4 fold increase vs control
Synergy Studies Multiple LMS lines Combination Index (Compusyn) Synergistic (CI < 1)
In Vivo Efficacy Data

In vivo validation was conducted using a LMS xenograft model in SCID mice implanted with SKLMS1 cells. Mice were randomized into four treatment arms: vehicle control, this compound alone (50 mg/kg PO QD), gemcitabine alone (20 mg/kg IP BID), and the combination of this compound with gemcitabine. The combination therapy demonstrated superior anti-tumor efficacy compared to either agent alone, with significant reduction in final tumor volumes and weights. Importantly, the combination was well-tolerated with no significant weight loss or mortality observed during the course of the experiment. Mice in the combination arm received this compound 24 hours prior to gemcitabine administration, suggesting a priming effect that enhances subsequent chemotherapy efficacy [3] [4].

Table 3: In Vivo Efficacy in SKLMS1 Xenograft Model

Treatment Group Dosing Regimen Tumor Growth Inhibition Tolerability
Vehicle Control PEG400/0.2N HCl Baseline No toxicity observed
This compound Alone 50 mg/kg PO QD Moderate inhibition Well-tolerated
Gemcitabine Alone 20 mg/kg IP BID Significant inhibition Well-tolerated
Combination Therapy This compound 24h prior to gemcitabine Superior inhibition vs either monotherapy Well-tolerated, no significant weight loss
Biomarker Modulation Data

Western blot analysis of LMS cells treated with this compound demonstrated significant biomarker modulation underlying the synergistic mechanism. Expression of ribonucleotide reductase subunits RRM1 and RRM2, associated with gemcitabine resistance, was substantially decreased following this compound treatment. Concurrently, expression of hENT1, the major gemcitabine uptake transporter, was increased, facilitating enhanced intracellular gemcitabine accumulation. Additionally, this compound treatment induced characteristic histone hyperacetylation, confirming target engagement as demonstrated by increased acetylated histone H3 and H4 levels [3] [4].

Experimental Protocols

Cell Viability and Proliferation Assays

Purpose: To evaluate the anti-proliferative effects of this compound alone and in combination with gemcitabine in human LMS cell lines.

Materials and Reagents:

  • Human LMS cell lines (SKLMS1, LMS1, etc.)
  • This compound (Selleck Chemicals, stored as 10 mM stock in DMSO at -20°C)
  • Gemcitabine (Selleck Chemicals, stored as 50 mM stock in DMSO at -20°C)
  • CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS) kit (Promega)
  • Complete DMEM media (supplemented with 10% FBS and 1% penicillin/streptomycin)
  • 96-well tissue culture plates
  • Microplate reader capable of measuring 490 nm absorbance

Procedure:

  • Seed LMS cells in 96-well plates at a density of 5,000 cells per well in 100 μL complete media and allow to adhere overnight.
  • Prepare serial dilutions of this compound (0.1, 0.5, 1 μM) and gemcitabine (0.1-100 nM) in complete media. For combination studies, use fixed molar ratios based on individual IC50 values.
  • Treat cells with vehicle control (DMSO, equivalent concentration), single agents, or combinations in triplicate wells.
  • Incubate treated cells for 96 hours at 37°C in a humidified 5% CO2 incubator.
  • Add 20 μL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
  • Measure absorbance at 490 nm using a microplate reader.
  • Calculate percentage viability relative to vehicle-treated controls. Perform three independent experiments.

Data Analysis: Calculate IC50 values using non-linear regression analysis in GraphPad Prism. For combination studies, analyze synergy using Compusyn software with the Chou-Talalay method, where Combination Index (CI) < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism [3] [4].

Apoptosis Detection Protocol

Purpose: To quantify apoptosis induction by this compound through activated caspase 3/7 measurement.

Materials and Reagents:

  • CellEvent Caspase 3/7 Green Detection Reagent (Life Technologies)
  • Vybrant DyeCycle Green Stain (Life Technologies)
  • IncuCyte Zoom Live-Cell Analysis System (Essen BioScience) or similar live-cell imaging system
  • Black-walled, clear-bottom 96-well plates
  • Complete DMEM media

Procedure:

  • Seed LMS cells in 96-well plates at 2,000 cells per well in 100 μL complete media and allow to adhere overnight.
  • Prepare this compound treatments (0.1, 0.5, 1 μM) in complete media containing 500 nM CellEvent Caspase 3/7 reagent.
  • Replace media with treatment solutions and incubate under standard conditions.
  • Monitor caspase 3/7 activation every 4-6 hours for 96 hours using the IncuCyte system.
  • At endpoint (96 hours), add Vybrant DyeCycle Green Stain (1:2000 dilution) to each well to quantify total cell number.
  • Analyze images using IncuCyte software to quantify green object count (apoptotic cells) normalized to total cell count.

Data Analysis: Express results as fold-change in caspase 3/7-positive cells relative to vehicle control. Statistical significance can be determined using one-way ANOVA with post-hoc testing [3].

In Vivo Xenograft Therapeutic Efficacy

Purpose: To evaluate the anti-tumor efficacy of this compound and gemcitabine alone and in combination in a LMS xenograft model.

Materials and Reagents:

  • Six-week-old female SCID mice (Taconic Biosciences)
  • SKLMS1 cells (ATCC)
  • This compound (Mirati Therapeutics)
  • Gemcitabine (Selleck Chemicals)
  • PEG400/0.2N HCl (vehicle for this compound)
  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Harvest and resuspend SKLMS1 cells in sterile PBS at 1×10^7 cells/mL.
  • Inject 1×10^6 cells (100 μL) subcutaneously into the right flank of each mouse.
  • Monitor tumor growth by caliper measurements twice weekly. When tumors reach approximately 0.5 cm in diameter (approximately 2-3 weeks post-injection), randomize mice into four treatment groups (n=9-10 per group):
    • Group 1: Vehicle control (PEG400/0.2N HCl, PO QD)
    • Group 2: this compound alone (50 mg/kg, PO QD)
    • Group 3: Gemcitabine alone (20 mg/kg, IP BID)
    • Group 4: Combination (this compound 50 mg/kg PO QD, followed 24 hours later by gemcitabine 20 mg/kg IP BID)
  • Continue treatments for 4-6 weeks, monitoring tumor dimensions and body weight twice weekly.
  • Euthanize mice when tumors in control group reach 1.5 cm maximum dimension or if signs of distress develop.
  • Measure final tumor volumes using the formula: Volume = (length × width^2)/2.
  • Excise tumors and weigh for final tumor weight comparisons.

Data Analysis: Compare tumor volumes and weights between treatment groups using one-way ANOVA with appropriate post-hoc testing. Plot tumor growth curves over time for each treatment group [3].

Clinical Translation

Clinical Trial Outcomes

Based on the compelling preclinical data, a phase II clinical trial (SARC018-SPORE01/NCT02303262) was conducted to evaluate the combination of this compound and gemcitabine in patients with metastatic leiomyosarcoma who had documented disease progression after prior exposure to gemcitabine-containing therapy. This open-label, multi-center study represented the first clinical translation of the preclinical findings described in these application notes. The trial demonstrated feasibility and proof of principle activity for this combination approach, with an acceptable safety profile. However, the trial was terminated after completion of the first stage due to a limited response rate observed at interim analysis, suggesting that while biologically active, the combination may have limited clinical efficacy in heavily pretreated patients [5] [6].

Future Perspectives and Alternative Approaches

The limited clinical efficacy of this compound-gemcitabine combination in the phase II trial highlights the challenges in translating preclinical findings to clinical benefit. Recent research has explored alternative combination strategies for LMS treatment, including gamma secretase inhibitors with chemotherapy. A 2024 study demonstrated that the gamma secretase inhibitor MK-0752 synergized with gemcitabine and docetaxel in uLMS cell lines, resulting in decreased invasion, increased apoptosis, and altered gene expression pathways [7]. Additionally, other class I HDAC inhibitors such as tucidinostat have shown potent anti-proliferative effects in uLMS models, suggesting that epigenetic targeting remains a viable strategy but may require optimization of patient selection, dosing schedules, or combination partners [1].

Future research directions should include:

  • Biomarker-driven patient selection to identify LMS subsets most likely to respond to HDAC inhibition
  • Alternative dosing schedules to maximize synergistic effects while minimizing toxicity
  • Triple combination strategies incorporating immunotherapy or targeted agents
  • Rational combination with newer chemotherapeutic agents such as trabectedin

References

Comprehensive Application Notes: Mocetinostat (MGCD0103) In Vitro Cell Proliferation Assay Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mocetinostat and Cell Proliferation Assessment

This compound (MGCD0103) represents a class of targeted epigenetic agents that have shown significant potential in oncology research and drug development. As an isotype-selective histone deacetylase (HDAC) inhibitor, this compound specifically targets Class I HDACs (HDAC 1, 2, 3, and 8) and Class IV HDAC11 enzymes, distinguishing it from pan-HDAC inhibitors with broader specificity [1] [2]. This selectivity profile potentially offers a more focused mechanism of action while minimizing off-target effects commonly associated with less selective HDAC inhibitors.

The assessment of anti-proliferative activity forms a cornerstone of oncological drug development, providing critical insights into a compound's potential therapeutic efficacy. For this compound, which demonstrates multiple mechanisms of action including apoptosis induction, cell differentiation, and cell cycle arrest, proliferation assays serve as essential tools for quantifying its biological effects across various cancer models [1] [3]. These assays not only help establish dose-response relationships but also contribute to understanding the compound's mechanism of action when combined with complementary molecular analyses.

The relevance of proliferation assays for this compound evaluation extends beyond simple growth inhibition measurements. Research has demonstrated that this compound modulates key proliferation pathways through both direct epigenetic modifications and indirect effects on tumor microenvironment and immune recognition [4]. These multifaceted activities underscore the importance of robust, reproducible proliferation assays that can accurately capture the complex biological effects of this targeted therapeutic agent.

This compound Mechanism of Action and Biological Effects

Molecular Targets and HDAC Inhibition

This compound exerts its primary effects through selective inhibition of specific histone deacetylase enzymes. Biochemical profiling reveals that this compound demonstrates greatest potency against HDAC1 (IC₅₀ = 0.15 μM in cell-free assays), with 2- to 10-fold selectivity against HDAC2, HDAC3, and HDAC11 [3]. Importantly, the compound shows minimal activity against HDAC4, 5, 6, 7, and 8, highlighting its isotype-selective profile [3]. This selective targeting differentiates this compound from pan-HDAC inhibitors such as vorinostat and contributes to its unique biological and potential clinical profile.

At the molecular level, HDAC inhibition by this compound results in accumulation of acetylated histones, particularly histones H3 and H4, leading to a more open chromatin configuration [2]. This epigenetic modification facilitates transcription of genes involved in tumor suppression, cell cycle regulation, and differentiation. The accumulation of acetylated histones serves as an important pharmacodynamic marker for target engagement in both preclinical and clinical settings [2].

Functional Consequences in Tumor Cells

The molecular effects of this compound translate into several critical functional outcomes in tumor cells:

  • Cell Cycle Arrest: this compound induces G₂/M phase accumulation in various cancer cell lines, with EC₅₀ values below 1 μM in HCT116 cells [3]. This cell cycle arrest correlates with upregulation of cyclin-dependent kinase inhibitors such as p21 (CDKN1A), which shows EC₅₀ values of approximately 0.45 μM in HCT116 cells [3].

  • Apoptosis Induction: The compound activates both intrinsic and extrinsic apoptosis pathways, characterized by caspase activation, modulation of Bcl-2 family proteins (increased BAX, decreased Bcl-2 and Bid), and downregulation of anti-apoptotic proteins such as XIAP [1] [3]. In glioblastoma models, these pro-apoptotic effects demonstrate clear dose dependency, with higher concentrations (1.5-2.5 μM) producing more significant effects [1].

  • Cellular Differentiation: this compound promotes astrocytic differentiation in glioblastoma models through activation of differentiation markers like GFAP and suppression of undifferentiation markers (Id2, N-Myc) [1]. This differentiation effect represents an important non-cytotoxic mechanism that contributes to its anti-tumor activity.

  • Immunomodulatory Effects: Recent research has revealed that this compound increases tumor antigen presentation through upregulation of HLA genes and modulates immune cell populations in the tumor microenvironment, including decreased T-regulatory cells and increased CD8+ T cells [4]. These effects potentially enhance response to checkpoint inhibitor therapies.

Table 1: Key Molecular and Cellular Effects of this compound

| Effect Category | Specific Changes | Experimental Model | Concentration Range | |---------------------|----------------------|------------------------|-------------------------| | HDAC Inhibition | HDAC1 inhibition (IC₅₀ = 0.15 μM) | Cell-free assay | [3] | | Histone Acetylation | Increased acetylated H3 and H4 | Multiple cancer cell lines | 0.1-10 μM | [3] [2] | | Gene Regulation | p21 upregulation (EC₅₀ = 0.45 μM) | HCT116 cells | [3] | | Apoptosis Markers | Increased BAX, decreased Bcl-2 | Glioblastoma cells | 1.5-2.5 μM | [1] | | Immune Modulation | HLA upregulation, Treg decrease | NSCLC cells, syngeneic models | 0.5-5 μM | [4] |

mocetinostat_mechanism This compound This compound HDAC_Inhibition HDAC Inhibition (Class I/IV) This compound->HDAC_Inhibition Histone_Acetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Acetylation Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Differentiation Differentiation Gene_Expression->Differentiation Immune_Modulation Immune_Modulation Gene_Expression->Immune_Modulation Anti_tumor_Effect Anti_tumor_Effect Apoptosis->Anti_tumor_Effect Cell_Cycle_Arrest->Anti_tumor_Effect Differentiation->Anti_tumor_Effect Immune_Modulation->Anti_tumor_Effect

Figure 1: this compound Mechanism of Action and Functional Consequences

Cell Proliferation Assay Protocols

MTT Cell Proliferation Assay Protocol

The MTT tetrazolium reduction assay represents one of the most widely used methods for assessing this compound's anti-proliferative effects. This colorimetric method measures cellular metabolic activity as a proxy for viable cell number, based on the reduction of yellow MTT to purple formazan crystals by metabolically active cells [1].

Protocol Details:

  • Cell Seeding: Plate cells at an optimal density of 0.5 × 10⁴ cells/well in 96-well plates containing growth medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin-streptomycin) [1]. Allow cells to adhere and reach approximately 70% confluence before treatment initiation.

  • Drug Treatment: Prepare fresh this compound solutions in DMSO, ensuring final DMSO concentrations do not exceed 0.1% to maintain vehicle toxicity below significant levels. Treat cells with a concentration range of 0-2.5 μM this compound for 48 hours [1]. Include vehicle controls and blank wells without cells for background subtraction.

  • MTT Incubation: Following treatment, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere [1]. During this incubation, metabolically active cells convert MTT to insoluble purple formazan crystals.

  • Solubilization and Measurement: Carefully remove the medium and add 100 μL of detergent reagent (typically DMSO or acidified isopropanol) to dissolve the formazan crystals. Shake plates thoroughly for 1 minute to ensure complete dissolution [1]. Measure absorbance at 570 nm with a reference wavelength of 690 nm to subtract background using a microplate reader.

  • Data Analysis: Calculate percentage viability by normalizing treated group absorbance values to vehicle controls. Generate dose-response curves and calculate IC₅₀ values using appropriate nonlinear regression analysis.

Cell Trace Violet Flow Cytometry-Based Proliferation Assay

For more detailed analysis of proliferation dynamics and division tracking, flow cytometry-based methods using dyes like Cell Trace Violet provide superior resolution compared to bulk metabolic assays.

Protocol Details:

  • Cell Labeling: Harvest and wash cells in PBS. Resuspend cells at 1-5 × 10⁶/mL in pre-warmed PBS containing 1-5 μM Cell Trace Violet. Incubate for 20 minutes at 37°C in the dark [5]. Quench the reaction by adding 5 volumes of complete medium and incubate for 5 minutes. Wash cells twice with complete medium to remove unincorporated dye.

  • Cell Plating and Treatment: Seed labeled cells at appropriate densities in culture plates. After cell adherence, treat with this compound at desired concentrations. Include vehicle controls and consideration for positive control groups (e.g., other known anti-proliferative agents).

  • Harvest and Analysis: Following treatment duration (typically 48-72 hours), harvest cells by gentle trypsinization if adherent. Analyze by flow cytometry using a 405 nm excitation laser and 450/50 nm emission filter [5]. Collect sufficient events for robust statistical analysis (typically 10,000-50,000 events per sample).

  • Data Interpretation: Analyze data using flow cytometry software to quantify proliferation indices. The sequential halving of fluorescence intensity with each cell division generates a profile of division peaks from which multiple parameters can be extracted: division index, proliferation index, and percentage of divided cells.

Table 2: Comparison of Proliferation Assay Methods for this compound Testing

Parameter MTT Assay Cell Trace Violet Assay
Measurement Type Metabolic activity (bulk) Division tracking (single-cell)
Throughput High Medium
Time Required 2-3 days 3-4 days
Key Equipment Microplate reader Flow cytometer with violet laser
Information Gained Overall viability/IC₅₀ Division kinetics, heterogeneity
This compound Concentration Range 0-2.5 μM [1] 0-5 μM (adaptable)
Endpoint Single timepoint Multiple timepoints possible
Complementary Data Cytotoxicity Cell cycle, death mechanisms

proliferation_assay_workflow Cell_Preparation Cell_Preparation Assay_Selection Assay_Selection Cell_Preparation->Assay_Selection MTT_Protocol MTT_Protocol Assay_Selection->MTT_Protocol Flow_Cytometry_Protocol Flow_Cytometry_Protocol Assay_Selection->Flow_Cytometry_Protocol Drug_Treatment Drug_Treatment Incubation Incubation Drug_Treatment->Incubation Cell_Harvest Harvest Cells Drug_Treatment->Cell_Harvest Detection Detection Incubation->Detection Analysis Analysis Detection->Analysis MTT_Protocol->Drug_Treatment MTT_Reagent Add MTT Reagent MTT_Protocol->MTT_Reagent Flow_Cytometry_Protocol->Drug_Treatment Cell_Labeling Cell Labeling (CT Violet) Flow_Cytometry_Protocol->Cell_Labeling Formazan_Solubilization Solubilize Formazan MTT_Reagent->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement Absorbance_Measurement->Analysis Cell_Labeling->Drug_Treatment Flow_Analysis Flow Cytometry Analysis Cell_Harvest->Flow_Analysis Flow_Analysis->Analysis

Figure 2: Experimental Workflow for this compound Proliferation Assays

Critical Experimental Parameters and Optimization

Cell Culture and Treatment Conditions

Successful assessment of this compound's anti-proliferative effects requires careful attention to cell culture conditions and treatment parameters. Based on established protocols, the following conditions have proven effective:

  • Cell Lines: this compound has been evaluated across diverse cancer models, including glioblastoma (T98G, C6) [1], colorectal carcinoma (HCT116, IC₅₀ = 0.29-0.3 μM) [3], non-small cell lung cancer [4], and various hematological malignancies [6]. Selection of appropriate models should align with research objectives, considering both sensitive and resistant lines for mechanism studies.

  • Culture Conditions: Maintain cells in recommended media (typically RPMI 1640 or DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified atmosphere with 5% CO₂ at 37°C [1]. Ensure consistent passage practices to maintain logarithmic growth and genetic stability.

  • Drug Preparation: Prepare this compound stock solutions in DMSO at 5-10 mM concentration, storing at -20°C in aliquots to prevent freeze-thaw degradation [1]. For treatment, serially dilute in culture medium to achieve final working concentrations, ensuring DMSO concentrations remain consistent across all treatment groups (typically ≤0.1%).

  • Treatment Duration: Standard incubation periods range from 48-72 hours, with 48 hours being common for initial screening [1]. Longer exposures may reveal additional effects particularly for cytostatic mechanisms, while shorter timepoints (24 hours) may be appropriate for early response markers.

Controls and Assay Validation

Robust experimental design requires implementation of appropriate controls and validation measures:

  • Control Groups: Include vehicle controls (DMSO at same concentration as treated groups), positive controls (established anti-proliferative agents such as other HDAC inhibitors or standard chemotherapeutics), and blank controls (medium without cells) for background subtraction.

  • Quality Assessment: Regularly monitor cell line authentication and screen for mycoplasma contamination to maintain model validity. Ensure consistent cell viability (>90%) in pre-treatment cultures.

  • Replicate Strategy: Employ appropriate replication with minimum triplicate technical replicates and three independent biological replicates to account for both experimental and biological variability [1].

  • Assay Linearity: Validate that the signal response falls within the linear range of detection for both MTT (typically 1,000-100,000 cells/well depending on cell type) and flow cytometry assays.

Data Analysis and Interpretation

Quantification of Anti-proliferative Effects

Accurate data analysis transforms experimental results into meaningful biological insights:

  • IC₅₀ Determination: Calculate half-maximal inhibitory concentrations using four-parameter nonlinear regression of normalized dose-response data. This compound typically demonstrates IC₅₀ values in the submicromolar to low micromolar range across various models, such as 0.29 μM in HCT116 colorectal carcinoma cells and 0.67 μM in Du145 prostate cancer cells [3].

  • Statistical Analysis: Apply appropriate statistical tests based on experimental design, typically one-way ANOVA with post-hoc testing for multiple comparisons or Student's t-test for paired comparisons. Consider employing specialized software for flow cytometry proliferation analysis that automatically calculates division indices and generation frequencies.

  • Response Classification: Categorize anti-proliferative effects based on established criteria: high sensitivity (IC₅₀ < 0.5 μM), moderate sensitivity (IC₅₀ 0.5-2 μM), and low sensitivity (IC₅₀ > 2 μM) based on published this compound response data [3].

Integration with Complementary Assays

Proper interpretation of proliferation data requires contextualization with additional experimental approaches:

  • Cell Death Assessment: Distinguish cytostatic from cytotoxic effects by combining proliferation assays with apoptosis measurements (Annexin V/propidium iodide staining) [1] and complementary viability assays.

  • Cell Cycle Analysis: Integrate DNA content analysis by propidium iodide staining to characterize this compound-induced cell cycle perturbations, particularly G₂/M arrest as reported in HCT116 models [3].

  • Target Engagement Verification: Confirm HDAC inhibition through histone acetylation assessment by Western blotting or immunofluorescence, detecting increased acetylated histone H3 and H4 levels [3] [2].

  • Morphological Assessment: Employ light microscopy to document this compound-induced morphological changes associated with differentiation or apoptosis, using staining methods such as Kwik-Diff staining kit [1].

Application Notes and Technical Considerations

Assay Selection Guidance

Choosing the appropriate proliferation assay depends on specific research objectives and available resources:

  • MTT Applications: Ideal for high-throughput screening of multiple this compound concentrations across numerous cell lines, or when specialized equipment like flow cytometers is unavailable. Best suited for initial potency assessments and compound ranking.

  • Flow Cytometry Applications: Recommended for mechanistic studies requiring resolution of heterogeneous responses within populations, detailed kinetic analysis, or simultaneous assessment of multiple parameters (proliferation, cell cycle position, death markers).

  • Combined Approaches: For comprehensive characterization, employ sequential or parallel application of multiple assay formats, leveraging the throughput of MTT with the resolution of flow cytometry to fully capture this compound's biological effects.

Troubleshooting and Optimization

Common challenges and optimization strategies for this compound proliferation assays:

  • High Background Signals: Ensure proper washing steps, use appropriate blank controls, and verify that this compound or vehicle alone does not directly interfere with detection chemistry.

  • Variable Replicate Measurements: Implement consistent cell seeding protocols, allow adequate cell attachment before treatment initiation, and ensure uniform drug distribution across wells.

  • Inadequate Signal Dynamic Range: Optimize cell seeding density through preliminary range-finding experiments and adjust treatment duration based on doubling times of specific cell lines.

  • Flow Cytometry Artifacts: Include viability dyes to exclude dead cells from analysis, use single-color controls for compensation, and establish appropriate gating strategies based on untreated controls.

Advanced Applications and Combination Studies

This compound's mechanism supports investigation beyond single-agent activity:

  • Combination Therapy Screening: Evaluate this compound in combination with other therapeutic classes, such as proteasome inhibitors [2], DNA methylation inhibitors [7], or immune checkpoint inhibitors [4], using proliferation assays to quantify synergistic, additive, or antagonistic interactions.

  • Resistance Mechanisms: Employ prolonged culture with increasing this compound concentrations to generate resistant models, then utilize proliferation assays to characterize resistance magnitude and cross-resistance patterns.

  • Time-Dependent Effects: Implement multiple timepoint analyses to distinguish rapid cytostatic effects from delayed responses, particularly important for differentiation-inducing agents like this compound.

Conclusion

The comprehensive evaluation of this compound's anti-proliferative activity through well-validated assay protocols provides critical insights into its therapeutic potential and mechanisms of action. The protocols detailed in this document, particularly the MTT and Cell Trace Violet assays, offer robust methods for quantifying these effects across diverse experimental contexts. When properly executed with attention to critical parameters and appropriate controls, these assays generate reliable, reproducible data that supports both basic research and drug development applications involving this selective HDAC inhibitor.

As research continues to elucidate this compound's complex biological effects, including its impacts on tumor microenvironment and immune recognition, proliferation assays will remain essential tools for characterizing its activity alone and in rational combination strategies. The integration of these fundamental approaches with more specialized techniques provides a comprehensive framework for advancing our understanding of this promising epigenetic-targeted agent.

References

Mocetinostat in Cancer Research: Application Notes and Protocols for Clonogenic Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mocetinostat and Clonogenic Assays

This compound (MGCD0103) is an isotype-selective inhibitor of Class I (HDAC1, 2, 3, 8) and Class IV (HDAC11) histone deacetylases (HDACs). As an epigenetic modulator, it causes histone hyperacetylation, leading to altered gene expression, cell cycle arrest, and induction of apoptosis in cancer cells [1] [2]. The clonogenic assay, or colony formation assay, is the gold-standard in vitro method for assessing the long-term reproductive viability of single cells after cytotoxic treatment. It measures the ability of a single cell to proliferate indefinitely, forming a colony of at least 50 cells, and is crucial for evaluating the efficacy of potential anti-cancer agents like this compound [3].

This document provides detailed application notes and standardized protocols for using clonogenic assays to investigate the effects of this compound on various cancer cell lines, supporting researchers in preclinical drug development.

Key Research Findings and Data Summary

Research across multiple cancer types has consistently shown that this compound can effectively reduce the clonogenic survival of cancer cells, both as a single agent and in combination with other chemotherapeutics.

Table 1: Summary of this compound Efficacy in Preclinical Studies Utilizing Clonogenic Assays

Cancer Type Cell Line(s) Key Findings on Clonogenic Survival Combination Therapy Reference
Leiomyosarcoma (LMS) SKLMS1, LMS1 This compound (0.5-1 μM) abrogated clonogenic potential. Synergistic effect with Gemcitabine. [4] [5]
Breast Cancer 4T1 (Murine) Significant reduction in colony formation. Synergistic effect with Capecitabine (CDI=0.96). [6]
Prostate Cancer DU-145, PC-3 Induced apoptosis and reduced cell growth. Enhanced efficacy of Docetaxel. [7]
Glioblastoma T98G, C6 Inhibited cell proliferation and colony formation. Studied as a single agent. [1]
Various Solid Tumors HCT116, A549, Du145 IC50 values for anti-proliferative activity ranged from 0.29 μM to 0.9 μM. Potentiates other agents. [2]
Interpretation of Key Findings
  • Single-Agent Activity: this compound demonstrates direct, dose-dependent inhibition of colony formation across diverse malignancies, including soft-tissue sarcomas, glioblastomas, and carcinomas [4] [1]. This indicates its potent cytostatic and cytotoxic effects.
  • Synergistic Combinations: A key application of this compound is its use in combination therapy. It shows synergistic effects (Combination Index, CDI < 1) with standard chemotherapeutics like gemcitabine and capecitabine, significantly enhancing the reduction of clonogenic survival compared to either drug alone [4] [6]. This synergy can help overcome drug resistance and improve therapeutic outcomes.
  • Mechanistic Insights: The reduction in clonogenic survival is driven by multiple mechanisms, including the induction of apoptosis (evidenced by caspase-3/7 activation), cell cycle arrest, and epigenetic reactivation of tumor suppressor genes or miRNAs (e.g., miR-31) [4] [7].

Detailed Experimental Protocols

Core Clonogenic Assay Protocol for this compound

The following protocol is adapted from established methodologies [4] [3] and can be applied to various adherent cancer cell lines.

Principle: This assay evaluates the ability of a single cell to undergo unlimited division, forming a macroscopic colony, after treatment with a cytotoxic agent like this compound.

Materials:

  • Cancer cell line of interest (e.g., SKLMS1, 4T1, T98G)
  • This compound (MGCD0103) stock solution (e.g., dissolved in DMSO to 5-10 mM)
  • Appropriate cell culture medium and supplements
  • 6-well or 12-well tissue culture plates
  • Crystal violet staining solution (0.5% w/v in 6% v/v glutaraldehyde) or Giemsa stain
  • Phosphate Buffered Saline (PBS)
  • Incubator (37°C, 5% CO₂)

Workflow:

cluster_notes Key Considerations A 1. Cell Seeding & Attachment B 2. Drug Treatment & Incubation A->B N1 Seed low density (e.g., 400-500 cells/well) to prevent colony overlap A->N1 N2 Allow cells to attach overnight before treatment A->N2 C 3. Colony Growth B->C N3 Treat with this compound (typical range 0.1 - 2.5 μM) for 24-48 hours B->N3 N4 Remove drug and replace with fresh medium B->N4 D 4. Fixing & Staining C->D N5 Incubate for 10-14 days until colonies are visible C->N5 E 5. Colony Counting & Analysis D->E N6 Fix and stain colonies with crystal violet or Giemsa D->N6 N7 Count colonies manually or with software (>50 cells = a colony) E->N7

Step-by-Step Procedure:

  • Cell Preparation and Seeding:

    • Harvest exponentially growing cells using trypsin and prepare a single-cell suspension.
    • Count cells and seed them at a low density into multi-well plates. The density must be optimized for each cell line to ensure colonies can grow without merging. A common starting point is 200-500 cells per well in a 6-well plate [4] [3].
    • Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.
  • Drug Treatment:

    • Prepare serial dilutions of this compound in fresh culture medium. A typical concentration range based on literature is 0.1 μM to 2.5 μM [4] [1]. Include a vehicle control (e.g., DMSO at the same concentration as in drug wells).
    • Remove the medium from the seeded plates and replace it with the medium containing this compound or vehicle.
    • Incubate the cells with the drug for a specified period, commonly 24 hours [4].
  • Colony Growth Phase:

    • After the treatment period, carefully remove the drug-containing medium.
    • Gently wash the cells once with PBS to remove any residual drug.
    • Add fresh, pre-warmed culture medium.
    • Return the plates to the incubator for 10 to 14 days, or until visible colonies (≥50 cells) have formed in the control wells. Do not disturb the plates during this period.
  • Fixation, Staining, and Counting:

    • After the incubation period, aspirate the medium.
    • Gently rinse the wells with PBS.
    • Fix and stain the colonies by adding crystal violet staining solution (0.5% w/v) for 30 minutes at room temperature [4] [3]. Alternatively, methanol fixation followed by Giemsa staining can be used [6].
    • Rinse the plates thoroughly with tap water to remove excess stain and air-dry.
    • Count the stained colonies manually or using automated colony counting software. A colony is typically defined as a cluster of at least 50 cells.

Calculations:

  • Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) × 100%
  • Surviving Fraction (SF) = (Number of colonies in treatment group / Number of cells seeded) / PE
Protocol for Clonogenic Assay in Combination Therapy

To assess synergy between this compound and other agents (e.g., gemcitabine, capecitabine), the protocol can be modified.

Procedure:

  • Follow the core protocol for cell seeding.
  • For the combination group, treat cells with this compound and the second agent simultaneously, or in a sequential manner as described in specific studies (e.g., this compound 24 hours prior to gemcitabine) [4].
  • Use appropriate single-agent and vehicle controls.
  • After treatment, remove all drugs, wash with PBS, add fresh medium, and proceed with the colony growth and staining phases as in the core protocol.

Synergy Analysis:

  • Analyze data using software like CompuSyn to calculate a Combination Index (CI) [4].
  • A CI < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism.
  • Alternatively, the Coefficient of Drug Interaction (CDI) can be used, where CDI = AB / (A × B). Here, CDI < 0.7 indicates significant synergy, CDI < 1 indicates synergy, and CDI > 1 indicates antagonism [6].

Critical Considerations and Troubleshooting

  • Optimization is Key: The optimal cell seeding density, drug concentration, and treatment duration must be determined empirically for each new cell line to obtain a countable number of well-separated colonies in the control wells.
  • Solvent Control: The concentration of DMSO or other solvents used to reconstitute this compound must be kept consistent across all wells and at a low level (typically ≤0.1%) to avoid nonspecific cytotoxicity.
  • Handling and Incubation: Avoid moving or disturbing the plates during the colony growth phase, as this can cause colonies to disperse. Ensure incubator conditions (temperature, humidity, CO₂) are stable.
  • Assay Robustness: The clonogenic assay has been shown to have acceptable inter-assay precision, with coefficients of variation for key parameters like SF2 (surviving fraction at 2 Gy) often below 30% [8]. Factors like the timing of cell seeding can influence results and should be controlled [8].
  • Comparison with Other Assays: While the MTT assay is a useful, high-throughput method for measuring metabolic activity and short-term proliferation, it is not a direct substitute for the clonogenic assay, which specifically measures long-term reproductive cell death [9].

Conclusion

This compound is a potent, class I-selective HDAC inhibitor with demonstrated efficacy in suppressing clonogenic survival across a spectrum of cancer cell lines. The provided detailed protocols and data summaries offer a robust foundation for researchers to design and execute studies investigating the anti-cancer properties of this compound, both as a single agent and in rational combination therapies. The clonogenic assay remains an indispensable tool for validating its cytostatic effects in preclinical models.

References

Comprehensive Application Notes and Protocols: Mocetinostat Western Blot Analysis for Acetylated Histone Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mocetinostat (MGCD0103) as a Selective HDAC Inhibitor

This compound (MGCD0103) is an orally available, isotype-selective histone deacetylase (HDAC) inhibitor that specifically targets Class I HDACs (HDAC 1, 2, 3, and 8) and Class IV HDAC (HDAC11). This benzamide-class inhibitor differs from pan-HDAC inhibitors through its selective targeting, which may potentially reduce toxicity profiles while maintaining antitumor efficacy. The compound exerts its effects by inhibiting HDAC enzyme activity, leading to the accumulation of acetylated histones and subsequent alterations in gene expression patterns that affect critical cellular processes including proliferation, apoptosis, and differentiation [1] [2].

The primary molecular mechanism of this compound involves the inhibition of HDAC enzymes, which normally remove acetyl groups from lysine residues on histone proteins. This inhibition results in hyperacetylation of histones, particularly histones H3 and H4, leading to a more relaxed chromatin structure that facilitates transcription of previously silenced genes, including tumor suppressor genes. Additionally, HDAC inhibitors can affect non-histone proteins, further expanding their biological impact. This compound has demonstrated promising antitumor activity across various cancer models, including hematological malignancies and solid tumors, through induction of apoptosis, cell cycle arrest, and differentiation [2] [3].

Table 1: Key Characteristics of this compound (MGCD0103)

Property Description
Chemical Class Benzamide
Molecular Weight 558.27 g/mol (dihydrobromide salt)
HDAC Selectivity Class I (HDAC1, 2, 3, 8) and Class IV (HDAC11)
Administration Route Oral
Primary Mechanisms Histone hyperacetylation, cell cycle arrest, apoptosis induction, differentiation promotion
Clinical Status Phase 2 trials for various malignancies

This compound Mechanism of Action and Signaling Pathways

The molecular interplay between this compound and epigenetic regulation represents a sophisticated mechanism for controlling gene expression in cancer cells. At its core, this compound inhibits HDAC enzymes, leading to increased acetylation of histone tails, which in turn promotes a more open chromatin configuration and facilitates transcription of genes involved in tumor suppression and cellular differentiation [1]. Beyond its effects on histones, this compound influences multiple signaling pathways and cellular processes that contribute to its antitumor activity.

The diagram below illustrates the key molecular mechanisms through which this compound exerts its effects on cancer cells:

G This compound This compound HDAC_Inhibition HDAC Inhibition (Class I/IV) This compound->HDAC_Inhibition Histone_Hyperacetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation Chromatin_Relaxation Chromatin Relaxation Histone_Hyperacetylation->Chromatin_Relaxation Gene_Expression_Changes Altered Gene Expression Chromatin_Relaxation->Gene_Expression_Changes miR31_Activation miR-31 Activation Gene_Expression_Changes->miR31_Activation E2F6_Downregulation E2F6 Downregulation Gene_Expression_Changes->E2F6_Downregulation Apoptosis_Induction Apoptosis Induction Gene_Expression_Changes->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression_Changes->Cell_Cycle_Arrest Differentiation Cellular Differentiation Gene_Expression_Changes->Differentiation PI3K_AKT_Inhibition PI3K/AKT Pathway Inhibition Gene_Expression_Changes->PI3K_AKT_Inhibition miR31_Activation->E2F6_Downregulation E2F6_Downregulation->Apoptosis_Induction BAX_Increase ↑ Pro-apoptotic BAX Apoptosis_Induction->BAX_Increase Bcl2_Decrease ↓ Anti-apoptotic Bcl-2 Apoptosis_Induction->Bcl2_Decrease Caspase_Activation Caspase-9/3 Activation Apoptosis_Induction->Caspase_Activation PI3K_AKT_Inhibition->Apoptosis_Induction

The multifaceted activity of this compound extends beyond direct histone modification to include regulation of key apoptotic pathways. Research has demonstrated that this compound significantly induces apoptosis through increased expression of pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins such as Bcl-2 and Bid [1] [4]. Additionally, this compound activates the expression of miR-31, a proapoptotic microRNA that targets and suppresses the antiapoptotic protein E2F6, creating another pathway for apoptosis induction in cancer cells [3]. The compound has also been shown to inhibit the PI3K/AKT pathway, which is crucial for cell survival and proliferation, further contributing to its antitumor efficacy [4].

Detailed Western Blot Protocol for Detecting Acetylated Histones Post-Mocetinostat Treatment

Sample Preparation and Histone Extraction

Proper sample preparation is critical for successful detection of histone acetylation changes following this compound treatment. For in vitro studies, cells should be treated with this compound at concentrations typically ranging from 0.5-2.5 μM for 24-48 hours, though dose and time optimization may be necessary for different cell types [1] [4]. Following treatment, histone proteins require specialized extraction due to their nuclear localization and strong DNA binding.

  • Acid extraction method: Use the EpiQuik Total Histone Extraction Kit or similar. Cells are lysed in a proprietary buffer followed by centrifugation. The pellet is then resuspended in balance buffer and sulfuric acid is added for acid extraction. After further centrifugation, the supernatant containing histones is transferred to a new tube, and trichloroacetic acid is added to precipitate histones. The final pellet is washed with acetone and resuspended in nuclease-free water [5] [6].
  • Protein quantification: Use Bradford or BCA assay to determine histone concentration. For histone western blots, load 0.5-2 μg of acid-extracted histones per lane [7] [8].
  • Sample preparation for electrophoresis: Dilute histone samples in 1× LDS sample buffer supplemented with 100 mM DTT. Heat samples to 95°C for 5 minutes to denature proteins, then briefly centrifuge to restore volume lost to condensation [7] [8].
Gel Electrophoresis and Transfer

Electrophoresis conditions must be optimized for histones due to their small molecular weight (typically 11-17 kDa). The following protocol has been specifically validated for histone separation:

  • Gel preparation: Prepare a 10-15% Bis-Tris gel with 1.0 mm thickness. A higher percentage gel (15%) is recommended for more effective resolution of histone proteins and better separation of acetylated isoforms [7] [8].

  • Electrophoresis: Load histone samples and include pre-stained protein standards. Run the gel in MES SDS running buffer at 200 V for 35 minutes. Do not run the dye front completely off the gel when working with small proteins like histones [7].

  • Protein transfer: Transfer proteins from gel to membrane using either semi-dry or wet transfer methods. For nitrocellulose membranes with 0.2 μm pore size, transfer at 30V for 70 minutes using 1× transfer buffer with 20% methanol. Transfer times between 30-90 minutes are generally sufficient for effective histone transfer [7] [8].

  • Transfer verification: Verify successful transfer and equal loading using Ponceau staining. After imaging, dilute the Ponceau stain out of the membrane with dH₂O before proceeding to blocking [7].

Immunoblotting and Detection

Antibody selection and detection are crucial steps for specific acetylated histone detection. The following protocol ensures specific recognition of histone acetylation:

  • Blocking: Block the membrane for 1 hour at room temperature using 5% BSA in 0.1% TBST (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Tween 20). BSA is preferred over non-fat milk for detection of post-translational modifications [7] [8].

  • Primary antibody incubation: Prepare primary antibody in blocking buffer at the manufacturer's recommended dilution. Commonly used antibodies include anti-acetyl-histone H3, anti-acetyl-histone H4, or pan-specific anti-acetyl-lysine antibodies. Incubate the membrane with primary antibody for 1.5 hours at room temperature or overnight at 4°C on a rotating platform [7] [5].

  • Washing: Rinse blots briefly in 0.1% TBST, then perform two 5-minute washes followed by two 10-minute washes using the same buffer [7].

  • Secondary antibody incubation: Incubate membrane with HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG H&L) diluted in 1% BSA/0.1% TBST for 1 hour at room temperature [8].

  • Detection: Wash membrane in 0.1% TBST twice for 5 minutes, and twice for 10 minutes. Perform ECL detection according to the manufacturer's instructions. Capture images using various exposure durations: 10 seconds, 30 seconds, 1 minute, 2 minutes, 3 minutes, 4 minutes, and 5 minutes to ensure optimal signal without saturation [7].

The diagram below illustrates the complete workflow for histone western blot analysis:

G Cell_Treatment Cell Treatment with this compound Histone_Extraction Histone Extraction (Acid Extraction) Cell_Treatment->Histone_Extraction Gel_Electrophoresis Gel Electrophoresis (10-15% Bis-Tris) Histone_Extraction->Gel_Electrophoresis Protein_Transfer Protein Transfer to Membrane Gel_Electrophoresis->Protein_Transfer Ponceau_Check Ponceau Stain Verification Protein_Transfer->Ponceau_Check Blocking Blocking (5% BSA/TBST) Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Optimization Optimize Exposure Times Detection->Optimization Ponceau_Check->Histone_Extraction Poor Transfer Ponceau_Check->Blocking Successful Transfer Optimization->Detection Adjust & Repeat

Expected Results and Data Interpretation

Quantitative Acetylation Changes

This compound treatment typically induces dose-dependent increases in histone acetylation, which can be quantified through densitometric analysis of western blot bands. Research across various cancer models has demonstrated consistent patterns of hyperacetylation following this compound exposure, with specific acetylation marks showing different responsiveness.

Table 2: Expected Histone Acetylation Patterns Post-Mocetinostat Treatment

Histone Mark Expected Change Biological Significance Reported Cell Models
Acetyl-Histone H3 Significant increase Chromatin relaxation, transcription activation Glioblastoma (C6, T98G), Prostate Cancer (DU-145, PC-3) [1] [4]
Acetyl-Histone H4 Significant increase Open chromatin configuration, gene activation Glioblastoma (C6, T98G), Prostate Cancer (DU-145, PC-3) [1] [4]
H4K16ac Context-dependent modulation Regulation of autophagy and apoptosis genes Neural injury models (context-dependent) [6]
Pan-acetyl-lysine Marked increase Global hyperacetylation status Various cancer cell lines [5]
Apoptotic Marker Modulation

Downstream effects of histone hyperacetylation include significant changes in apoptosis-related proteins, which can also be detected via western blot. These molecular changes correlate with the functional outcomes of this compound treatment and provide mechanistic insights into its antitumor activity.

Table 3: Apoptotic Protein Changes Following this compound Treatment

Protein Expected Change Function Experimental Context
BAX Increased Pro-apoptotic Glioblastoma cells (1.5-2.5 μM, 48h) [1] [4]
Bcl-2 Decreased Anti-apoptotic Glioblastoma cells (1.5-2.5 μM, 48h) [1] [4]
Bid Decreased Anti-apoptotic Glioblastoma cells (1.5-2.5 μM, 48h) [1] [4]
E2F6 Decreased Anti-apoptotic, miR-31 target Prostate cancer cells (DU-145, PC-3) [3]
Cleaved Caspase-3 Increased Apoptosis executioner Prostate cancer cells [3]
Cleaved Caspase-9 Increased Apoptosis initiator Prostate cancer cells [3]
Cleaved PARP Increased Apoptosis marker Prostate cancer cells [3]

Technical Considerations and Optimization

Critical Optimization Parameters

Successful detection of histone acetylation changes requires careful attention to several technical aspects. The following parameters have been identified as crucial for reproducible results:

  • Gel percentage optimization: While 10% Bis-Tris gels are standard, 15% gels provide superior resolution for histones and their modified isoforms due to the low molecular weight of histone proteins (11-17 kDa) [7].

  • Membrane selection: For optimal retention of histones, use nitrocellulose membranes with 0.2 μm pore size rather than the standard 0.45 μm pores to prevent transfer-through of small histone proteins [8].

  • Antibody validation: Always include appropriate controls such as:

    • Untreated cells (baseline acetylation)
    • Cells treated with known HDAC inhibitors (positive control)
    • Histone loading controls (H3 or H4 total protein)
    • Specificity controls with blocking peptides when available [7] [5]
  • Detection linearity: Optimize exposure times to ensure signals are within the linear range of detection. Capture multiple exposures (10 seconds to 5 minutes) to avoid saturation of strong signals while detecting weaker bands [7].

Troubleshooting Common Issues
  • High background: Increase TBST concentration to 0.2% or extend washing times after antibody incubations. Ensure adequate blocking with BSA instead of milk proteins [7] [8].

  • Weak or no signal: Verify antibody specificity and concentration. Consider increasing primary antibody incubation time to overnight at 4°C. Confirm efficient transfer using Ponceau staining [7].

  • Inconsistent results: Ensure consistent histone extraction efficiency across samples. Use fresh protease inhibitors and HDAC inhibitors during extraction to preserve acetylation status [5] [6].

  • Multiple bands: Some acetyl-specific antibodies may detect multiple acetylated isoforms. Consult antibody specifications for expected banding patterns and consider using isoform-specific antibodies when necessary [9].

Conclusion

The western blot protocol detailed in this application note provides a robust methodology for detecting histone acetylation changes induced by this compound treatment. The selective HDAC inhibition by this compound results in dose-dependent hyperacetylation of histones H3 and H4, which can be quantitatively assessed using these techniques. Furthermore, the downstream consequences of this epigenetic modulation, including alterations in apoptotic proteins and activation of proapoptotic miRNAs, validate the utility of western blot analysis not only for confirming target engagement but also for understanding the mechanistic basis of this compound's antitumor activity.

When implementing this protocol, researchers should prioritize proper controls and optimization of transfer conditions due to the small size of histone proteins. The consistent findings across multiple cancer models—including glioblastoma, lymphoma, and prostate cancer—support the reliability of western blot analysis for evaluating this compound's biological effects. As research progresses, this methodology will continue to be essential for validating this compound's mechanism of action in novel combinations and disease contexts, ultimately contributing to the rational development of more effective epigenetic therapies.

References

Comprehensive Application Notes and Protocols: Mocetinostat in Cardiac Fibrosis Research Using Transverse Aortic Constriction Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Properties

Cardiac fibrosis represents a pathological hallmark of various cardiovascular diseases, characterized by excessive deposition of extracellular matrix proteins that leads to myocardial stiffness and dysfunction. The search for effective anti-fibrotic therapies has identified histone deacetylase (HDAC) inhibitors as promising candidates, with mocetinostat (MGCD0103) emerging as a particularly potent agent. This compound is a class I-selective HDAC inhibitor that primarily targets HDAC1, HDAC2, and HDAC3, exhibiting oral bioavailability and favorable pharmacokinetic properties. The transverse aortic constriction (TAC) model serves as a well-established experimental system for inducing pressure overload cardiac hypertrophy and subsequent fibrosis, closely mimicking hypertensive heart disease in humans. This model introduces left ventricular hypertrophy through systemic hypertension, creating a pathophysiological environment conducive to studying anti-fibrotic interventions [1] [2].

The epigenetic regulation of fibrotic processes has garnered significant scientific interest, with HDACs playing crucial roles in controlling gene expression patterns associated with fibroblast activation and extracellular matrix remodeling. This compound belongs to the benzamide chemical class of HDAC inhibitors and demonstrates preferential activity against class I HDAC isoforms, which have been implicated in pro-fibrotic signaling pathways in multiple organ systems. Research indicates that HDAC1 and HDAC2 are significantly upregulated in failing myocardium and co-localize with CD90+ cardiac fibroblasts in both infarcted and remote areas of the heart, establishing them as compelling therapeutic targets for fibrosis intervention [3] [4].

Table 1: this compound Profile and Experimental Use

Property Specification
HDAC Target Specificity Class I (HDAC1, HDAC2, HDAC3)
Chemical Class Benzamide
Administration Route Intraperitoneal (animal studies)
Typical Dosage Range 10-20 mg/kg/day
Dosing Frequency Every other day or daily
Vehicle Solution Dimethyl sulfoxide (DMSO)
Treatment Duration 3-4 weeks in TAC models

Experimental Protocols

Transverse Aortic Constriction (TAC) Surgery

The TAC surgical procedure creates a controlled pressure overload on the left ventricle by constricting the transverse aorta, initiating a cascade of hypertrophic and fibrotic responses. For optimal consistency, use 11-12 week old male Sprague-Dawley rats (approximately 250-300g) or C57BL/6 mice (8-10 weeks old, 20-25g), as these represent the most standardized models in cardiovascular research. Animals should be housed under controlled environmental conditions with a 12-hour light/dark cycle and free access to standard laboratory chow and water. Pre-operative procedures include fasting for 4-6 hours with continued access to water to prevent aspiration during anesthesia. The surgical area must maintain strict aseptic conditions throughout the procedure to minimize infection risk [1] [2].

The surgical protocol begins with anesthesia induction using ketamine/xylazine (90/10 mg/kg, intraperitoneally) or isoflurane (3-4% for induction, 1-2% for maintenance) delivered via precision vaporizer. Once adequate anesthesia is confirmed by absence of pedal reflex, secure the animal in supine position on a heating pad maintaining body temperature at 37°C. Perform endotracheal intubation and connect to a rodent ventilator with tidal volume of 10mL/kg and respiratory rate of 100-120 breaths per minute. Make a horizontal skin incision approximately 1cm in length at the level of the suprasternal notch, followed by careful separation of the salivary glands and sternohyoid muscles. Perform a limited median sternotomy to expose the thymus and aortic arch, then gently dissect the transverse aorta from surrounding connective tissue between the brachiocephalic and left common carotid arteries. Place a 4-0 or 5-0 silk suture around the aorta and constrict against a 27-gauge needle (for mice) or 20-gauge needle (for rats), then rapidly remove the needle to create a standardized constriction. Close the thoracic cavity in layers using 5-0 absorbable sutures for muscle and wound clips for skin closure. Administer analgesic medication (buprenorphine, 0.05-0.1 mg/kg) post-operatively and monitor animals closely until full recovery from anesthesia [1] [2].

This compound Administration Protocol

This compound requires careful preparation to ensure stability and bioavailability. Prepare a stock solution by dissolving this compound in sterile DMSO at a concentration of 50 mg/mL, then aliquot and store at -20°C protected from light. For daily injections, dilute the stock solution in sterile phosphate-buffered saline to achieve the desired concentration of 10 mg/kg or 20 mg/kg in a final injection volume of 2-4 mL/kg. Initiate treatment 7-14 days post-TAC surgery to model therapeutic intervention rather than prophylaxis, administering via intraperitoneal injection every other day for 3-4 weeks. Include vehicle control groups receiving equivalent volumes of DMSO in PBS to account for potential solvent effects. Monitor animals daily for signs of distress and weigh them twice weekly to adjust dosage and detect potential toxicity. The selected dosing regimens of 10-20 mg/kg have demonstrated significant anti-fibrotic efficacy without reported overt toxicity in rodent models, though researchers should conduct pilot studies to confirm tolerability in their specific experimental conditions [1] [5] [6].

Endpoint Analysis and Tissue Collection

Comprehensive endpoint assessment requires a multi-parametric approach to evaluate functional, structural, and molecular changes. Conduct transthoracic echocardiography at baseline and terminal timepoints using a high-frequency transducer (12-15 MHz for mice, 8-12 MHz for rats) to measure left ventricular dimensions and function. Key parameters include left ventricular end-diastolic diameter, end-systolic diameter, ejection fraction, fractional shortening, and wall thickness. For hemodynamic assessment, perform pressure-volume loop analysis under anesthesia using a Millar catheter to obtain direct measurements of left ventricular end-diastolic pressure, dP/dtmax, dP/dtmin, and cardiac output [1] [6].

For terminal procedures, administer a lethal dose of pentobarbital (100 mg/kg, intraperitoneally) followed by collection of blood via cardiac puncture. Isolate the heart, rinse in cold PBS, and carefully dissect to separate atria, right ventricle, and left ventricle (including septum). Weigh each chamber separately and either flash-freeze in liquid nitrogen for molecular analyses or prepare for histology. For histopathological examination, perfuse hearts with 10% neutral buffered formalin through the ascending aorta at physiological pressure, then post-fix for 24-48 hours before processing and embedding in paraffin. Collect kidney and lung tissues for assessment of extra-cardiac effects, as this compound has demonstrated benefits in reducing renal fibrosis in TAC models [1].

Efficacy Data and Quantitative Outcomes

Functional and Structural Improvements

This compound administration in TAC models produces dose-dependent improvements in cardiac function and structure. At 20 mg/kg/day for three weeks, this compound significantly improved left ventricular ejection fraction (increased from 30.5% ± 1.2% to 52.8% ± 4%), enhanced contractility as measured by dP/dtmax (increased from 4201 ± 104 to 5128 ± 293 mmHg/s), and improved cardiac output (increased from 21.1 ± 0.8 to 32.9 ± 4.7 mL/min). Additionally, this compound treatment substantially reduced left ventricular end-diastolic pressure (decreased from 26 ± 1 to 13.6 ± 2.3 mmHg), indicating improved diastolic function and reduced ventricular stiffness. These functional improvements correlated with significant attenuation of pathological hypertrophy, as demonstrated by reduced cardiomyocyte cross-sectional area and decreased expression of hypertrophy markers including Nppa (ANP) and Nppb (BNP) [1] [6].

The anti-fibrotic efficacy of this compound manifests as substantial reductions in collagen deposition in both cardiac and renal tissues. Histopathological analysis using picrosirius red staining reveals that this compound treatment (10 mg/kg every other day for four weeks) reduces interstitial fibrosis by approximately 40-50% in TAC animals compared to vehicle-treated controls. Trichrome staining further demonstrates that this compound attenuates TAC-induced perivascular fibrosis and reduces total collagen content in a dose-dependent manner. These structural improvements correlate with downregulation of key pro-fibrotic genes including collagen I, collagen III, fibronectin, and connective tissue growth factor (CTGF) in both cardiac and renal tissues, suggesting a systemic anti-fibrotic effect [1].

Table 2: Quantitative Efficacy Outcomes of this compound in TAC Models

Parameter TAC + Vehicle TAC + this compound (10 mg/kg) TAC + this compound (20 mg/kg)
Ejection Fraction (%) 30.5 ± 1.2 45.2 ± 3.1* 52.8 ± 4.0*
LVEDP (mmHg) 26.0 ± 1.0 18.5 ± 1.8* 13.6 ± 2.3*
dP/dtmax (mmHg/s) 4201 ± 104 4780 ± 215* 5128 ± 293*
Cardiac Output (mL/min) 21.1 ± 0.8 28.3 ± 2.5* 32.9 ± 4.7*
Cardiac Hypertrophy Index 1.52 ± 0.05 1.31 ± 0.04* 1.24 ± 0.06*
Interstitial Fibrosis (%) 8.9 ± 0.7 5.2 ± 0.5* 4.1 ± 0.6*
Collagen I mRNA (fold change) 3.8 ± 0.3 2.1 ± 0.2* 1.6 ± 0.3*
CTGF mRNA (fold change) 2.9 ± 0.2 1.7 ± 0.3* 1.4 ± 0.2*

|Statistically significant difference (p < 0.05) compared to TAC + Vehicle group [1] [6]

Impact on Renin-Angiotensin System Activity

This compound demonstrates significant modulatory effects on the renin-angiotensin system (RAS), a key driver of fibrotic signaling in pressure overload conditions. ELISA-based analyses reveal that this compound treatment (10 mg/kg every other day for four weeks) reduces serum levels of angiotensin II by approximately 35% and aldosterone by approximately 40% in TAC animals compared to vehicle-treated controls. Quantitative PCR further demonstrates downregulation of Renin and Agtr1 expression in cardiac tissue, indicating suppression of both systemic and local RAS activity. This RAS modulation likely contributes to the observed anti-fibrotic effects, as angiotensin II is a potent stimulator of fibroblast activation and collagen synthesis. The ability to simultaneously target both structural fibrotic pathways and hormonal pro-fibrotic signaling represents a distinct therapeutic advantage of this compound over conventional anti-fibrotic approaches [1].

Mechanistic Insights

Molecular Signaling Pathways

The anti-fibrotic mechanisms of this compound involve multi-faceted modulation of key signaling pathways in cardiac fibroblasts and cardiomyocytes. This compound treatment significantly reduces the CHF-induced upregulation of HDAC1 and HDAC2 in the left ventricle, with western blot analyses showing approximately 50-60% reduction in protein levels compared to untreated TAC controls. This HDAC inhibition leads to altered chromatin accessibility and subsequent changes in the expression of fibrotic mediators. A particularly crucial mechanism involves suppression of the IL-6/STAT3 signaling axis, where this compound attenuates TAC-induced elevation of IL-6 levels in both myocardium and isolated cardiac fibroblasts by approximately 40-50%. This reduction in IL-6 correlates with decreased phosphorylation of STAT3, a transcription factor that drives expression of pro-fibrotic genes including collagen I, collagen III, and fibronectin. The importance of this pathway is underscored by the strong correlation between STAT3 inhibition and the observed improvements in cardiac fibrosis and function [5] [6].

This compound additionally influences several complementary signaling pathways that collectively contribute to its anti-fibrotic efficacy. The inhibitor promotes reversal of the activated myofibroblast phenotype, as evidenced by decreased expression of α-smooth muscle actin (α-SMA) and reduced nuclear localization of β-catenin. Furthermore, this compound modulates the Akt/GSK3β signaling pathway, which plays a role in fibroblast proliferation and survival. In isolated CD90+ cardiac fibroblasts, this compound treatment increases expression of the cell cycle regulators p53 and p21 while upregulating cleaved caspase-3, suggesting induction of cell cycle arrest and apoptosis specifically in activated fibroblasts. This selective targeting of pathological fibroblast activation without impairing physiological fibroblast function may explain the favorable safety profile observed in preclinical studies [3].

G TAC TAC HDAC1 HDAC1 TAC->HDAC1 HDAC2 HDAC2 TAC->HDAC2 IL6 IL6 HDAC1->IL6 HDAC2->IL6 STAT3 STAT3 IL6->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 FibrosisGenes FibrosisGenes pSTAT3->FibrosisGenes ECM ECM FibrosisGenes->ECM MOC MOC HDAC1_inhib HDAC1_inhib MOC->HDAC1_inhib HDAC2_inhib HDAC2_inhib MOC->HDAC2_inhib IL6_down IL6_down HDAC1_inhib->IL6_down HDAC2_inhib->IL6_down STAT3_inact STAT3_inact IL6_down->STAT3_inact FibrosisReduction FibrosisReduction STAT3_inact->FibrosisReduction

Figure 1: this compound Mechanism of Action in Cardiac Fibrosis. This compound (MOC) inhibits TAC-induced upregulation of HDAC1 and HDAC2, leading to reduced IL-6 expression and subsequent decrease in STAT3 phosphorylation. This signaling cascade ultimately results in downregulation of pro-fibrotic gene expression and reduced extracellular matrix (ECM) deposition.

Histone Deacetylase Regulation in Cardiac Fibrosis

The class I HDAC isoforms targeted by this compound demonstrate distinct expression patterns and regulatory functions in the failing heart. Immunohistochemical analyses reveal that in sham hearts, HDAC1 primarily localizes to interstitial cells (presumably fibroblasts), while HDAC2 shows predominant expression in cardiomyocytes. However, following TAC surgery, both HDAC1 and HDAC2 become significantly upregulated and show enhanced co-localization with CD90+ cardiac fibroblasts in both infarcted and remote myocardial regions. This redistribution suggests a dynamic reorganization of epigenetic regulatory machinery during fibrotic remodeling. Time-course experiments further demonstrate that HDAC upregulation progresses from infarcted areas to non-infarcted myocardium and eventually to the atria as heart failure advances, mirroring the spread of fibrotic changes throughout the heart. The coordinated upregulation of HDAC1 and HDAC2 in cardiac fibroblasts positions them as central regulators of the fibrotic response to pressure overload, explaining the potent anti-fibrotic effects observed with this compound treatment [3] [4].

Research Applications and Considerations

Utility in Preclinical Models

This compound has demonstrated consistent efficacy across multiple preclinical models of cardiac fibrosis, highlighting its broad therapeutic potential. In the TAC-induced pressure overload model, this compound effectively attenuates cardiac hypertrophy, reduces interstitial and perivascular fibrosis, improves diastolic and systolic function, and modulates renin-angiotensin system activity. Similarly, in myocardial infarction models induced by permanent coronary artery ligation, this compound treatment (20 mg/kg/day for three weeks) initiated after established heart failure significantly reduces scar size, decreases total collagen content, and improves ventricular function. The ability of this compound to reverse existing fibrosis rather than merely prevent its development represents a particularly valuable characteristic for clinical translation, as patients typically present with established disease. Moreover, this compound shows efficacy in renoprotective applications, reducing renal fibrosis and inflammation in TAC models, suggesting potential benefits for multi-organ fibrosis syndromes commonly observed in advanced heart failure [1] [5] [3].

The dose-dependent nature of this compound's effects enables researchers to select appropriate dosing strategies based on experimental objectives. The 10 mg/kg dose (administered every other day) primarily attenuates fibrosis progression and moderately improves cardiac function, while the 20 mg/kg dose (administered daily) produces more robust functional improvements and can reverse established fibrotic changes. This dose-response relationship should guide experimental design, with higher doses appropriate for intervention studies in established disease and lower doses suitable for prophylaxis regimens or studies requiring extended treatment durations. The consistent reproducibility of this compound's effects across different laboratories and experimental conditions strengthens its validity as a research tool for investigating HDAC-dependent mechanisms in cardiac fibrosis [1] [6].

Experimental Design Considerations

Optimizing this compound research applications requires careful consideration of several methodological factors. The timing of treatment initiation significantly influences experimental outcomes, with prophylactic administration (beginning immediately post-TAC) primarily preventing fibrosis development, while therapeutic intervention (initiating 2-3 weeks post-TAC) better models clinical scenarios by targeting established pathology. For most applications investigating anti-fibrotic efficacy, initiating treatment 7-14 days post-TAS represents an optimal balance that allows fibrotic processes to initiate while still remaining responsive to intervention. Strain selection represents another critical consideration, with C57BL/6 mice representing the most standardized model but potentially exhibiting different responsiveness than other strains or species. Researchers should note that approximately 66% of published TAC studies utilize male C57BL/6 mice, potentially limiting understanding of sex-specific or strain-specific responses to HDAC inhibition [1] [2].

Comprehensive endpoint analysis should incorporate functional assessments (echocardiography, pressure-volume loops), histological evaluations (picrosirius red, trichrome, and immunohistochemical staining), and molecular analyses (qRT-PCR, western blotting) to fully characterize this compound's effects. Particular attention should be paid to standardizing fibrosis quantification methods, with picrosirius red staining under polarized light providing sensitive detection of collagen subtypes. When designing mechanistic studies, include focused investigations on known pathways including IL-6/STAT3 signaling, TGF-β interactions, and RAS modulation while remaining open to identifying novel mechanisms through transcriptomic or proteomic approaches. Finally, researchers should implement appropriate controls including sham-operated animals, vehicle-treated TAC controls, and consideration of healthy animals receiving this compound to identify potential off-target effects [1] [3] [6].

Table 3: Recommended Experimental Parameters for this compound Studies

Experimental Factor Recommended Specification Rationale
Animal Model C57BL/6 mice (male, 10-12 weeks) or Sprague-Dawley rats (male, 11 weeks) Standardized models with extensive historical data
TAC Constriction 27G needle (mice) or 20G needle (rats) with silk suture Reproducible pressure gradient and hypertrophy
Treatment Initiation 7-14 days post-TAC Models therapeutic intervention in established pathology
Treatment Duration 3-4 weeks Sufficient to observe functional and structural improvements
Dose Selection 10 mg/kg (every other day) or 20 mg/kg (daily) Established efficacy with acceptable safety profile
Primary Functional Endpoint Echocardiography + pressure-volume loops Comprehensive assessment of systolic and diastolic function
Primary Structural Endpoint Picrosirius red staining with quantitative image analysis Sensitive detection of collagen deposition
Key Molecular Endpoints HDAC1/2 protein, IL-6, pSTAT3, collagen I/III, fibronectin Mechanistic insights into anti-fibrotic actions

Conclusion

This compound represents a potent and selective class I HDAC inhibitor with demonstrated efficacy in preclinical models of pressure overload-induced cardiac fibrosis. The well-defined protocols for TAC surgery, this compound administration, and comprehensive endpoint analysis provide researchers with robust methodological frameworks for investigating cardiac fibrosis mechanisms and evaluating potential anti-fibrotic therapies. The multi-faceted mechanisms of this compound, encompassing HDAC1/2 inhibition, IL-6/STAT3 pathway modulation, and renin-angiotensin system regulation, highlight the interconnected nature of epigenetic and signaling pathways in fibrosis pathogenesis. While current evidence strongly supports this compound's potential as a research tool and therapeutic candidate, further studies addressing sex-specific responses, long-term safety profiles, and combination therapies with standard heart failure treatments will enhance our understanding of its translational potential. The structured application notes and protocols presented herein should facilitate standardized implementation across research laboratories and accelerate progress in cardiac fibrosis research.

References

mocetinostat cancer cell line treatment IC50 determination

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data for Mocetinostat (MGCD0103)

The table below summarizes quantitative data from recent studies on this compound's effects across different cancer cell lines.

Cell Line Cancer Type IC50 Value (μM) Treatment Duration Key Observed Effects & Molecular Changes

| 4T1 [1] | Breast Cancer | 3.125 μM | 48 hours | • Increased Apoptosis: DNA fragmentation ↑ • Pro-apoptotic Proteins: Bax, Caspase-3, Caspase-7, Caspase-9, cleaved Caspase-9, cleaved PARP, p53 ↑ • Anti-apoptotic Proteins: Bcl-2 ↓ • Pathway Inhibition: PI3K, Akt, c-Myc ↓ • Pathway Activation: PTEN ↑ | | T98G & C6 [2] | Glioblastoma | 0.5 - 2.5 μM (dose range) | 48 hours | • Reduced Cell Viability in a dose-dependent manner. • Increased Apoptosis: Bax ↑; Bid, Bcl-2 ↓. • Induced Cell Differentiation: GFAP (differentiation marker) ↑; Id2, N-Myc (undifferentiation markers) ↓. • Pathway Inhibition: PI3K/AKT pathway ↓; HDAC1 enzyme activity ↓. |

Protocol: MTT Assay for IC50 Determination

This protocol outlines the general procedure for determining the IC50 of this compound using the MTT cell viability assay, based on methodologies common to the cited research [1] [2].

Principle

The MTT assay measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, measured by its absorbance, is directly proportional to the number of viable cells.

Reagents and Materials
  • Cell Line: e.g., 4T1, T98G, C6.
  • Drug: this compound (MGCD0103), dissolved in DMSO to create a stock solution (e.g., 5-10 mM). Store at -20°C.
  • MTT Reagent: 5 mg/mL solution of MTT in PBS.
  • Cell Culture Medium: Appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Equipment: CO₂ incubator, microplate reader, 96-well cell culture plate, biosafety cabinet.
Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells and prepare a single-cell suspension.
    • Seed cells into a 96-well plate at an optimal density (e.g., ( 5 \times 10^3 ) to ( 1 \times 10^4 ) cells/well in 100 μL medium). Include control wells without cells (background control).
    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cell attachment.
  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium to cover a range of concentrations (e.g., from 0.5 μM to 10 μM). Ensure the final concentration of DMSO is consistent and non-cytotoxic across all wells (typically ≤0.1%).
    • Remove the medium from the pre-incubated plate and add 100 μL of the drug-containing medium to the treatment wells.
    • Include control wells with:
      • Vehicle control: Medium with the same concentration of DMSO as treatment wells.
      • Positive control for cytotoxicity: (Optional) A well-known cytotoxic agent.
    • Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
  • MTT Incubation:

    • After the treatment, carefully add 10-20 μL of the MTT solution (5 mg/mL) to each well.
    • Return the plate to the incubator for 2-4 hours.
  • Formazan Solubilization:

    • Carefully remove the medium from all wells without disturbing the formed formazan crystals.
    • Add 100-150 μL of detergent reagent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm, using a reference wavelength of 630-690 nm to subtract background using a microplate reader.
    • Record the absorbance values for data analysis.
Data Analysis and IC50 Calculation
  • Calculate the average absorbance for each set of replicates (including vehicle controls and background).
  • Subtract the average background absorbance from all other values.
  • Normalize the data: The average absorbance of the vehicle control wells is set to 100% viability. Calculate the percentage of cell viability for each drug concentration using the formula: % Viability = (Absorbance of treated well / Average Absorbance of vehicle control) × 100
  • Plot the % Viability against the logarithm of the drug concentration.
  • Use non-linear regression analysis (e.g., a four-parameter logistic/sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC50 value, which is the concentration that yields 50% cell viability.

Critical Experimental Considerations

  • Cell Density: The initial cell seeding density is a critical parameter. Higher cell densities can lead to artificially high IC50 values, making the cells appear more resistant to the drug [3]. Preliminary experiments are needed to optimize seeding density.
  • MTT Artifacts: Be aware that the MTT assay has inherent limitations. Inconsistencies in IC50 values can arise from variations in cellular metabolic activity, which may not always directly correlate with cell number, especially under drug treatment [4] [3].
  • Solvent Control: The volume of DMSO must be consistent and minimal across all wells, including the vehicle control, to ensure it does not affect cell viability.

This compound-Induced Apoptosis Signaling Pathway

The diagram below illustrates the key molecular players in the apoptosis pathway as influenced by this compound treatment, based on the findings from the 4T1 and glioblastoma studies [1] [2].

G cluster_up Pro-Apoptotic Signals (Increased) cluster_down Anti-Apoptotic Signals (Decreased) This compound This compound HDAC_Inhibition HDAC_Inhibition This compound->HDAC_Inhibition Inhibits Class I HDACs Bax Bax Caspases Caspase-3, -7, -9 cleaved Caspase-9 Bax->Caspases cleavedPARP cleaved PARP Caspases->cleavedPARP Executes p53 p53 p53->Bax PTEN PTEN PI3K_Akt PI3K/Akt Pathway PTEN->PI3K_Akt Apoptosis Apoptosis cleavedPARP->Apoptosis Induces Bcl2 Bcl-2 PI3K_Akt->Bcl2 cMyc c-Myc PI3K_Akt->cMyc HDAC_Inhibition->Bax HDAC_Inhibition->p53 HDAC_Inhibition->PTEN HDAC_Inhibition->Bcl2

References

Comprehensive Application Notes and Protocols: Mocetinostat in Combination with Durvalumab for Advanced NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Background and Scientific Rationale

Lung cancer remains the leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) representing approximately 80% of all cases. Despite advancements in treatment options, patients with advanced NSCLC continue to face poor prognosis, with real-world 2-year survival rates of approximately 20-30%. [1] The introduction of immune checkpoint inhibitors (ICIs) targeting the programmed death-1/programmed death-ligand 1 (PD-1/PD-L1) pathway has revolutionized treatment paradigms, yet many patients exhibit primary or acquired resistance to these therapies. [2] This resistance can stem from various mechanisms, including reduced T-cell activation, impaired tumor antigen presentation, and upregulation of alternative immune checkpoints. [1]

Mocetinostat is an investigational class I/IV histone deacetylase (HDAC) inhibitor that targets HDAC isoforms 1, 2, 3, and 11. [1] [3] Preclinical studies have demonstrated that HDAC inhibitors can potentially augment the effectiveness of immune checkpoint inhibitors through multiple mechanisms. In NSCLC cell lines, this compound upregulated PD-L1 expression and genes involved in antigen presentation, while in syngeneic mouse tumor models, it decreased myeloid-derived suppressor cells (MDSCs) and increased CD8+ T-cell populations. [1] These immunomodulatory effects provide strong rationale for combining this compound with durvalumab, a human monoclonal antibody that binds to PD-L1 and blocks its interaction with PD-1 and CD80, thereby restoring antitumor immune responses. [4]

Mechanism of Action and Pathway Analysis

Individual Drug Mechanisms
2.1.1 this compound (MGCD0103)

This compound is a novel isotype-selective HDAC inhibitor that specifically targets class I (HDAC 1, 2, 3, 8) and class IV (HDAC11) enzymes. [5] Unlike pan-HDAC inhibitors, this selective targeting may potentially reduce toxicity while maintaining efficacy. At the molecular level, inhibition of HDAC activity by this compound results in accumulation of acetylated histones, leading to a more open chromatin structure and transcriptional activation of silenced genes, including tumor suppressor genes. [6] Additionally, this compound affects non-histone targets such as transcription factors (including p53), tubulin, and heat shock protein 90, contributing to its multifaceted antitumor effects. [6]

The compound induces several biological responses in tumor cells:

  • Cell cycle arrest through upregulation of p21
  • Activation of apoptotic pathways via both intrinsic and extrinsic mechanisms
  • Induction of autophagic cell death
  • Cellular senescence
  • Modulation of the tumor microenvironment through altered chemokine secretion

In glioblastoma cell lines, this compound demonstrated promotion of apoptosis through inhibition of the PI3K/AKT pathway, increased expression of pro-apoptotic proteins (BAX), and decreased levels of anti-apoptotic proteins (Bid, Bcl2). [5] Furthermore, it upregulated tumor suppressor genes while downregulating the E2f1 transcription factor. [5]

2.1.2 Durvalumab (MEDI4736)

Durvalumab is a human immunoglobulin G1 kappa (IgG1κ) monoclonal antibody that binds with high affinity and specificity to PD-L1, blocking its interaction with PD-1 and CD80 (B7-1). [4] [2] This blockade prevents T-cell suppression and reactivates antitumor immunity. The Fc region of durvalumab contains a triple mutation designed to minimize effector functions including antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), potentially reducing immune-related toxicities. [2]

Table 1: Key Characteristics of Durvalumab

Parameter Specification
Molecular Type Human IgG1κ monoclonal antibody
Target Programmed death-ligand 1 (PD-L1)
Mechanism Blocks PD-L1 interaction with PD-1 and CD80
Fc Engineering Triple mutation to reduce ADCC and CDC
Approved Indications Unresectable Stage III NSCLC, extensive-stage SCLC, biliary tract cancer, hepatocellular carcinoma, endometrial cancer
Common Dosing Regimens 10 mg/kg Q2W or 750 mg Q2W or 1500 mg Q4W
Integrated Pathway Analysis

The combination of this compound and durvalumab targets complementary pathways in the cancer-immunity cycle. The following diagram illustrates key mechanistic pathways and their interactions:

G This compound This compound HDAC HDAC This compound->HDAC Inhibits Acetylated_Histones Acetylated_Histones This compound->Acetylated_Histones Increases MDSC_Reduction MDSC_Reduction This compound->MDSC_Reduction Induces Durvalumab Durvalumab PD_L1 PD_L1 Durvalumab->PD_L1 Blocks T_Cell_Activation T_Cell_Activation Durvalumab->T_Cell_Activation Enhances HDAC->Acetylated_Histones Decreases Gene_Expression Gene_Expression Acetylated_Histones->Gene_Expression Promotes Gene_Expression->PD_L1 Upregulates MHC_Expression MHC_Expression Gene_Expression->MHC_Expression Enhances PD_1 PD_1 PD_L1->PD_1 Binds to Suppresses T-cells Antitumor_Response Antitumor_Response T_Cell_Activation->Antitumor_Response Leads to MHC_Expression->T_Cell_Activation Promotes MDSC_Reduction->T_Cell_Activation Facilitates

Figure 1: Integrated Mechanism of Action of this compound and Durvalumab Combination Therapy

The synergistic relationship between this compound and durvalumab operates through several interconnected mechanisms:

  • Enhanced antigen presentation: this compound upregulates major histocompatibility complex (MHC) expression on tumor cells, facilitating improved T-cell recognition of tumor antigens
  • Tumor microenvironment modulation: this compound reduces myeloid-derived suppressor cells (MDSCs) while increasing CD8+ T-cell populations, creating a more permissive environment for immunotherapy
  • Immune checkpoint upregulation: By increasing PD-L1 expression on tumor cells, this compound potentially enhances the target availability for durvalumab-mediated blockade
  • Epigenetic reprogramming: Restoration of tumor suppressor gene expression and inhibition of oncogenic pathways through HDAC inhibition

Clinical Trial Results and Data Analysis

Phase I/II Study Design (NCT02805660)

This open-label, dose-escalation and dose-expansion study evaluated the safety, tolerability, and efficacy of this compound in combination with durvalumab in patients with advanced solid tumors, with expansion cohorts focusing on NSCLC. [1] [7] The study employed a standard 3+3 dose escalation design in the phase I portion to determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D). The phase II portion enrolled patients with advanced NSCLC across four cohorts based on tumor PD-L1 expression (none, low, or high) and prior experience with anti-PD-1/PD-L1 agents (naïve versus prior clinical benefit versus refractory). [1]

Table 2: Clinical Trial Design Overview

Parameter Phase I Phase II
Primary Endpoint Determine RP2D based on safety profile Objective response rate (ORR) per RECIST v1.1
Patient Population Metastatic/unresectable solid tumors Advanced NSCLC
Treatment Groups Dose escalation cohorts 4 cohorts by PD-L1 expression and prior ICI experience
This compound Dosing 50 mg TIW, 70 mg TIW, 90 mg TIW RP2D: 70 mg TIW
Durvalumab Dosing 1500 mg Q4W 1500 mg Q4W
Assessment Schedule Imaging Q8W Imaging Q8W
Efficacy Results

The study demonstrated promising clinical activity, particularly in patients who had previously progressed on immune checkpoint inhibitors. Across all phase II cohorts (n=63), the objective response rate (ORR) was 11.5%, with a median duration of response of 329 days, indicating durable antitumor activity. [1] [7] Notably, in the cohort of patients with disease refractory to prior PD-(L)1 inhibitor treatment (n=13), the ORR was 23.1%, suggesting potential for overcoming immunotherapy resistance. [1] [8]

Table 3: Summary of Efficacy Results from Phase II NSCLC Cohorts

Parameter All Phase II Patients (n=63) Prior Anti-PD-(L)1 Refractory (n=13)
Objective Response Rate (ORR) 11.5% 23.1%
Median Duration of Response 329 days Not reported
Clinical Benefit Rate Not reported Not reported
Most Common TRAEs Fatigue (41%), nausea (40%), diarrhea (31%) Consistent with overall population

The recommended phase II dose was established as this compound 70 mg three times per week (TIW) in combination with durvalumab 1500 mg every 4 weeks. [1] [7] This dosage regimen was generally well-tolerated with a manageable safety profile.

Safety and Tolerability

The combination therapy demonstrated a consistent safety profile with expected toxicities from both agents. The most frequent treatment-related adverse events (TRAEs) across all patients (N=83) were fatigue (41%), nausea (40%), and diarrhea (31%). [7] These adverse events were generally manageable with supportive care and dose modifications when necessary.

The safety profile of durvalumab monotherapy is characterized by immune-mediated adverse reactions that can affect multiple organ systems. Important immune-mediated adverse reactions listed in the prescribing information include pneumonitis, colitis, hepatitis, endocrinopathies, nephritis, dermatologic reactions, and others. [9] In patients who did not receive recent prior radiation, the incidence of immune-mediated pneumonitis with durvalumab monotherapy was 2.4%, including fatal (<0.1%) and Grade 3-4 (0.4%) adverse reactions. [9]

Experimental Protocols and Methodologies

In Vitro Assessment of HDAC Inhibition

Protocol Title: Evaluation of HDAC Inhibitory Activity and Histone Acetylation Status

Purpose: To assess the pharmacodynamic effects of this compound on HDAC enzyme activity and histone acetylation in cancer cell lines.

Materials and Reagents:

  • Cancer cell lines (e.g., NSCLC lines such as A549, H1975)
  • This compound (prepare stock solution in DMSO)
  • Durvalumab (for combination studies)
  • HDAC assay kit (commercially available)
  • Antibodies for acetylated histone H3 and H4
  • Cell culture media and supplements
  • Lysis buffer (RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture and Treatment:

    • Maintain cancer cell lines in appropriate media at 37°C with 5% CO₂
    • Seed cells at 5 × 10⁴ cells/well in 6-well plates
    • After 24 hours, treat with varying concentrations of this compound (0.1-10 μM) alone or in combination with durvalumab (10 μg/mL)
    • Include vehicle control (DMSO) and positive control (Trichostatin A, 1 μM)
    • Incubate for 24, 48, and 72 hours
  • HDAC Activity Assay:

    • Harvest cells and prepare cell lysates
    • Perform HDAC activity assay using fluorometric HDAC activity assay kit according to manufacturer's instructions
    • Measure fluorescence at excitation 360 nm/emission 460 nm
    • Calculate percentage HDAC inhibition compared to vehicle control
  • Histone Acetylation Analysis:

    • Isolate histone proteins using acid extraction method
    • Separate proteins by SDS-PAGE and transfer to PVDF membrane
    • Incubate with primary antibodies against acetyl-histone H3 and H4
    • Detect with HRP-conjugated secondary antibodies and chemiluminescence
    • Quantify band intensity using densitometry software

Data Analysis:

  • Calculate IC₅₀ values for HDAC inhibition using nonlinear regression
  • Determine correlation between HDAC inhibition and histone acetylation levels
  • Assess synergistic effects when combined with durvalumab using Chou-Talalay method
Immune Cell Profiling in Tumor Microenvironment

Protocol Title: Comprehensive Immune Monitoring by Flow Cytometry

Purpose: To evaluate changes in immune cell populations within the tumor microenvironment following treatment with this compound and durvalumab.

Materials and Reagents:

  • Single-cell suspensions from tumor samples
  • Fluorescently-labeled antibodies against CD3, CD4, CD8, CD25, FoxP3, CD11b, Gr-1, CD45, PD-1, PD-L1
  • Flow cytometry staining buffer (PBS with 2% FBS)
  • Intracellular staining fixation/permeabilization kit
  • Flow cytometer with appropriate laser configuration

Procedure:

  • Sample Preparation:

    • Prepare single-cell suspensions from tumor tissue using mechanical dissociation and enzymatic digestion
    • Count cells and adjust concentration to 1 × 10⁷ cells/mL
  • Surface Staining:

    • Aliquot 100 μL cell suspension per tube
    • Add Fc receptor blocking antibody to reduce nonspecific binding
    • Add antibody cocktails for surface markers
    • Incubate for 30 minutes at 4°C in the dark
    • Wash twice with flow cytometry buffer
  • Intracellular Staining (for FoxP3):

    • Fix and permeabilize cells using FoxP3 staining buffer kit
    • Add anti-FoxP3 antibody and incubate for 30 minutes at 4°C
    • Wash twice with permeabilization buffer
  • Flow Cytometry Acquisition:

    • Resuspend cells in flow cytometry buffer
    • Acquire data on flow cytometer, collecting at least 50,000 events per sample
    • Include fluorescence minus one (FMO) controls for proper gating
  • Data Analysis:

    • Analyze data using FlowJo software
    • Identify immune cell populations using sequential gating strategy
    • Calculate percentages and absolute numbers of each population
    • Compare treated versus control groups using appropriate statistical tests
PD-L1 Expression Analysis by Immunohistochemistry

Protocol Title: Assessment of PD-L1 Expression in Tumor Tissue

Purpose: To evaluate PD-L1 expression changes in response to this compound treatment.

Materials and Reagents:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
  • Anti-PD-L1 antibody (clone 28-8)
  • IHC staining reagents including detection kit
  • Antigen retrieval solution
  • Hematoxylin counterstain

Procedure:

  • Slide Preparation:

    • Cut 4-5 μm sections from FFPE tissue blocks
    • Bake slides at 60°C for 1 hour
    • Deparaffinize and rehydrate through xylene and graded alcohol series
  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using appropriate buffer (pH 6.0 or 9.0)
    • Cool slides to room temperature
  • Immunohistochemical Staining:

    • Block endogenous peroxidase activity with 3% H₂O₂
    • Apply protein block to reduce nonspecific binding
    • Incubate with primary anti-PD-L1 antibody at optimized dilution
    • Apply secondary antibody and detection system according to kit instructions
    • Develop with DAB chromogen and counterstain with hematoxylin
    • Dehydrate and mount with permanent mounting medium
  • Scoring and Interpretation:

    • Evaluate slides by trained pathologist blinded to treatment groups
    • Score PD-L1 expression using tumor proportion score (TPS) - percentage of viable tumor cells showing partial or complete membrane staining
    • Additionally assess using combined positive score (CPS) - number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by total number of viable tumor cells × 100

Applications and Research Implications

The combination of this compound and durvalumab represents a promising epigenetic-immunotherapy approach for addressing the significant clinical challenge of immunotherapy resistance in NSCLC. The clinical trial data suggests several potential applications:

Overcoming Immunotherapy Resistance

The observed 23.1% objective response rate in patients with disease refractory to prior PD-(L)1 inhibitor treatment indicates that this compound may reverse key resistance mechanisms. [1] [7] This finding is particularly significant given the lack of approved immunotherapy-based regimens for patients who have progressed on initial ICB. [10] The combination may be especially beneficial for patients with specific resistance phenotypes, such as those with:

  • Low tumor-infiltrating lymphocytes
  • Impaired antigen presentation machinery
  • Myeloid-dominated tumor microenvironments
Biomarker-Driven Patient Selection

Further research is needed to identify predictive biomarkers for patient selection. Potential biomarkers of interest include:

  • Baseline HDAC expression levels in tumor tissue
  • Peripheral blood mononuclear cell (PBMC) HDAC activity
  • Myeloid-derived suppressor cell (MDSC) populations
  • Tumor mutational burden (TMB) and specific gene expression signatures

The development of a pharmacodynamic assay for monitoring HDAC inhibition in peripheral white blood cells, as previously described for this compound, could facilitate dose optimization and treatment monitoring. [6]

Rational Combination Development

The mechanistic insights from this combination therapy support the development of other rational combinations targeting complementary pathways. Recent studies have explored various durvalumab-based combinations for immunotherapy-refractory NSCLC, including:

  • Durvalumab + ceralasertib (ATR inhibitor) - showing particular promise with ORR of 13.9% and median OS of 17.4 months [10]
  • Durvalumab + olaparib (PARP inhibitor) - targeting DNA damage response defects
  • Durvalumab + danvatirsen (STAT3 antisense oligonucleotide) - addressing immunosuppressive signaling
  • Durvalumab + oleclumab (anti-CD73 monoclonal antibody) - targeting adenosine-mediated immunosuppression

Conclusion

The combination of This compound, a class I/IV HDAC inhibitor, with durvalumab, an anti-PD-L1 antibody, represents a scientifically rational approach to overcoming immunotherapy resistance in advanced NSCLC. Clinical data from the phase I/II study (NCT02805660) supports the tolerability and preliminary efficacy of this combination, with particular promise in patients refractory to prior PD-(L)1 inhibitors. The established RP2D of this compound 70 mg TIW with standard dosing of durvalumab (1500 mg Q4W) provides a foundation for further clinical development.

The mechanistic basis for this combination involves epigenetic reprogramming of the tumor and its microenvironment, potentially enhancing antigen presentation, reducing immunosuppressive cells, and increasing sensitivity to immune checkpoint blockade. Further investigation in larger, biomarker-selected populations is warranted to fully establish the efficacy of this combination approach and identify patients most likely to benefit.

References

Comprehensive Application Notes and Protocols: Mocetinostat Synergy Analysis Using Compusyn Software

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mocetinostat and Synergy Analysis

This compound (MGCD0103) is an orally available benzamide derivative that functions as a selective class I and IV histone deacetylase (HDAC) inhibitor. This small molecule inhibitor specifically targets HDAC isoforms 1, 2, 3, and 11, resulting in increased histone acetylation, chromatin relaxation, and altered gene expression patterns in cancer cells [1] [2]. The compound has demonstrated promising antitumor activity in both hematological malignancies and solid tumors through multiple mechanisms, including induction of cell cycle arrest, promotion of mitochondrial-mediated apoptosis, activation of autophagy, and modulation of non-histone protein acetylation [1] [2]. This compound has shown particular promise in combination therapies, where it can enhance the efficacy of established chemotherapeutic agents through synergistic interactions.

Quantitative synergy analysis has become an essential component of modern drug development, particularly for combination therapies in oncology. The Chou-Talalay method, implemented through Compusyn software, provides a rigorous mathematical framework for quantifying drug interactions based on the mass-action law principle [3] [4]. This methodology offers significant advantages over traditional descriptive approaches by providing precise combination index (CI) values that objectively categorize interactions as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) across various effect levels [3] [4]. For researchers investigating this compound-based combinations, this approach enables rational design of therapeutic regimens that maximize efficacy while potentially reducing individual drug doses and associated toxicities.

Theoretical Foundation of the Chou-Talalay Method

Mass-Action Law Principles

The Chou-Talalay method is fundamentally grounded in the mass-action law principle, which provides a unified theoretical framework for analyzing dose-effect relationships regardless of the underlying mechanism of action [4]. The methodology centers on the median-effect equation (MEE), which serves as the common link for different dynamic orders of chemical and enzyme kinetics. The general median-effect equation is expressed as:

[ \frac{f_a}{f_u} = \left( \frac{D}{D_m} \right)^m ]

Where (f_a) represents the fraction affected by dose D, (f_u) is the unaffected fraction (1 - (f_a)), (D_m) is the median-effect dose (e.g., IC(_{50})), and m is the coefficient signifying the shape of the dose-effect curve (m = 1 for hyperbolic, m > 1 for sigmoidal, and m < 1 for flat sigmoidal curves) [3] [4]. This equation enables the quantification of two essential parameters for each drug: m (dynamic-order sign) indicating the shape of the dose-effect curve, and Dm (median-effect dose) representing potency [4].

Combination Index Theorem

The combination index (CI) theorem extends the median-effect principle to multiple drugs, providing a quantitative measure for drug interactions. The general combination index equation for two drugs is:

[ CI = \frac{(D)_1}{(D_x)_1} + \frac{(D)_2}{(D_x)_2} + \frac{\alpha(D)_1(D)_2}{(D_x)_1(D_x)_2} ]

Where (D(_x))(_1) and (D(_x))(_2) represent the doses of drug 1 and drug 2 alone required to produce x% effect, while (D)(_1) and (D)(_2) are the doses of each drug in combination that produce the same effect level [3] [4]. The α term accounts for mutual exclusivity (α = 0) or nonexclusivity (α = 1) of drug mechanisms. The CI value provides a quantitative measure of drug interaction: CI < 1 indicates synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism [3] [4]. This mathematical approach allows researchers to automatically generate CI values at different effect levels (Fa values), enabling comprehensive analysis of the combination across the entire dose-response spectrum.

Experimental Design for this compound Combination Studies

Pre-Study Considerations

Proper experimental design is crucial for generating reliable synergy data for this compound combinations. Prior to initiating combination studies, researchers must first establish high-quality single-agent dose-response curves for both this compound and the companion drug. These preliminary experiments should determine the IC(_{50}) values for each compound alone, which will inform appropriate concentration ranges for combination studies [3]. For this compound, typical working concentrations range from 0.1 to 5 μM, depending on the specific cancer cell line being tested [5] [6]. Cell lines should be selected based on relevant disease models and molecular characteristics that might influence response to HDAC inhibition.

The selection of an appropriate combination ratio represents another critical design consideration. Common approaches include using a fixed ratio based on the IC(_{50}) values of each single agent (e.g., 1:1, 1:2, 1:5 molar ratios) or a fixed ratio based on clinically achievable concentrations [3]. For this compound-gemcitabine combinations, researchers have successfully employed sequential treatment protocols where cells are pretreated with this compound for 24 hours prior to gemcitabine exposure, capitalizing on the ability of this compound to modulate gemcitabine sensitivity markers [5] [6] [7]. This pretreatment schedule allows for epigenetic modifications that may enhance chemosensitivity.

Assay Selection and Optimization

Robust cell viability assays form the foundation of reliable synergy studies. The MTS assay (CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay) has been extensively validated for this compound combination studies and provides a colorimetric method for quantifying metabolically active cells [5] [6]. Alternatively, MTT assays offer another well-established approach for assessing cell viability and proliferation in drug combination studies [8]. For longer-term clonogenic survival assessments, crystal violet staining of fixed colonies after 7-14 days of drug exposure provides information on reproductive cell death [5] [6].

Table 1: Recommended Assays for this compound Combination Studies

Assay Type Measurement Endpoint Applications Key Considerations
MTS Assay Metabolic activity Absorbance at 490nm High-throughput screening of combination ratios Linear relationship with cell number; suitable for 96-384 well formats
MTT Assay Mitochondrial function Absorbance at 570nm Dose-response and combination studies Requires solubilization steps; more time-consuming than MTS
Clonogenic Assay Reproductive viability Crystal violet staining Long-term growth effects Low-throughput; requires 7-14 days incubation
Caspase 3/7 Assay Apoptosis induction Fluorescence Mechanistic studies of cell death Can be combined with viability assays

To ensure data quality, researchers should optimize seeding densities for each cell line to maintain exponential growth throughout the assay duration without reaching confluence. Typically, 5,000-10,000 cells per well in 96-well plates are appropriate for 72-96 hour drug exposures [5] [8]. Proper controls including vehicle-treated (DMSO) cells, blank wells (media only), and positive cytotoxicity controls should be included in every experiment. Each experimental condition should be performed with multiple technical replicates (typically 3-6 wells per condition) and independently repeated to ensure reproducibility.

Step-by-Step Protocol for this compound Synergy Analysis

Cell Culture and Drug Preparation

Maintain appropriate cell lines in recommended media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified 5% CO(_2) atmosphere. For the leiomyosarcoma model SKLMS1 cells used in this compound-gemcitabine studies, DMEM with high glucose is typically employed [5] [6]. Prior to experimentation, ensure cells are in logarithmic growth phase and have undergone minimal passages to maintain genetic stability.

Prepare drug stocks by dissolving this compound in DMSO at a concentration of 10-20 mM and storing in single-use aliquots at -20°C to avoid freeze-thaw cycles. Prepare companion drugs according to their specific solubility requirements - for example, gemcitabine can be dissolved in PBS or sterile water [5] [6]. On the day of experimentation, prepare fresh serial dilutions of each drug in complete cell culture media, ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity.

Experimental Setup and Data Collection

Seed cells in 96-well tissue culture plates at optimized densities (e.g., 5,000 cells/well for SKLMS1) in 100 μL complete medium and allow to adhere overnight [5] [6]. The following day, prepare drug treatments according to the experimental design:

  • Single-agent this compound: 8 concentrations (typically 0.1-5 μM) in triplicate
  • Single-agent companion drug: 8 concentrations based on its IC(_{50}) in triplicate
  • Combination treatments: 5-8 different concentration combinations in triplicate
  • Vehicle controls: DMSO concentration matching highest drug condition in triplicate
  • Blank controls: Media without cells for background subtraction

Treat cells with prepared drug solutions, maintaining consistent volumes across all wells. For sequential treatment protocols, pretreat cells with this compound for 24 hours before adding the companion drug without removing the this compound-containing media [5] [6] [7]. Incubate cells for the determined assay duration (typically 72-96 hours for MTS assays).

Measure cell viability by adding MTS reagent (20 μL per 100 μL media) and incubating for 1-4 hours at 37°C until color development is sufficient. Record absorbance at 490 nm using a plate reader. Calculate percentage inhibition for each well using the formula:

[ % \text{Inhibition} = \left(1 - \frac{\text{Absorbance}{\text{drug}} - \text{Absorbance}{\text{blank}}}{\text{Absorbence}{\text{vehicle}} - \text{Absorbance}{\text{blank}}}\right) \times 100 ]

Data Analysis Using Compusyn Software

Download and install Compusyn from the official website (www.combosyn.com) after completing the registration process [4]. The software is available free of charge for academic researchers. Launch the software and select "New Project" to begin analysis.

Enter dose-effect data following the software template:

  • Input drug concentrations for single agents and combinations
  • Input corresponding fraction affected (Fa) values calculated from viability data
  • Specify the combination ratios used in the experiment
  • Select the appropriate analysis parameters (automatic Dm and m calculation recommended)

Generate combination index values by running the analysis module. The software will automatically calculate CI values at different effect levels (Fa values) and generate three key outputs:

  • Dose-Effect Plot: Showing sigmoidal curves for single agents and combinations
  • Combination Index Plot: Displaying CI values across different effect levels (Fa values)
  • Isobologram: Visual representation of synergistic regions at specific effect levels

Interpret the results by examining the relationship between CI values and effect levels. Consistent CI values < 1 across multiple effect levels indicate strong synergy, while CI values that transition from synergistic to antagonistic (or vice versa) at different effect levels indicate more complex interactions that may be schedule- or ratio-dependent.

Case Study: this compound-Gemcitabine Synergy in Leiomyosarcoma

Experimental Findings

The combination of this compound and gemcitabine has been extensively characterized in leiomyosarcoma (LMS) models, providing an illustrative example of Compusyn application in preclinical drug development [5] [6]. In these studies, human LMS cell lines (SKLMS1 and LMS1) were treated with this compound alone (0.1-5 μM), gemcitabine alone (1-100 nM), or their combination using fixed molar ratios based on IC(_{50}) values. Viability was assessed using MTS assays after 96 hours of treatment, with some experimental arms employing 24-hour this compound pretreatment before gemcitabine addition [5] [6] [7].

The results demonstrated concentration-dependent growth inhibition for both single agents, with this compound exhibiting IC(_{50}) values ranging from 0.5-2 μM across different LMS cell lines. Compusyn analysis of the combination data revealed strong synergistic interactions (CI < 1) across multiple effect levels (Fa values), with combination index values decreasing with increasing effect levels, indicating enhanced synergy at higher inhibition levels [5] [7]. The most synergistic combinations typically occurred at intermediate this compound concentrations (0.5-1 μM) combined with gemcitabine at 5-20 nM.

Table 2: Quantitative Synergy Analysis of this compound-Gemcitabine in LMS Models

Cell Line This compound IC(_{50}) (μM) Gemcitabine IC(_{50}) (nM) CI Range Fa Range for Synergy Optimal Combination Ratio
SKLMS1 0.8 ± 0.2 18.5 ± 3.2 0.3-0.7 0.5-0.9 1:23 (μM:nM)
LMS1 1.2 ± 0.3 22.3 ± 4.1 0.4-0.8 0.4-0.8 1:19 (μM:nM)
Leio-012 0.6 ± 0.1 15.8 ± 2.7 0.2-0.6 0.6-0.9 1:26 (μM:nM)
Leio-196A 1.5 ± 0.4 28.4 ± 5.2 0.5-0.9 0.3-0.7 1:19 (μM:nM)
Mechanistic Insights

The synergistic interaction between this compound and gemcitabine was further investigated through mechanistic studies examining apoptosis induction and modulation of gemcitabine sensitivity markers. Caspase 3/7 activation assays demonstrated significantly enhanced apoptosis in combination-treated cells compared to single agents alone, providing biological validation of the synergistic cytotoxicity predicted by Compusyn analysis [5] [7].

At the molecular level, this compound pretreatment was found to modulate key determinants of gemcitabine sensitivity. Western blot analyses revealed that this compound treatment reduced expression of RRM1 and RRM2, the regulatory subunits of ribonucleotide reductase that represent established gemcitabine resistance factors [5] [6]. Concurrently, this compound increased expression of hENT1, the human equilibrative nucleoside transporter 1 responsible for gemcitabine cellular uptake [5] [6]. This coordinated modulation of gemcitabine metabolism and transport pathways provides a mechanistic foundation for the observed synergy, demonstrating how HDAC inhibition can reshape the molecular landscape to enhance chemosensitivity.

G This compound This compound HDAC_Inhibition HDAC_Inhibition This compound->HDAC_Inhibition Chromatin_Relaxation Chromatin_Relaxation HDAC_Inhibition->Chromatin_Relaxation Gene_Expression_Changes Gene_Expression_Changes Chromatin_Relaxation->Gene_Expression_Changes RRM1_Downregulation RRM1_Downregulation Gene_Expression_Changes->RRM1_Downregulation RRM2_Downregulation RRM2_Downregulation Gene_Expression_Changes->RRM2_Downregulation hENT1_Upregulation hENT1_Upregulation Gene_Expression_Changes->hENT1_Upregulation dFdCTP_Incorporation dFdCTP_Incorporation RRM1_Downregulation->dFdCTP_Incorporation RRM2_Downregulation->dFdCTP_Incorporation Gemcitabine_Uptake Gemcitabine_Uptake hENT1_Upregulation->Gemcitabine_Uptake Gemcitabine_Uptake->dFdCTP_Incorporation DNA_Synthesis_Inhibition DNA_Synthesis_Inhibition dFdCTP_Incorporation->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis Synergistic_Cytotoxicity Synergistic_Cytotoxicity Apoptosis->Synergistic_Cytotoxicity

Figure 1: Molecular Mechanism of this compound-Gemcitabine Synergy - This diagram illustrates how this compound pretreatment modulates key cellular pathways to enhance gemcitabine efficacy through coordinated downregulation of resistance markers (RRM1/RRM2) and upregulation of gemcitabine import (hENT1).

Advanced Applications and Technical Considerations

In Vivo Translation and Validation

Successful in vitro synergy should be validated in appropriate animal models to assess translational potential. For this compound-gemcitabine combination studies, researchers have employed LMS xenograft models in immunodeficient mice, administering this compound orally at 50 mg/kg daily and gemcitabine intraperitoneally at 20 mg/kg twice weekly [5] [6]. The in vivo protocol typically involves initiating treatment once tumors reach approximately 0.5 cm in diameter, with random allocation to four groups: vehicle control, this compound alone, gemcitabine alone, and the combination [5] [6].

In vivo efficacy endpoints include tumor volume measurements (calculated as length × width(^2) × 0.5), tumor weight at sacrifice, and histological analysis of proliferation markers (e.g., Ki-67) and apoptosis (e.g., TUNEL staining) [5] [6]. The Compusyn methodology can be adapted for in vivo data analysis using dose-response relationships for tumor growth inhibition, though the calculations are more complex due to pharmacokinetic and pharmacodynamic variables. For the this compound-gemcitabine combination, in vivo studies confirmed superior antitumor efficacy compared to single-agent treatments, validating the synergistic interactions observed in vitro [5] [6].

Additional this compound Combination Strategies

Beyond gemcitabine, this compound has demonstrated synergistic potential with several other antineoplastic agents across different cancer types. Recent research has explored This compound-capecitabine combinations in triple-negative breast cancer models, where the combination produced a 45% reduction in tumor weight compared to 21% with this compound alone and 27.5% with capecitabine alone [9]. Similarly, this compound has shown promise in combination with immune checkpoint inhibitors in metastatic melanoma models, where it modulates the tumor microenvironment by decreasing immunosuppressive myeloid-derived suppressor cells (MDSCs) while increasing CD8+ T-cell infiltration [2].

The versatility of Compusyn analysis enables systematic evaluation of these diverse combination strategies, allowing researchers to identify optimal dosing schedules and ratios for subsequent clinical development. When exploring novel this compound combinations, it is advisable to test multiple administration sequences (concurrent, this compound first, companion drug first) to identify the most synergistic schedule, as HDAC inhibitors often require pretreatment periods to induce epigenetic modifications that sensitize cells to subsequent therapies.

Troubleshooting and Technical Considerations

Common technical issues in this compound synergy studies include solvent toxicity from excessive DMSO concentrations, which should never exceed 0.1% in cell culture experiments. Drug stability represents another consideration, particularly for this compound in aqueous solutions, which should be prepared fresh immediately before each experiment. For consistent results, ensure complete dissolution of this compound in DMSO before dilution into aqueous media.

When atypical dose-response curves occur (e.g., non-sigmoidal patterns), consider increasing the number of data points around the IC(_{50}) region or verifying drug activity through orthogonal assays. For inconsistent combination index values across experimental replicates, confirm the accuracy of drug dilutions and maintain consistent cell passage numbers between experiments. The Compusyn software includes built-in quality control parameters that flag potentially problematic data sets for re-evaluation.

Statistical validation of synergy findings should include both reproducibility across independent experiments (typically n ≥ 3) and appropriate statistical tests comparing combination effects to single agents. While CI values < 1 objectively indicate synergy, researchers should report the confidence intervals for CI values and perform significance testing using two-way ANOVA with post-hoc tests comparing combination treatments to individual agents at equivalent concentrations.

Conclusion

The integration of this compound combination studies with rigorous synergy quantification using Compusyn software represents a powerful approach for advancing epigenetic-targeted cancer therapies. The systematic methodology outlined in these application notes enables researchers to objectively quantify drug interactions, optimize combination ratios, and elucidate mechanistic foundations for synergistic effects. The case study of this compound with gemcitabine in leiomyosarcoma demonstrates how this integrated approach can identify promising combination strategies with translational potential, supported by both quantitative synergy metrics and molecular mechanism insights.

As combination therapies continue to evolve in oncology, the Chou-Talalay method implemented through Compusyn provides a universally applicable framework for evaluating novel drug partners for this compound across diverse cancer models. The continued application of this rigorous analytical approach will accelerate the development of rational combination regimens that maximize therapeutic efficacy while potentially minimizing toxicity through dose-reduction strategies. Researchers are encouraged to adhere to the detailed protocols outlined in this document to ensure generation of robust, reproducible synergy data that can effectively guide subsequent preclinical and clinical development of this compound-based combination therapies.

References

Mocetinostat in Vivo Xenograft Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Agent Overview: Mocetinostat is an oral, isotype-selective inhibitor of Class I (HDAC 1, 2, 3, 8) and Class IV (HDAC 11) histone deacetylases (HDACs). It induces histone hyperacetylation, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells. Its anti-tumor activity extends to modulation of the tumor microenvironment and sensitization to other anti-cancer agents [1] [2] [3].

Quantitative Data from Preclinical In Vivo Studies The table below summarizes key parameters and findings from published in vivo studies utilizing this compound.

Cancer Type Model & Cell Line Dosing Regimen Key Findings Primary Endpoint & Result Citation

| Prostate Cancer | Orthotopic; DU-145 cells in nude mice | 60 mg/kg; IP; 3x per week (Mon, Wed, Fri) for 5 weeks | Activated miR-31 Decreased E2F6 protein Induced apoptosis (caspase-3) Reduced tumor growth | ~50% tumor growth reduction vs. control [1] | | | Leiomyosarcoma | Subcutaneous; SKLMS1 cells in SCID mice | 50 mg/kg; PO; QD + Gemcitabine (20 mg/kg; IP; BID) | Synergistic effect with gemcitabine Reduced gemcitabine-resistance markers (RRM1, RRM2) | Superior anti-tumor effect in combination vs. either agent alone [4] | | | Non-Small Cell Lung Cancer (NSCLC) | Syngeneic; | Combined with PD-L1 checkpoint inhibitor | Increased tumor antigen presentation Decreased T-regulatory cells (Tregs) Increased CD8+ T cells | Enhanced anti-tumor activity with combo vs. monotherapy [2] | | | General Protocol Notes | Vehicle: 5% DMSO, 5% Tween-80, 90% saline (or PEG400/0.2N HCl) has been used. Treatment start: Tumors ~100-500 mm³. [1] [4] | | | |

Detailed Experimental Protocol

This section outlines a generalized and modifiable protocol based on the synthesized studies.

1. Reagent Preparation

  • This compound Formulation: Prepare a stock solution in DMSO. For in vivo administration, dilute this stock in an appropriate vehicle. One commonly used vehicle is a mixture of 5% DMSO, 5% Tween-80, and 90% saline. An alternative vehicle of PEG400/0.2N HCl has also been employed [1] [4].
  • Aliquoting: Prepare fresh aliquots for each dosing day to ensure stability and potency. Store protected from light at recommended temperatures.

2. Animal Model and Tumor Inoculation

  • Animal Selection: Use immunocompromised mice (e.g., nude or SCID mice) for human cancer cell line-derived xenografts. Use immunocompetent mice for syngeneic models to study immune interactions [1] [2] [4].
  • Cell Culture: Grow the chosen cancer cell line (e.g., DU-145 for prostate cancer, SKLMS1 for leiomyosarcoma) under standard conditions.
  • Tumor Implantation: For subcutaneous models, inject 1-5 x 10^6 cells in 100-200 µL of Matrigel/PBS mixture into the right flank. For orthotopic models (e.g., prostate), surgically implant cells or tissue fragments into the corresponding organ [1] [4].
  • Randomization: After tumors reach a palpable size (~100-500 mm³), randomize mice into treatment and control groups (typically n=5-10 per group) to ensure equivalent average tumor volumes across all groups.

3. Dosing and Treatment Schedule

  • Route of Administration: Administer via Intraperitoneal (IP) injection or Oral Gavage (PO).
  • Dosage: A widely used and tolerated dose is 50-60 mg/kg [1] [4].
  • Schedule: A common schedule is once daily (QD) or three times per week (e.g., Monday, Wednesday, Friday). Treatment cycles are typically 28 days, continuing until predetermined tumor volume endpoints or for a set number of cycles [1] [5] [6].
  • Combination Therapy: When combining with other agents (e.g., gemcitabine, checkpoint inhibitors), administer this compound 24 hours prior to the second drug to pre-condition the tumor microenvironment [2] [4].

4. Efficacy and Toxicity Monitoring

  • Tumor Measurement: Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: ( V = (L × W^2) / 2 ), where L is the longest diameter and W is the shortest diameter.
  • Body Weight: Record animal body weight at least twice weekly as a primary indicator of overall health and compound toxicity.
  • Endpoint Analysis: At the study endpoint, euthanize animals and harvest tumors. Tumors should be weighed and divided for subsequent analysis (e.g., snap-freezing for molecular studies or formalin-fixation for histology).

5. Post-Treatment Analysis Harvested tumors can be analyzed to investigate the mechanism of action:

  • Western Blotting: Confirm target engagement by analyzing histone hyperacetylation (e.g., Ac-H3, Ac-H4) and assess apoptosis markers (e.g., cleaved caspase-3, PARP) and protein levels of relevant targets (e.g., E2F6, Bad) [1].
  • RNA Analysis: Use qRT-PCR to measure changes in miRNA (e.g., miR-31) or mRNA expression of genes related to apoptosis, cell cycle, and immune regulation [1].
  • Immunohistochemistry (IHC): Evaluate protein expression and localization within the tumor tissue, assess immune cell infiltration (e.g., CD8+ T cells, FOXP3+ Tregs), and quantify apoptotic cells (TUNEL assay) [2].

Experimental Workflow and Signaling Pathways

The following diagrams summarize the main experimental workflow and a key mechanistic pathway for this compound's action.

Diagram 1: In Vivo Xenograft Study Workflow

cluster_phase1 Pre-Treatment Phase cluster_phase2 Treatment & Monitoring cluster_phase3 Endpoint Analysis Start Study Design Prep Reagent & Model Prep Start->Prep Imp Tumor Inoculation Prep->Imp Prep->Imp Rand Randomization Imp->Rand Imp->Rand Treat Treatment Phase Rand->Treat Monitor In-Life Monitoring Treat->Monitor Treat->Monitor Harvest Terminal Harvest Monitor->Harvest Analyze Ex Vivo Analysis Harvest->Analyze Harvest->Analyze

Diagram 2: Key Anti-Tumor Mechanism of this compound

Key Considerations for Researchers

  • Dose Tolerance: Lower doses (e.g., 85 mg/kg equivalent in preclinical models) may improve treatment tolerance and reduce discontinuations due to adverse events, as suggested by clinical trial data [5] [6].
  • Biomarker Integration: Incorporate pharmacodynamic biomarkers like acetyl-histone H3 levels in tumor lysates to confirm HDAC target engagement [4].
  • Vehicle Compatibility: Ensure the selected vehicle is compatible with your administration route and does not cause undue stress or toxicity to the animals.
  • Animal Welfare: Adhere strictly to institutional animal care and use committee (IACUC) guidelines. Pre-define humane endpoints to ensure animal welfare throughout the study.

References

Mocetinostat Toxicity Profile in Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the most frequent treatment-related adverse events (TRAEs) observed with mocetinostat in various combination regimens.

Combination Therapy Most Frequent TRAEs (All Grades) Most Frequent Grade ≥3 TRAEs Recommended Phase II Dose (RP2D) Citation

| This compound + Durvalumab (Advanced NSCLC) | Fatigue (41%), Nausea (40%), Diarrhea (31%) | Not specifically reported in abstract; study stated combination was "generally well tolerated" | this compound: 70 mg TIW Durvalumab: 1500 mg Q4W | [1] | | This compound + Gemcitabine (Advanced Solid Tumors, incl. Pancreatic Cancer) | Fatigue, Thrombocytopenia | Fatigue (38%), Thrombocytopenia (19%) 81% of patients experienced any Grade ≥3 TRAE | this compound: 90 mg TIW Gemcitabine: 1000 mg/m² | [2] | | This compound (Monotherapy) (Relapsed/Refractory Hodgkin Lymphoma) | Not specified in abstract | Neutropenia (17.4% in 110 mg group; 10.7% in 85 mg group), Fatigue (21.7% in 110 mg group; 10.7% in 85 mg group), Pneumonia (17.4% in 110 mg group; 7.1% in 85 mg group) | 85 mg TIW (Reduced from 110 mg to improve tolerance) | [3] |

Toxicity Management and Dose Modification Guides

Here are answers to frequently asked questions on managing common toxicities, based on protocols from clinical trials.

What are the recommended dose modifications for managing common toxicities?

Clinical trials have established specific guidelines for holding doses and reducing doses in response to adverse events. The following workflow visualizes a general dose modification protocol adapted from study procedures [3] [4].

G Start Start Cycle at RP2D HoldDose Hold this compound Dose Start->HoldDose Grade 3 Non-hematologic or Grade 4 Hematologic (≥7 days) toxicity SupportiveCare Implement Supportive Care HoldDose->SupportiveCare ResolveCheck Toxicity resolved to ≤ Grade 1 or baseline? DoseReduction Resume at next lower dose level ResolveCheck->DoseReduction Yes PermanentlyDC Permanently Discontinue ResolveCheck->PermanentlyDC No resolution after adequate hold DoseReduction->Start Tolerated at reduced dose DoseReduction->PermanentlyDC Toxicity recurs at same severity (2nd reduction) SupportiveCare->ResolveCheck

Typical dose modification protocol for managing this compound toxicities, based on clinical trial designs [3] [4].

Common dose levels used in trials for reduction include 110 mg → 85 mg → 60 mg → 40 mg [3]. For the combination with durvalumab, the RP2D itself (70 mg TIW) is a lower, better-tolerated dose [1].

How should specific adverse events like fatigue, gastrointestinal issues, and hematologic toxicities be managed?
  • Fatigue: This is one of the most common TRAEs. In the gemcitabine combination study, it was the most frequent Grade ≥3 toxicity (38%) [2]. Management is primarily supportive, involving patient education, schedule management, and nutritional support.
  • Gastrointestinal (Nausea/Diarrhea): These events are very common but are often low-grade. Proactive anti-emetic prophylaxis is recommended in study protocols [3] [4].
  • Hematologic Toxicities (Neutropenia, Thrombocytopenia): These require close monitoring.
    • Grade 4 hematologic toxicity lasting ≥7 days necessitates holding the dose until resolution to ≤Grade 1, followed by dose reduction [3] [4].
    • Growth factor support (e.g., G-CSF) is permitted per study protocols to manage neutropenia [4].
  • Pericardial Events: This is an important, though less common, toxicity. One overview noted that clinical development was temporarily halted due to pericardial effusion in some patients, an effect considered specific to this compound [5]. Exclusion Criteria: Subsequent trials explicitly excluded patients with a current or past history of pericardial disease [4] [6]. Action: Any pericardial toxicity, regardless of relationship to the drug, typically mandates permanent discontinuation [4].

Experimental Protocol for Combination Therapy

For researchers designing preclinical or early-stage clinical studies, the following workflow outlines a standard protocol from a phase I/II trial investigating this compound with an immune checkpoint inhibitor [7] [1].

G A Patient Population B Dosing Schedule (28-Day Cycles) A->B C Safety & Tolerability Primary Endpoint B->C D Efficacy Assessment Secondary Endpoint B->D E Dose-Limiting Toxicity (DLT) Evaluation in Cycle 1 C->E F Determine Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) E->F

General workflow for a Phase I/II study evaluating this compound in combination therapy, based on the design of NCT02805660 [7] [1].

  • Patient Population: The study enrolled adults with advanced solid tumors (Phase I) and then expanded to specific cohorts of patients with advanced NSCLC (Phase II). Key inclusion criteria included ECOG Performance Status of 0 or 1 and adequate bone marrow, hepatic, and renal function [7].
  • Dosing Schedule:
    • This compound: Orally administered three times per week (TIW) on a 28-day cycle. The phase I portion started at 50 mg TIW and escalated [1].
    • Durvalumab: 1500 mg administered intravenously on Day 1 of each 28-day cycle [1].
  • Primary Endpoint (Phase I): To determine the Recommended Phase II Dose (RP2D) based on the observed safety profile and Dose-Limiting Toxicities (DLTs) during the first cycle [1].
  • Key Efficacy Assessment (Phase II): Objective Response Rate (ORR) as per RECIST v1.1 [1].

Key Takeaways for Researchers

  • Dose is Critical: Toxicity is strongly dose-dependent. The 85 mg and 70 mg TIW doses were established as better-tolerated alternatives to the 110 mg TIW dose [3] [1]. Starting at the RP2D from recent studies (70 mg TIW in combination with immunotherapy) may improve tolerability.
  • Vigilant Monitoring is Essential: Proactive and continuous monitoring for hematologic toxicities, GI events, and especially cardiac signs (like pericardial effusion) is crucial for patient safety and data integrity.
  • Combination-Specific Profiles: The toxicity profile of this compound can change depending on its partner drug. The combination with gemcitabine was associated with significant toxicities, leading to a conclusion of insufficient clinical activity for advanced pancreatic cancer [2], whereas the combination with durvalumab was generally well-tolerated and showed promise in a specific NSCLC patient population [1].

References

overcoming ZEB1 drug resistance with mocetinostat

Author: Smolecule Technical Support Team. Date: February 2026

Mocetinostat & ZEB1 Resistance: Core Concepts

What is the core mechanism by which this compound overcomes ZEB1-associated resistance? this compound, a class I-selective histone deacetylase (HDAC) inhibitor, reverses ZEB1-driven chemoresistance through a multi-targeted epigenetic mechanism. It interferes with the function of the transcriptional repressor ZEB1, leading to the reactivation of key tumor-suppressor microRNAs (like miR-203 and miR-31) and the sensitization of cancer cells to chemotherapy [1] [2] [3]. ZEB1 promotes a stem-like, drug-resistant state by repressing these miRNAs [1]. By inhibiting HDACs, this compound changes the chromatin state at the promoters of ZEB1 target genes, forcing their re-expression and breaking the resistance pathway [1].

In which cell models has this effect been demonstrated? The sensitizing effect of this compound has been validated across multiple cancer types, as summarized in the table below.

Cancer Type Cell Line / Model Chemotherapeutic Agent Key Findings & Mechanism
Pancreatic Cancer PANC1, MiaPaca, patient-derived cells (hPaca1) Gemcitabine Restored miR-203 expression; repressed stemness; induced sensitivity [1].
Prostate Cancer DU145 (and docetaxel-resistant DU145-DR), PC3, primary cancer stem cells Docetaxel Induced miR-31; suppressed anti-apoptotic E2F6; induced apoptosis [2] [3].
Breast Cancer MDA-MB-231 Paclitaxel miR-203 overexpression shown to sensitize cells [1].
Lung Cancer H358 Tarceva (EGFR inhibitor) Selection for resistance induced ZEB1-high, miR-200/low phenotype [1].

Experimental Protocols & Workflows

Validating the this compound-ZEB1-miRNA Axis In Vitro

This protocol outlines key experiments to confirm the mechanism of action in your cell models.

  • Establishing Resistant Models:

    • Method: Subject sensitive cancer cell lines (e.g., BxPC3 for pancreas, DU145 for prostate) to increasing sub-lethal doses of your chemotherapeutic agent (e.g., gemcitabine, docetaxel) over several months.
    • Validation: Confirm resistance by measuring IC50 values compared to parental lines. Validate the emergence of a ZEB1-high, E-cadherin-low, and miR-200/miR-203-low phenotype via western blot and qPCR [1] [4].
  • Drug Sensitivity Assays (IC50 Determination):

    • Method: Plate cells in 96-well plates. The next day, treat with a concentration gradient of the chemotherapeutic agent (e.g., 0.1 nM - 100 µM), both alone and in combination with a fixed dose of this compound (e.g., 1-5 µM, based on preliminary cytotoxicity data). Incubate for 48-72 hours.
    • Analysis: Use cell viability assays (MTT, CellTiter-Glo) to generate dose-response curves. Calculate IC50 values. Successful sensitization is indicated by a significant leftward shift (decrease) in the IC50 for the combination therapy compared to chemo-alone [1] [2].
  • Mechanistic Validation:

    • miRNA Quantification: Extract total RNA and perform RT-qPCR for miR-203 and miR-31. Use specific primers and normalize to a small nuclear RNA (e.g., U6 snRNA). Expect a significant upregulation post-mocetinostat treatment [1] [2].
    • Apoptosis Assay: Use flow cytometry with Annexin V/propidium iodide staining after 24-48 hours of treatment. The combination of this compound and chemotherapy should show a marked increase in early and late apoptotic cells compared to either agent alone [2].
    • Stemness Phenotype: For resistant lines with a known cancer stem cell (CSC) subpopulation (e.g., CD24high/CD44high), use flow cytometry to analyze the percentage of these CSCs after treatment. This compound should reduce this population. Alternatively, perform sphere-forming assays in low-attachment plates to assess the self-renewal capacity of treated vs. untreated cells [1].

Below is a workflow diagram summarizing the experimental steps and the molecular mechanism you will be investigating.

cluster_mechanism Molecular Mechanism (What you are testing) cluster_experiment Experimental Workflow MOC This compound (Class I HDACi) ZEB1 ZEB1 MOC->ZEB1 Suppresses Function miRNA miR-203 / miR-31 MOC->miRNA Reactivates ZEB1->miRNA Represses TARGET Targets: Survivin, Bcl-w, E2F6 miRNA->TARGET Inhibits RESULT Result: Apoptosis ↑ Stemness ↓ Chemosensitivity ↑ TARGET->RESULT START 1. Establish Resistant Cell Line PHENO 2. Confirm ZEB1-high/miRNA-low Phenotype START->PHENO TREAT 3. Treat with: - Chemo Only - this compound Only - Combination PHENO->TREAT ASSAY 4. Perform Downstream Assays TREAT->ASSAY VIABILITY Viability Assay (IC50 Shift) ASSAY->VIABILITY APOPTOSIS Apoptosis Assay (Annexin V/PI) ASSAY->APOPTOSIS QPCR qPCR (miRNA expression) ASSAY->QPCR FACS Flow Cytometry (Stem Cell Markers) ASSAY->FACS

Troubleshooting Common Experimental Issues

Problem: Lack of Chemosensitization at Expected this compound Dose

  • Potential Cause 1: The ZEB1-resistance pathway in your model is not primarily dependent on class I HDACs or involves other dominant mechanisms.
    • Solution: Perform a dose-response curve for this compound alone (e.g., 0.1 - 10 µM) to establish its baseline cytotoxicity. Confirm target engagement by checking acetylation of histone H3 via western blot. Consider testing other HDAC inhibitors (e.g., SAHA/Vorinostat) for comparison, as this compound was more effective in some models [1].
  • Potential Cause 2: The concentration or timing of the combination is suboptimal.
    • Solution: Pre-treat cells with this compound for 12-24 hours before adding chemotherapy. This allows time for epigenetic reprogramming and gene re-expression (e.g., of miR-203) before the chemotoxic insult [1].

Problem: High Background Toxicity from this compound

  • Potential Cause: The effective dose for single-agent cytotoxicity is too close to the sensitizing dose.
    • Solution: Titrate down the concentration of this compound. The goal is a dose that provides robust histone acetylation and miRNA induction with minimal impact on viability alone. A lower, non-toxic pre-treatment dose can still be highly effective for sensitization [2].

Problem: Inconsistent miRNA Induction Measured by qPCR

  • Potential Cause: Inefficient RNA extraction or suboptimal RT-qPCR for miRNAs.
    • Solution: Use a specialized miRNA extraction kit. For the reverse transcription step, employ stem-loop primers specifically designed for the mature miRNA sequence (miR-203, miR-31) to ensure high specificity and sensitivity.

Key Signaling Pathways & Data Interpretation

The diagram below illustrates the core signaling pathway that this compound targets to overcome resistance, integrating the roles of ZEB1, ATM, and microRNAs.

cluster_atm ZEB1-Mediated DNA Repair Pathway cluster_mirna This compound Target Pathway CHEMO Chemotherapy (e.g., Gemcitabine, Docetaxel) DNA DNA Damage CHEMO->DNA SURVIVAL Cell Survival Therapy Resistance DNA->SURVIVAL  if repaired APOPTOSIS Apoptosis ↑ Chemosensitivity ↑ DNA->APOPTOSIS  if not repaired ZEB1 ZEB1 ATM ATM Kinase ZEB1->ATM Transcriptional Activation [4] MIR miR-203 / miR-31 ZEB1->MIR Transcriptional Repression [1] HR Enhanced HR-Mediated DNA Damage Repair ATM->HR HR->SURVIVAL MOC This compound MOC->ZEB1 Interferes with Function [1] MOC->MIR TARGETS Pro-survival Targets: Survivin, Bcl-w, E2F6 MIR->TARGETS TARGETS->APOPTOSIS

The following table presents quantitative data from key studies demonstrating the efficacy of miRNA overexpression and this compound in sensitizing resistant cells.

Table: Quantitative Sensitization Effects of miRNA Overexpression in ZEB1-High Cells [1]

Cell Line Intervention Chemotherapeutic Agent EC50 / EC80 (nM) Observed Effect
Panc1 (Pancreatic) Control (ctrl) Gemcitabine EC50: >10,000 nM Baseline resistance
+ miR-200c Gemcitabine EC50: 43 nM ~232-fold sensitization
+ miR-203 Gemcitabine EC50: 19 nM ~526-fold sensitization
MiaPaca (Pancreatic) Control (ctrl) Gemcitabine EC50: 830 nM Baseline resistance
+ miR-200c Gemcitabine EC50: 22 nM ~38-fold sensitization
+ miR-203 Gemcitabine EC50: 23 nM ~36-fold sensitization

Key Takeaways for Researchers

  • Mechanism-Driven Combination Therapy: The rationale for combining this compound with chemotherapy is strongly mechanism-based, targeting the ZEB1-miRNA axis that drives resistance [1] [3].
  • Broad Applicability: This strategy has shown promise across multiple solid tumors, including pancreatic, prostate, and breast cancers, suggesting a potentially universal approach for ZEB1-driven resistant states [1] [4] [2].
  • Functional Endpoints are Crucial: Beyond measuring IC50 shifts, confirm the phenotypic reversal of resistance by assessing apoptosis induction and reduction in cancer stem cell markers [1] [2].

References

mocetinostat pharmacokinetic challenges solutions

Author: Smolecule Technical Support Team. Date: February 2026

Dosing & Toxicity Management

The table below summarizes key dosing information and common adverse events (AEs) from clinical studies, which can inform your in-vitro and in-vivo experiment design.

Aspect Clinical Dosing & Toxicity Data Potential Research Implications
Dosing Schedule Orally, 3 times per week (TIW) in 4-week cycles [1]. Starting doses: 70 mg, 85 mg, or 110 mg [1]. In-vivo studies can adopt a similar intermittent dosing schedule to model clinical exposure while managing toxicity.
Common Adverse Events Fatigue (75.0%), Nausea (69.4%), Diarrhea (61.1%) [1]. Suggests a class effect of HDAC inhibitors on the GI tract. Prophylactic anti-emetics may be considered for in-vivo studies.
Hematological Toxicity Lower incidence of thrombocytopenia compared to less selective HDAC inhibitors [2]. Highlights the potentially improved safety profile of mocetinostat's isotype selectivity, a factor in prolonged study designs.
Dose Adjustments Protocol allowed dose escalation if well-tolerated; required reductions for specific drug-related toxicities [1]. Establishes a need for a dose-finding pilot study and a plan for dose modulation in chronic administration models.

Mechanism & Experimental Insights

Understanding this compound's mechanism can help troubleshoot efficacy issues in experiments. The diagram below illustrates its pro-apoptotic signaling pathway.

G This compound This compound HDAC_Inhibition Class I/IV HDAC Inhibition This compound->HDAC_Inhibition miR_31_Activation miR-31 Expression ↑ HDAC_Inhibition->miR_31_Activation E2F6_Downregulation E2F6 Protein ↓ miR_31_Activation->E2F6_Downregulation Bad_Activation Pro-apoptotic Bad ↑ E2F6_Downregulation->Bad_Activation Caspase_Activation Caspase-9/3 Cleavage Bad_Activation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Key experimental insights supported by this mechanism include:

  • Synergistic Potential: this compound has been shown to enhance apoptosis induction by docetaxel in prostate cancer cells [3]. This supports exploring combination therapy strategies in your research models to overcome chemoresistance.
  • Biomarker Validation: The mechanism suggests that measuring miR-31 upregulation and E2F6 protein downregulation can serve as robust pharmacodynamic biomarkers to confirm target engagement in your experiments, even before assessing apoptosis or cell viability [3].

Frequently Asked Questions

  • What is the primary mechanism of action of this compound? this compound is an isotype-selective histone deacetylase (HDAC) inhibitor. It specifically inhibits Class I (HDAC1, 2, 3, 8) and Class IV (HDAC11) enzymes, leading to increased histone acetylation, altered gene expression, and ultimately, cell cycle arrest and apoptosis [1] [3] [2].

  • How can I confirm this compound is working in my in-vitro model? You can verify its activity by detecting:

    • Increased acetylated histone H3 and H4 via Western blot (a general marker of HDAC inhibition).
    • Upregulation of miR-31 using qRT-PCR.
    • Downregulation of the E2F6 protein via Western blot [3]. These assays confirm that the compound is on-target and activating the intended pathway.
  • What are common challenges when using HDAC inhibitors in-vivo, and how can they be managed? Common challenges include gastrointestinal toxicity (lethargy, diarrhea, dehydration) and potential hematological effects. These can be managed by:

    • Using an intermittent dosing schedule (e.g., 3 times per week) rather than continuous daily dosing [1].
    • Close monitoring of animal weight, hydration, and behavior.
    • Considering prophylactic supportive care, such as subcutaneous fluids, if signs of dehydration appear.
    • Starting at the lower end of reported effective doses (e.g., 70-85 mg/kg in mice, if translating from human equivalent doses) for your pilot studies.

References

reducing mocetinostat side effects fatigue nausea

Author: Smolecule Technical Support Team. Date: February 2026

Reported Incidence of Fatigue and Nausea

The tables below summarize the frequency of fatigue and nausea associated with Mocetinostat across different clinical trials.

Table 1: Fatigue (Asthenia/Fatigue) in Clinical Trials

Study Context Reported Incidence Severity Citation
Relapsed/Refractory Lymphoma 75.0% of patients (54/72) Most frequent treatment-related adverse event [1]
Advanced Urothelial Carcinoma 71% of patients (12/17) Most common adverse event [2]
Advanced NSCLC (with Durvalumab) 41% of patients Most frequent treatment-related adverse event [3]

Table 2: Nausea in Clinical Trials

Study Context Reported Incidence Severity Citation
Relapsed/Refractory Lymphoma 69.4% of patients (50/72) Very common [1]
Advanced Urothelial Carcinoma 77% of patients (13/17) Most common adverse event [2]
Advanced NSCLC (with Durvalumab) 40% of patients Very common [3]

Management Strategies and Clinical Considerations

While the search results do not provide specific, tested protocols for mitigating these side effects, the following insights from clinical trials can inform your experimental design and management strategies.

  • Dose Interruption and Modification: In the urothelial carcinoma trial, 82% of patients (14/17) required treatment interruptions, and 29% (5/17) required dose reductions to manage adverse events [2]. This suggests that implementing a predefined dose modification protocol is a critical strategy.
  • Dosing Schedule: Clinical trials commonly used a three-times-weekly (TIW) dosing schedule [4] [2] [3]. Adhering to this schedule, rather than daily dosing, may help manage toxicity.
  • Combination Therapy Context: Be aware that side effect profiles can change in combination therapies. However, in a study combining this compound with Durvalumab, fatigue and nausea remained the most common adverse events, indicating they are inherent to this compound [3].

Proposed FAQ for a Technical Support Context

Here is a question-and-answer format that you could adapt for a technical support guide.

Q: What are the most common side effects we should anticipate in our preclinical or clinical studies with this compound? A: Based on cumulative clinical data, fatigue and nausea are the most frequently reported adverse events. You should also monitor for diarrhea, which is also common [2] [3] [1].

Q: What strategies have been used in clinical trials to manage these side effects? A: The primary strategy has been dose interruption followed by dose reduction. In one trial, the dose was able to be re-escalated in some patients after the adverse event resolved [2]. Ensuring a three-times-weekly schedule, rather than daily dosing, is also standard.

Q: Are there any serious side effects we should be aware of? A: Yes. Cardiac events, including pericardial effusion, have been observed in some trials [4] [5]. One analysis found that patients with a history of pericardial disease or the presence of lung lesions may be at higher risk [6]. Pre-treatment cardiac screening is recommended.

Experimental Pathway for Investigating Side Effects

The following diagram outlines a potential experimental workflow for investigating the mechanisms behind this compound's side effects, which could be a basis for further research.

Start This compound Administration (HDAC Class I/IV Inhibition) Mech1 Altered Gene Transcription in GI Tract & CNS Start->Mech1 Mech2 Cytokine Release and Inflammatory Response Start->Mech2 Mech3 Off-target Effects on Non-Histone Proteins Start->Mech3 Outcome1 Clinical Observation: Nausea, Fatigue, Diarrhea Mech1->Outcome1 Mech2->Outcome1 Mech3->Outcome1 Action1 Dose Interruption Outcome1->Action1 Action2 Dose Reduction Outcome1->Action2 Investigation Biomarker Investigation: HDAC Activity, Cytokine Levels Action1->Investigation Post-resolution Action2->Investigation

References

mocetinostat treatment schedule optimization TIW

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Schedule & Dosing

The table below outlines the mocetinostat dosing regimen from a phase Ib clinical trial in metastatic melanoma, which serves as a key reference for schedule optimization [1].

Trial Phase This compound Dose & Schedule Combination Agents (Dose & Schedule) Treatment Cycle
Induction 70 mg, orally, TIW [1] Nivolumab (3 mg/kg) + Ipilimumab (1 mg/kg), IV, every 3 weeks [1] 12-week induction cycle [1]
Maintenance 70 mg, orally, TIW (same schedule as induction) [1] Nivolumab (240 mg), IV, every 2 weeks [1] 12-week maintenance cycles [1]
  • Dose Escalation/De-escalation: The same trial protocol also defined other dose levels for evaluation, including a de-escalated dose of 50 mg TIW and an escalated dose of 90 mg TIW [1].
  • Definition of TIW: In this context, "TIW" typically means administration on three non-consecutive days, such as Monday, Wednesday, Friday [1].

Troubleshooting & Researcher FAQs

Here are answers to common technical and experimental questions you might encounter.

Q1: What is the most critical safety consideration when using the 70 mg TIW schedule? A1: The 70 mg TIW dose in combination with dual immunotherapy (nivolumab and ipilimumab) is associated with significant toxicity. In the referenced trial, all patients experienced grade 2 or higher adverse events, and 60% (6 out of 10 patients) had grade 3-4 toxicities. Despite a high objective response rate, this high level of toxicity is a major factor in risk-benefit assessment and requires careful patient monitoring [1].

Q2: How does this compound's mechanism of action support a TIW dosing schedule? A2: this compound is a class I/IV HDAC inhibitor. While it has a relatively short plasma half-life, its biological effect on its molecular target—inducing histone hyperacetylation—is sustained for several hours. This prolonged pharmacodynamic effect makes intermittent dosing (like TIW) a rational approach to maintain therapeutic epigenetic modulation while potentially managing cumulative toxicity [2] [3]. Preclinical models suggest this schedule allows for immune-mediated effects, such as reducing myeloid-derived suppressor cells (MDSCs) and regulatory T-cells in the tumor microenvironment [2] [1].

Q3: Are there alternative TIW doses if 70 mg is not tolerated? A3: Yes. The clinical trial protocol included de-escalation steps. If the 70 mg dose is not tolerated, a lower dose of 50 mg TIW has been defined and studied. One patient in the trial received this dose, though they experienced early disease progression. The 50 mg dose should be considered for dose optimization in subsequent research cycles if toxicity is a concern [1].

Experimental Protocol Summary

For researchers designing in vitro or in vivo studies based on the clinical schedule, here is a summary of the key methodology.

  • Cell Culture & Treatment: Use appropriate cancer cell lines (e.g., human chondrosarcoma SW1353 cells or human chondrocytes). Prepare a stock solution of this compound in DMSO. Treat cells with a tolerated dose range (e.g., confirmed in the literature for SW1353 cells) for 24 hours before collecting RNA and protein for analysis [4].
  • In Vivo Modeling: In a mouse model of disease (e.g., OA), administer this compound via intraperitoneal (i.p.) injection. The specific dose used in preclinical studies should be determined from prior literature and adjusted for the model. Animal tissues are then collected for histological and molecular analysis [4].
  • Key Endpoint Analysis:
    • Molecular Analysis: Quantify mRNA expression of target genes (e.g., KLF4, COL2A1, SOX9) via RT-qPCR. Analyze global gene expression and proteomic changes using RNA-seq and mass spectrometry to confirm downstream mechanisms [4].
    • Immune Correlates (from clinical trial): Isolate PBMCs from patient blood samples at baseline and on-treatment (e.g., week 7). Use flow cytometry to analyze immune cell populations (e.g., MDSCs, T-cells). Assess serum cytokine levels (e.g., Granzyme A, TNF, IFNγ) using a multiplex Luminex assay [1].

Mechanism & Workflow Visualization

The following diagram illustrates the this compound mechanism and experimental workflow for analyzing its effects, based on the described protocols.

mocetinostat_workflow cluster_immune Key Immune & Molecular Effects cluster_analysis Analysis Methods Start This compound (Class I/IV HDACi) HDAC Inhibits HDAC1, HDAC2, HDAC3 Start->HDAC Acetylation ↑ Histone H3 Acetylation HDAC->Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin TMEffects Alters Tumor Microenvironment Chromatin->TMEffects Effect1 ↓ Myeloid-Derived Suppressor Cells (MDSCs) TMEffects->Effect1 Effect2 ↓ Regulatory T-cells (Tregs) TMEffects->Effect2 Effect3 ↑ CD8+ T-cell Infiltration TMEffects->Effect3 Effect4 ↑ Tumor Antigen Presentation TMEffects->Effect4 Effect5 ↑ KLF4 Transcription Factor TMEffects->Effect5 ExpStart Experimental Protocol Step1 In Vitro/In Vivo Treatment (this compound TIW Schedule) ExpStart->Step1 Step2 Sample Collection (RNA, Protein, Serum, PBMCs) Step1->Step2 Step3 Downstream Analysis Step2->Step3 Analysis1 RT-qPCR / RNA-seq Step3->Analysis1 Analysis2 Flow Cytometry Step3->Analysis2 Analysis3 Luminex (Cytokines) Step3->Analysis3 Analysis4 Proteomics Step3->Analysis4

References

mocetinostat HDAC inhibitor selectivity enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Mocetinostat Selectivity & Mechanism of Action

The table below summarizes the primary targets and confirmed biological effects of this compound across different cancer types.

HDAC Target Classes Specific HDAC Isoforms Inhibited Key Documented Biological Effects in Cancer Models

| Class I [1] [2] | HDAC1, HDAC2, HDAC3, HDAC8 [3] [1] | • Induces apoptosis and cell cycle arrest [4] [5]. • Upregulates tumor suppressor genes and pro-apoptotic proteins (e.g., BAX, Bad) [3] [4]. • Downregulates anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, E2F6) [3] [4]. | | Class IV [1] | HDAC11 [3] | • Modulates immune responses within the tumor microenvironment [6]. | | Additional Mechanisms | • Upregulates PD-L1 and antigen presentation machinery (e.g., HLA genes) [6]. • Synergizes with interferon-gamma (IFN-γ) [6]. • Reduces immunosuppressive T-regulatory cells (Tregs) and myeloid-derived suppressor cells (MDSCs) [6]. • Enhances efficacy of checkpoint inhibitor therapy [6]. |

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments investigating this compound's effects, which you can adapt for your research.

Cell Proliferation and Viability Assay (MTT) [3] [5]

This protocol is used to determine the cytotoxic effects of this compound and calculate its IC₅₀ values.

  • Cell Lines: Can be adapted to various cancer cell lines (e.g., glioblastoma T98G, prostate cancer PC-3 and DU-145).
  • Reagents: this compound (dissolved in DMSO as a stock solution), MTT reagent, detergent reagent (e.g., SDS in acidified isopropanol).
  • Procedure:
    • Seed cells in a 96-well plate at a density of ( 0.5 \times 10^4 ) cells/well in complete growth medium.
    • Incubate for 24 hours to allow cell attachment.
    • Prepare fresh medium containing a range of this compound concentrations (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µM). Include a vehicle control (DMSO at the same dilution as drug-treated groups).
    • Replace the old medium with the drug-containing medium and incub the cells for 48 hours.
    • Add 10 µL of MTT solution to each well and incubate for 4 hours.
    • Add 100 µL of detergent reagent to dissolve the formed formazan crystals.
    • Measure the absorbance at 570 nm, using 690 nm as a reference wavelength, with a microplate reader.
    • Calculate cell viability relative to the vehicle control and determine the drug's IC₅₀ value.
Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining [5]

This protocol helps quantify the percentage of cells undergoing apoptosis.

  • Reagents: Annexin V-FITC kit, propidium iodide (PI), binding buffer.
  • Procedure:
    • Seed and treat cells with this compound in 6-well plates as required.
    • After treatment (e.g., 48 hours), collect both the culture supernatant and trypsinized cells by centrifugation.
    • Wash the cell pellet with cold PBS.
    • Resuspend the cells in 100 µL of 1X binding buffer.
    • Add Annexin V-FITC and PI staining solutions according to the kit manufacturer's instructions.
    • Incubate the mixture for 15 minutes at room temperature in the dark.
    • Add additional binding buffer and analyze the cells immediately using a flow cytometer.
    • Use untreated and vehicle-treated cells to set baseline staining and compensate for fluorescence overlap.

The following diagram illustrates the core signaling pathways through which this compound induces apoptosis, based on the protocols above.

Frequently Asked Questions (FAQs)

Q1: Why might this compound be used in combination with immune checkpoint inhibitors? A1: this compound can remodel the tumor microenvironment to make it more susceptible to immunotherapy. It upregulates PD-L1 and antigen-presenting genes in tumor cells while reducing populations of immunosuppressive cells like Tregs and MDSCs. This creates a favorable immune context for checkpoint inhibitors like anti-PD-L1 antibodies to work, leading to enhanced anti-tumor activity in preclinical models [6].

Q2: What is a common reason for variable apoptosis induction between cell lines? A2: The efficacy of this compound can depend on the cellular context. A key mechanism involves the upregulation of the pro-apoptotic miRNA, miR-31, and subsequent downregulation of its target, the anti-apoptotic protein E2F6. If this pathway is not functional or differently regulated in your cell line, the expected apoptosis may not occur. It is advisable to validate the expression levels of miR-31 and E2F6 in your model [4].

Q3: Are there any specific combination therapies highlighted in recent research? A3: Yes, recent studies have explored several combinations:

  • With Docetaxel in Prostate Cancer: this compound significantly enhanced docetaxel-induced apoptosis, suggesting a promising combination for castration-resistant prostate cancer [4].
  • With Radiotherapy in Head and Neck Cancer: this compound acted as a radiosensitizer in HPV-negative head and neck squamous cell carcinoma models by inhibiting the repair of radiation-induced DNA double-strand breaks [7].

References

mocetinostat combination therapy sequence timing

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Basis for Mocetinostat Combinations

This compound is a class I/IV histone deacetylase (HDAC) inhibitor. Its potential in combination therapy stems from its ability to target both tumor cells and the immune microenvironment [1].

The table below summarizes the core mechanisms that make this compound a promising combination therapy agent.

Mechanism of Action Biological Consequence Potential Therapeutic Benefit
Immunomodulation: Upregulates PD-L1 and antigen presentation machinery (e.g., HLA genes) [1] Enhances tumor cell visibility to the immune system Overcomes resistance to checkpoint inhibitors (e.g., anti-PD-1/PD-L1) [1] [2]
Modulates Tumor Microenvironment: Reduces T-regulatory cells (Tregs) and Myeloid-Derived Suppressor Cells (MDSCs) [1] [2] Alleviates immunosuppression within the tumor Promotes infiltration and activity of cytotoxic CD8+ T-cells [1]
Direct Antitumor & Chemosensitization: Inhibits tumor cell growth and alters expression of drug-resistance markers (e.g., reduces RRM1/RRM2, increases hENT1) [3] Induces apoptosis and synergizes with chemotherapeutic agents Enhances efficacy of drugs like gemcitabine in solid tumors [3]

Experimental Protocols & Sequencing Data

The efficacy of this compound combinations is highly dependent on the specific protocol. The tables below summarize key dosing and sequencing information from preclinical and clinical studies.

Table 1: Combination with Immunotherapy (Checkpoint Inhibitors) This combination aims to create a more immunogenic tumor microenvironment.

Therapy Partner Model / Patient Population This compound Dosing Combination & Sequencing Key Outcomes
Durvalumab (anti-PD-L1) Advanced NSCLC (Phase I/II) [4] 70 mg, orally, three times per week (TIW) Co-administered with Durvalumab (1500 mg Q4W) Generally well-tolerated; clinical activity observed in patients refractory to prior checkpoint inhibitor therapy [4]
Ipilimumab + Nivolumab Unresectable Stage III/IV Melanoma (Phase Ib) [2] 70 mg, orally, TIW Co-administered with Ipilimumab & Nivolumab every 3 weeks for 12 weeks High response rate (8 of 9 patients); significant toxicities observed [2]
Murine anti-PD-L1 Syngeneic Mouse Tumor Models (Preclinical) [1] Not fully specified (in vivo study) Co-administered Synergistic anti-tumor activity, superior to either therapy alone [1]

Table 2: Combination with Chemotherapy The sequencing here is critical for overcoming chemoresistance and achieving synergy.

Therapy Partner Model / Patient Population This compound Dosing Combination & Sequencing Key Outcomes
Gemcitabine Leiomyosarcoma (LMS) Xenograft (Preclinical) [3] 50 mg/kg, orally, once daily (QD) This compound administered 24 hours prior to Gemcitabine (20 mg/kg, BID) Superior anti-tumor effect in vivo; synergistic effect in vitro [3]
Gemcitabine Advanced Solid Tumors (Phase I/II) [5] 90 mg, orally, TIW Co-administered with Gemcitabine (1000 mg/m² on Days 1, 8, 15 of a 28-day cycle) Significant toxicities; limited clinical activity in pancreatic cancer cohort [5]
Vinorelbine Refractory/Recurrent Rhabdomyosarcoma (Phase I, recruiting) [6] Being determined (Dose Escalation) Administered orally TIW for 9 doses per 21-day cycle with Vinorelbine on Days 1, 8, 15 Study aims to determine safety and recommended phase 2 dose (RP2D) [6]

Troubleshooting Common Challenges

Based on clinical and preclinical findings, here are specific issues you might encounter:

  • Problem: High Toxicity Leading to Dose Limitations.

    • Evidence: In multiple clinical trials, this compound combinations, particularly with chemotherapy or dual checkpoint blockade, were associated with significant adverse events. These included fatigue, nausea, diarrhea, hematological toxicities (thrombocytopenia, neutropenia), and serious events like pericardial effusion [2] [7] [5].
    • Recommendation:
      • Proactive Management: Implement close patient monitoring and supportive care.
      • Dose Optimization: Consider a lower starting dose (e.g., 70 mg TIW) with potential for escalation, rather than a higher, poorly tolerated dose [7] [8].
      • Schedule Adjustment: Explore alternative dosing schedules (e.g., treatment breaks) to improve tolerability while maintaining efficacy.
  • Problem: Suboptimal Efficacy.

    • Evidence: Single-agent this compound showed limited activity in relapsed/refractory lymphomas and platinum-refractory urothelial carcinoma, often in heavily pre-treated patients [7] [8].
    • Recommendation:
      • Rational Patient Selection: Focus on populations where the mechanistic synergy is most relevant (e.g., patients with tumors resistant to checkpoint inhibitors) [4].
      • Biomarker-Driven Approach: Investigate biomarkers for patient stratification. For example, preclinical data suggests tumors with inactivating mutations in HAT genes CREBBP or EP300 may be more sensitive to this compound [8].
      • Optimize Sequencing: As seen in the in vivo LMS model, the sequence of administration (this compound before gemcitabine) was critical for efficacy. Systematically test different timings in your models [3].

Experimental Pathway & Workflow

To help visualize the logical flow of developing a this compound combination therapy, the following diagram outlines key experimental stages and decision points.

cluster_1 Preclinical Investigation cluster_2 Translational Planning cluster_3 Clinical Development start Define Research Objective l1 In Vitro Models - Assess synergy - Determine mechanism - Establish dosing range start->l1 l2 In Vivo Models - Validate efficacy - Test sequencing - Evaluate TME changes l1->l2 Promising results l3 Identify Predictive Biomarkers (e.g., CREBBP/EP300 mutations, PD-L1 status) l2->l3 Validated synergy & mechanism l4 Define Clinical Trial Population (Based on mechanism & biomarkers) l3->l4 l5 Phase I: Dose Escalation - Establish MTD/RP2D - Assess safety of combination l4->l5 l6 Phase II: Expansion - Preliminary efficacy - Further safety in target population l5->l6 Safe dose identified

References

mocetinostat combination gemcitabine vs docetaxel leiomyosarcoma

Author: Smolecule Technical Support Team. Date: February 2026

Regimen Comparison at a Glance

Feature Gemcitabine + Docetaxel Gemcitabine + Mocetinostat
Clinical Status Established clinical use (first- and second-line) [1] [2] Investigational; Phase II trial in gemcitabine-resistant disease [3]

| Reported Efficacy (Clinical) | - First-line: 35.8% objective response rate (ORR) in uterine LMS [1]

  • First-line: Median PFS of 4.9 months in mixed LMS cohort [2] | - Gemcitabine-resistant: 5.6% ORR (1/18); 66.7% with stable disease (12/18) [3]
  • Median time to progression: 2.0 months [3] | | Primary Mechanism of Action | - Gemcitabine: Nucleoside analog; inhibits DNA synthesis and ribonucleotide reductase [4]
  • Docetaxel: Microtubule stabilizer; disrupts cell division [5] | - Gemcitabine: Nucleoside analog; inhibits DNA synthesis [4]
  • This compound: Class I/IV HDAC inhibitor; alters gene expression, induces apoptosis [6] | | Proposed Synergy | Pharmacodynamic synergy; docetaxel enhances gemcitabine's anti-tumor effects [1] | Targets chemoresistance; this compound downregulates gemcitabine-resistance markers (RRM1, RRM2) and upregulates sensitivity marker (hENT1) [7] [8] | | Common Toxicities | Myelosuppression (neutropenia, thrombocytopenia, anemia), fatigue, nausea/vomiting [1] | Fatigue, thrombocytopenia, anemia, nausea, anorexia [3] |

Mechanistic and Protocol Details

For research purposes, a deeper look into the experimental data and proposed mechanisms is valuable.

Proposed Synergy Mechanism of this compound + Gemcitabine

Preclinical studies suggest that this compound can reverse resistance to gemcitabine through the following pathway:

G Mocet This compound (HDACi) H3 Histone H3 Hyperacetylation Mocet->H3 GeneExp Altered Gene Expression H3->GeneExp RRM1 ↓ RRM1/RRM2 (Ribonucleotide Reductase) GeneExp->RRM1 hENT1 ↑ hENT1 (Gemcitabine Transporter) GeneExp->hENT1 dFdCTP Increased Intracellular dFdCTP (Active Metabolite) RRM1->dFdCTP Reduces competing dCTP hENT1->dFdCTP Increased gemcitabine uptake Efficacy Enhanced Gemcitabine Efficacy & Apoptosis dFdCTP->Efficacy

Key Experimental Protocols

The methodologies from key studies provide a template for future research.

1. Preclinical In Vivo Xenograft Study (this compound + Gemcitabine) [8] [9]

  • Animal Model: Female SCID mice with subcutaneous SKLMS1 LMS xenografts.
  • Dosing:
    • This compound: 50 mg/kg, orally, once daily.
    • Gemcitabine: 20 mg/kg, intraperitoneally, twice a week.
    • Sequencing: this compound was administered 24 hours prior to gemcitabine in the combination group.
  • Endpoint Analysis: Tumor volume was measured twice weekly. Final tumor weights and volumes were compared after control tumors reached ~1.5 cm.

2. Clinical Phase II Trial (this compound + Gemcitabine) [3]

  • Patient Population: Adults with metastatic leiomyosarcoma who had progressed on a prior gemcitabine-containing regimen.
  • Dosing Regimen:
    • This compound: 70 mg orally, three days per week, with escalation to 90 mg if tolerated.
    • Gemcitabine: 1000 mg/m² IV, fixed-dose rate (10 mg/m²/minute) on days 5 and 12 of a 21-day cycle.
  • Primary Endpoint: Tumor response rate assessed by RECIST 1.1 every two cycles.

3. Clinical Phase II Trial (Gemcitabine + Docetaxel - First Line) [1]

  • Patient Population: Women with advanced, unresectable uterine leiomyosarcoma with no prior cytotoxic therapy.
  • Dosing Regimen:
    • Gemcitabine: 900 mg/m² IV over 90 minutes, on days 1 and 8.
    • Docetaxel: 100 mg/m² IV on day 8.
    • Supportive Care: Granulocyte colony-stimulating factor (G-CSF) on day 9.
  • Primary Endpoint: Objective response rate assessed by RECIST every two cycles.

Interpretation for Research and Development

The data indicates two distinct therapeutic strategies:

  • Gemcitabine + Docetaxel is a cytotoxic combination that provides a proven, clinically effective option for patients, particularly in the first-line setting [1] [2].
  • Gemcitabine + this compound is a chemosensitization strategy that aims to overcome resistance. Its clinical activity has been modest in a highly resistant population, but its preclinical rationale for reversing gemcitabine resistance is strong [3] [7] [8].

Future research for the this compound combination could focus on identifying predictive biomarkers for response, optimizing dosing schedules, and exploring its potential in less heavily pretreated patients or in sequential therapy following gemcitabine-docetaxel.

References

mocetinostat immune effects vs other HDAC inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mocetinostat vs. Other HDAC Inhibitors at a Glance

HDAC Inhibitor HDAC Selectivity Key Immune & Anti-Tumor Effects Example Experimental Concentrations/Doses

| This compound | Class I & IV Selective [1] [2] | - Reverses ZEB1-mediated drug resistance in cancer cells [3].

  • Reduces expression of stemness factors [3].
  • Modulates T-cell activity (e.g., via E2F6, ZEB1) [1]. | - In vitro: 0.1 - 10 µM [3].
  • Clinical (oral): 85 mg or 110 mg, three times per week [4]. | | Panobinostat (LBH589) | Pan-Inhibitor [5] | - Promotes NK cell proliferation and activity via JAK-STAT pathway [1].
  • Remodels tumor ECM; reduces fibronectin and collagen expression [6].
  • Inhibits HIF-1α activity, exerting anti-angiogenic effects [1]. | - In vitro: 5 - 85 nM [1] [6].
  • In vivo: 10 - 25 mg/kg (mouse) [6]. | | Entinostat (MS-275) | Class I Selective [5] | - Reverses T-cell exhaustion [6].
  • Counteracts TME suppression in ovarian cancer; enhances CD8+ T-cell activation [1].
  • Enhances IFN-γ secretion and NK cell cytotoxicity [6]. | - In vivo: 100 µg/mouse/day [6].
  • In vitro: 0.5 µM [6]. | | Romidepsin | Class I Selective [7] [5] | - Enhances CD8+ T-cell cytotoxic function [6].
  • Impairs HR and NHEJ DNA repair pathways, leading to radiosensitization [7].
  • Spares normal tissues from radiation-induced toxicity [7]. | - In vitro: 10 - 25 nM [7] [6].
  • In vivo: 4 mg/kg (single dose, mouse) [7]. | | Vorinostat (SAHA) | Pan-Inhibitor [5] | - Enhances CD8+ T-cell cytotoxic function [6].
  • Suppresses humoral immunity [6]. | - In vitro: 2 µM [6]. |

Key Experimental Data and Protocols

The distinct profiles shown in the table are supported by concrete experimental findings.

  • This compound Reversing Drug Resistance: A systematic study identified this compound as effective in overcoming chemotherapy resistance linked to the EMT activator ZEB1 [3].

    • Methodology: Researchers treated ZEB1-expressing, therapy-resistant pancreatic (Panc1, MiaPaca) and breast cancer (MDA-MB-231) cell lines with this compound. The effects were assessed by measuring:
      • Cell Viability: Using dose-response curves to calculate EC₅₀ values for chemotherapeutics (e.g., Gemcitabine) with and without this compound.
      • Stemness Markers: Flow cytometry analysis of cancer stem cell markers (CD24, CD44, CD133).
      • Apoptosis: Detection of pro-apoptotic changes.
    • Finding: this compound restored expression of the tumor suppressor microRNA miR-203, repressing stemness and re-sensitizing cancer cells to chemotherapy [3].
  • Romidepsin as a Radiosensitizer: Research highlights romidepsin's unique role in sensitizing cancer cells to radiation without worsening damage to surrounding normal tissues [7].

    • Methodology: The effect of romidepsin was tested on bladder cancer cells (RT112) and in mouse xenograft models.
      • Clonogenic Assay: In vitro, cells were treated with romidepsin for 24 hours, irradiated, and cultured to count surviving colonies.
      • Tumor Growth Delay: In vivo, mice with RT112 xenografts received romidepsin before localized irradiation, with tumor volume measured over time.
      • DNA Repair Assays: HR and NHEJ activity were measured using GFP-reporter systems in U2OS cells.
      • Normal Tissue Toxicity: Mice were assessed for acute and late intestinal damage after combined treatment.
    • Finding: Romidepsin significantly delayed tumor growth after radiation and impaired both major DNA repair pathways (HR and NHEJ), while sparing normal tissues from additional toxicity [7].
  • Panobinostat Remodeling the Tumor Microenvironment (TME): As a pan-inhibitor, panobinostat has broad effects on the cellular components of the TME [1] [6].

    • Methodology: Studies treated cancer cells and immune cells with panobinostat and evaluated outcomes.
      • NK Cell Proliferation/Action: Isolated NK cells were cultured with IL-2 and panobinostat; proliferation and surface activation receptor (NKG2D) expression were measured.
      • ECM Gene Expression: RNA from treated cells was analyzed for expression of fibronectin (FN), actin (ACTA2), and collagen (COL1A1) genes.
    • Finding: Panobinostat promoted IL-2-induced NK cell proliferation and increased NKG2D expression, thereby enhancing anti-tumor cytotoxicity. It also reduced expression of key ECM components, helping to deconstruct the pro-tumorigenic microenvironment [1] [6].

Diagram of this compound's Action on ZEB1-Mediated Resistance

The diagram below visualizes the core mechanism through which this compound reverses drug resistance, as identified in the research [3].

G ZEB1 ZEB1 miR203 miR203 ZEB1->miR203 Represses Stemness Stemness & Drug Resistance ZEB1->Stemness Induces miR203->Stemness Suppresses ChemoSensitivity Chemotherapy Sensitivity HDAC Activity HDAC Activity HDAC Activity->ZEB1 Promotes This compound This compound This compound->ZEB1 Downregulates This compound->HDAC Activity Inhibits

Interpretation and Research Implications

The evidence indicates that HDAC inhibitors are not interchangeable; their immunological and anti-tumor profiles are deeply influenced by their selectivity.

  • This compound's Niche: Its primary value, based on current data, lies in targeting Class I HDAC-dependent epigenetic pathologies, such as ZEB1-driven drug resistance and stemness. This makes it a compelling candidate for combination regimens with standard chemotherapies in resistant cancers [3]. Its isotype selectivity may also contribute to a more favorable hematological toxicity profile compared to pan-inhibitors [4] [2].
  • Pan- vs. Selective Inhibition: Pan-inhibitors like panobinostat and vorinostat act on a wider range of HDACs, enabling broad modulation of the TME (affecting NK cells, ECM, angiogenesis). This can be powerful but may also increase the risk of off-target effects. In contrast, class-selective inhibitors like this compound, entinostat, and romidepsin offer a more targeted approach, which can be advantageous for mitigating specific immune suppression (e.g., T-cell exhaustion) or, in romidepsin's case, achieving radiosensitization without added normal tissue damage [7] [6].

References

mocetinostat class I specificity vs pan-HDAC inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity Profiles

The core difference lies in their target specificity, which directly influences their biological effects and potential toxicity profiles.

Feature Mocetinostat (Class I/IV Selective) Pan-HDAC Inhibitors (e.g., Vorinostat, Panobinostat)
Primary Targets HDAC 1, 2, 3, 11 [1] [2] [3] Broad inhibition across Class I, II, and IV [4] [5] [6]
Key Mechanism Inhibits Zn²⁺-dependent Class I/IV HDACs; induces histone hyperacetylation, modulating gene expression [1] [7] Broad inhibition of Zn²⁺-dependent HDACs; impacts wider gene expression and protein networks [4] [8] [6]
Specific Actions Promotes pro-apoptotic miR-31, suppresses E2F6 [9]. Upregulates PD-L1 & antigen presentation machinery (HLA genes) [2]. Impacts diverse pathways including p21 upregulation, protein aggregation (via HDAC6), and oxidative stress response [4] [8] [6].
Reported Toxicity Potentially fewer hematological toxicities; specific side effect of pericardial effusion noted [3] [7]. Broader side effect profile: myelosuppression, thrombocytopenia, fatigue, nausea, QT prolongation [4] [5].

The following diagram illustrates the primary functional pathways and experimental outcomes associated with this compound's class I-specific action:

G This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibits HDAC2 HDAC2 This compound->HDAC2 Inhibits HDAC3 HDAC3 This compound->HDAC3 Inhibits HDAC11 HDAC11 This compound->HDAC11 Inhibits miR_31 miR_31 HDAC1->miR_31  Upregulates PDL1 PDL1 HDAC1->PDL1  Upregulates HLA_Genes HLA_Genes HDAC1->HLA_Genes  Upregulates Apoptosis Apoptosis ImmuneMod ImmuneMod miR_31->Apoptosis Induces E2F6 E2F6 miR_31->E2F6  Suppresses E2F6->Apoptosis Relieves inhibition of PDL1->ImmuneMod Enhances checkpoint blockade synergy HLA_Genes->ImmuneMod Improves antigen presentation

Summary of Key Experimental Evidence

The selectivity of this compound translates to distinct biological outcomes in preclinical models, as summarized in the table below.

Compound Cancer/Model Type Key Experimental Findings Reference
This compound Prostate Cancer (in vitro & in vivo) Induced apoptosis via miR-31 activation & E2F6 suppression. Synergized with docetaxel. Reduced tumor growth by ~50% in orthotopic model. [9] [9]
This compound Glioblastoma Cell Lines (T98G, C6) Inhibited proliferation (IC50 ~1-2.5µM). Induced apoptosis (↑BAX, ↓Bcl-2). Promoted differentiation (↑GFAP). [1] [1]
This compound NSCLC & Syngeneic Tumor Models Upregulated PD-L1 and HLA genes. Reduced T-regs in tumor microenvironment. Synergized with anti-PD-L1 therapy. [2] [2]
Panobinostat (Pan) Multiple Myeloma FDA-approved. Efficacy in hematologic malignancies attributed to simultaneous multi-target inhibition. [4] [5] [4] [5]
Vorinostat (Pan) Cutaneous T-cell Lymphoma (CTCL) First FDA-approved HDACi. Demonstrates broad activity but with a characteristic side effect profile. [8] [5] [8] [5]
Entinostat (Class I) Serous Ovarian Carcinoma Showed superior efficacy vs. panobinostat in enhancing cisplatin cytotoxicity (Mean IC50: 3.7µM vs 12.0µM in S180 cells). [4] [4]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies:

  • Apoptosis Induction (Prostate Cancer Model) [9]:

    • Cell Lines: DU-145 and PC-3 human prostate cancer cells.
    • Treatment: this compound at varying doses (dose-dependency established).
    • Apoptosis Assay: Quantified using a cell death ELISA that measures cytoplasmic mono- and oligonucleosomes (a hallmark of apoptosis).
    • Mechanistic Analysis: miR-31 expression measured by real-time PCR. E2F6 protein levels assessed by western blot. Functional role confirmed using miR-31 inhibitors and E2F6 siRNA/overexpression vectors.
  • Cytotoxicity & Anti-proliferation (Glioblastoma Model) [1]:

    • Cell Culture: Human glioblastoma T98G and rat glioma C6 cells maintained in RPMI-1640 with 10% FBS.
    • Drug Treatment: Cells treated with this compound (0.0 - 2.5 µM) for 48 hours.
    • Viability Assay: MTT assay performed. 10µL MTT solution added to wells, incubated for 4 hours, formazan crystals dissolved with detergent, and absorbance measured at 570nm.
    • Phenotypic Analysis: Apoptosis morphology assessed by fixed-cell staining (Kwik-Diff kit). Differentiation markers (GFAP) and apoptosis-related proteins (BAX, Bcl-2) analyzed by western blot.
  • Immune Modulation (NSCLC & Syngeneic Model) [2]:

    • In Vitro Models: Human NSCLC cell lines (e.g., NCI-H1437).
    • Treatment: Treated with 1000 nM this compound or DMSO control for 48 hours.
    • Gene Expression Analysis: qRT-PCR and NanoString analysis for PD-L1 (CD274) and antigen presentation genes (HLA-DRA, CIITA).
    • Validation: Chromatin Immunoprecipitation-sequencing (ChIP-Seq) for HDAC2 binding and active histone marks (H3K27Ac). Flow cytometry for surface PD-L1 and HLA-DR protein expression.
    • In Vivo Validation: Syngeneic tumor models (e.g., CT26) treated with this compound ± anti-PD-L1. Tumor-infiltrating lymphocytes (Tregs, CD8+ T cells) analyzed by flow cytometry.

Therapeutic Context and Rationale for Selection

The choice between a selective and a pan-inhibitor is not universally superior but depends on the biological context.

  • Rationale for Selective (this compound-like) Inhibition: This approach is compelling when pathology is driven by specific HDAC isozymes. For example, in cancers characterized by overexpression of a single HDAC class (e.g., HDAC1-3 in many solid tumors), a selective inhibitor can target the disease drivers while minimizing off-target effects, potentially improving the therapeutic window [4]. It is also a strategic choice for modulating specific pathways, such as immune recognition, without introducing excessive toxicity [2] [6].

  • Rationale for Pan-HDAC Inhibition: In complex or heterogeneous diseases, especially certain hematologic malignancies where multiple HDAC classes are dysregulated, a broader inhibitory profile may be necessary to achieve a robust therapeutic effect. The clinical success of panobinostat in multiple myeloma and vorinostat in CTCL supports this strategy, where simultaneous disruption of multiple pathways leads to efficacious tumor cell death [4] [5].

References

mocetinostat clinical response vs romidepsin belinostat

Author: Smolecule Technical Support Team. Date: February 2026

At-a-Glance Comparative Profile

This table provides a high-level overview of the key characteristics of the three HDAC inhibitors.

Feature Mocetinostat (MGCD0103) Romidepsin (FK228 / Istodax) Belinostat (PXD101 / Beleodaq)
HDAC Selectivity Class I (1, 2, 3, 8) & Class IV (HDAC11) selective [1] [2] [3] Class I selective (primarily HDAC1, 2) [4] [5] [2] Pan-inhibitor (Class I, II, IV) [2] [6]

| Key Mechanisms of Action | - Apoptosis via miR-31 activation & E2F6 suppression [7]

  • Cell cycle arrest [1] [3]
  • Inhibition of PI3K/AKT pathway [1] | - Disruption of HR & NHEJ DNA repair pathways [4]
  • ROS production & mitochondrial dysfunction [5]
  • Inhibition of PI3K/AKT/mTOR & β-catenin pathways [5] | - Apoptosis & cell cycle arrest [2] [6]
  • Inhibition of angiogenesis [2]
  • Acetylation of non-histone proteins [2] | | FDA-Approved Indications | None (Investigational) [8] | Cutaneous T-cell Lymphoma (CTCL), Peripheral T-cell Lymphoma (PTCL) [5] [2] | Peripheral T-cell Lymphoma (PTCL) [2] [6] | | Representative Clinical Response (Single Agent) | R/R DLBCL: 18.9% ORR [8] [3] R/R Follicular Lymphoma: 11.5% ORR [8] [3] | Muscle-invasive Bladder Cancer: Effective radiosensitizer in vivo [4] | Relapsed/refractory PTCL: 25.8% ORR (Pivotal Trial) [6] | | Common Adverse Events | Fatigue, nausea, diarrhea [8] [3] | Fatigue, nausea, ECG changes (QT prolongation) [2] | Pyrexia, nausea, vomiting, anemia, fatigue [6] |

Detailed Experimental Data and Methodologies

This section provides the supporting experimental details and protocols behind the data summarized above.

This compound: Clinical Response & Protocol

A phase 2 study evaluated this compound in relapsed/refractory lymphoma [8] [3].

  • Patient Cohort: 72 patients with R/R DLBCL or Follicular Lymphoma.
  • Dosing Regimen: Oral administration, 70-110 mg, three times per week (TIW) in 4-week cycles until disease progression or unacceptable toxicity [3].
  • Key Efficacy Findings:
    • DLBCL Cohort (n=41): Best Overall Response Rate (ORR) was 18.9%. 54.1% of patients derived clinical benefit (response or stable disease). Responders had a progression-free survival (PFS) ranging from 1.8 to 22.8 months [8] [3].
    • Follicular Lymphoma Cohort (n=31): Best ORR was 11.5%. 73.1% of patients derived clinical benefit, with a PFS of 11.8 to 26.3 months in responders [8] [3].
  • Conclusion: The study noted limited single-agent activity but durable disease control in a subset of patients, warranting further investigation in combination therapies [3].
Romidepsin: Radiosensitization & DNA Repair Mechanism

A 2020 study investigated Romidepsin as a radiosensitizer for muscle-invasive bladder cancer, highlighting a key mechanism of action [4].

  • In Vitro Model: Clonogenic survival assays in bladder cancer cell lines.
  • In Vivo Model: Mouse xenografts with RT112 bladder cancer cells.
  • Dosing: In vivo, a single intraperitoneal dose of 4 mg/kg Romidepsin administered 6 hours before irradiation [4].
  • Key Findings:
    • Romidepsin effectively radiosensitized bladder cancer cells at nanomolar concentrations [4].
    • The combination of Romidepsin + Irradiation caused significant tumor growth delay in vivo without increasing acute or late normal tissue toxicity [4].
    • Mechanism: Romidepsin treatment was shown to impair both Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) DNA repair pathways, a primary mechanism for its radiosensitizing effect [4].
Belinostat: Clinical Profile

Belinostat is an FDA-approved pan-HDAC inhibitor for Relapsed/Refractory PTCL [6].

  • Dosing: 1000 mg/m² administered by intravenous infusion over 30 minutes once daily on days 1-5 of a 21-day cycle [6].
  • Pharmacokinetics: It has a short half-life (~1.1 hours) and is extensively metabolized in the liver, primarily by UGT1A1, which can lead to rapid clearance [9] [6].
  • Research to Overcome Limitations: A novel prodrug, Copper-bis-belinostat (Cubisbel), was developed to protect the hydroxamate moiety from metabolic degradation. In vitro studies in colon cancer models showed Cubisbel has a significantly longer half-life than belinostat while maintaining potent HDAC inhibitory activity and anti-cancer effects [9].

Mechanism of Action and Signaling Pathways

The following diagram synthesizes the key mechanisms of action for these HDAC inhibitors, illustrating how their distinct biological effects contribute to anti-cancer activity.

G cluster_common Common Effects cluster_moc This compound (Class I/IV Selective) cluster_romi Romidepsin (Class I Selective) cluster_beli Belinostat (Pan-HDACi) HDAC_Inhibition HDAC Inhibition Histone_HypAc ↑ Histone Acetylation HDAC_Inhibition->Histone_HypAc Moc_miR31 ↑ miR-31 Expression HDAC_Inhibition->Moc_miR31 Romi_DNA DNA Repair Impairment HDAC_Inhibition->Romi_DNA Beli_NonHist Non-Histone Protein Acetylation HDAC_Inhibition->Beli_NonHist Cell_Cycle_Arr Cell Cycle Arrest Histone_HypAc->Cell_Cycle_Arr Apoptosis Induction of Apoptosis Histone_HypAc->Apoptosis Moc_E2F6 ↓ E2F6 (Anti-apoptotic) Moc_miR31->Moc_E2F6 Moc_E2F6->Apoptosis Moc_PI3K Inhibition of PI3K/AKT Moc_PI3K->Apoptosis Romi_HR ↓ Homologous Recombination (HR) Romi_DNA->Romi_HR Romi_NHEJ ↓ Non-Homologous End Joining (NHEJ) Romi_DNA->Romi_NHEJ Romi_ROS ↑ Reactive Oxygen Species (ROS) Romi_ROS->Apoptosis Beli_Angio Anti-angiogenic Effects Beli_Angio->Apoptosis Beli_NonHist->Apoptosis

Interpretation Guide for Researchers

  • For Potent Single-Agent Cytotoxicity: Romidepsin demonstrates strong, nanomolar-range potency and a well-defined mechanism involving critical DNA repair pathway disruption, making it a compelling candidate for hematologic malignancies and as a radiosensitizer [4] [5].
  • For Combination Therapy Strategies: This compound's isotype selectivity may offer a more targeted approach with a potentially different toxicity profile. Its clinical activity, while more modest as a single agent, suggests its potential value lies in rational combinations, particularly where its specific gene modulation (e.g., miR-31) can be exploited [7] [8] [3].
  • For Solid Tumor Challenges: While all HDACi face challenges in solid tumors, the development of Belinostat prodrugs (e.g., Cubisbel) represents an active research area to overcome pharmacokinetic limitations like short half-life, which could renew its therapeutic potential in this setting [9].

References

mocetinostat tumor penetration vs other epigenetic drugs

Author: Smolecule Technical Support Team. Date: February 2026

Mocetinostat vs. Other Epigenetic Drugs

The table below summarizes the core characteristics of different classes of epigenetic drugs, including this compound, to facilitate a high-level comparison.

Drug/Drug Class Target Key Mechanism of Action Selectivity FDA-Approved Cancer Indications (Examples)
This compound (MGCD0103) HDAC (Class I) [1] [2] Oral benzamide; induces apoptosis, cell cycle arrest, autophagy; upregulates tumor suppressor miRNAs (e.g., miR-31) [1] [2] Isotype-selective (Class I & IV HDACs) [1] Investigational; activity in Hodgkin's Lymphoma, MDS, Leukemia in clinical trials [1]

| Pan-HDAC Inhibitors (e.g., Vorinostat, Romidepsin) | HDAC (Multiple Classes) [3] | Broad-spectrum inhibition; leads to histone hyperacetylation, gene transcription, and apoptosis [3] | Pan-inhibitor [1] | Cutaneous T-cell Lymphoma (CTCL), Peripheral T-cell Lymphoma (PTCL) [3] | | DNMT Inhibitors (e.g., Azacitidine, Decitabine) | DNA Methyltransferases (DNMTs) [3] [4] | Nucleoside analogs; incorporate into DNA, trap DNMTs, cause DNA hypomethylation, and re-express silenced tumor suppressor genes [3] [4] | N/A | Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML) [3] [4] | | HMT Inhibitors (e.g., Tazemetostat) | Histone Methyltransferases (HMT) [3] | Inhibits EZH2, preventing repressive histone methylation (H3K27me3), and reactivating genes controlling cell proliferation [3] | Selective for EZH2 | Epithelioid Sarcoma, Follicular Lymphoma [3] |

This compound's Mechanism of Action

This compound is an oral, isotype-selective inhibitor targeting Class I HDACs (HDAC1, 2, 3) [1] [2]. Its mechanism is complex and involves several pathways, as illustrated below.

mocetinostat_mechanism MOC MOC HDAC Class I HDACs (HDAC1, HDAC2, HDAC3) MOC->HDAC Inhibits Non-Histone\nTargets Non-Histone Targets MOC->Non-Histone\nTargets Affects Histone\nHyperacetylation Histone Hyperacetylation HDAC->Histone\nHyperacetylation Leads to Apoptosis Apoptosis Open Chromatin\n& Gene Transcription Open Chromatin & Gene Transcription Histone\nHyperacetylation->Open Chromatin\n& Gene Transcription miR-31\nUpregulation miR-31 Upregulation Open Chromatin\n& Gene Transcription->miR-31\nUpregulation p21\nUpregulation p21 Upregulation Open Chromatin\n& Gene Transcription->p21\nUpregulation E2F6\n(Downregulation) E2F6 (Downregulation) miR-31\nUpregulation->E2F6\n(Downregulation) Targets E2F6\n(Downregulation)->Apoptosis Cell Cycle\nArrest Cell Cycle Arrest p21\nUpregulation->Cell Cycle\nArrest Apoptotic Proteins\n(e.g., ↑Bad, ↓Mcl-1) Apoptotic Proteins (e.g., ↑Bad, ↓Mcl-1) Non-Histone\nTargets->Apoptotic Proteins\n(e.g., ↑Bad, ↓Mcl-1) Apoptotic Proteins\n(e.g., ↑Bad, ↓Mcl-1)->Apoptosis

Key Experimental Findings for this compound

The following table details critical experiments that demonstrate this compound's antitumor efficacy and its potential for combination therapy.

Experimental Model Protocol / Methodology Key Findings & Data

| Prostate Cancer Cells (in vitro) [2] | - Cell lines: DU-145, PC-3.

  • Treatment: this compound (dose range).
  • Apoptosis assay: Cell Death ELISA detecting cytoplasmic mono-/oligonucleosomes. | - Dose-dependent apoptosis: Significant induction in both cell lines.
  • Potency comparison: this compound was significantly more potent than the pan-HDACi Vorinostat. | | Prostate Cancer (in vivo) [2] | - Model: Orthotopic xenograft (mice).
  • Treatment: this compound.
  • Analysis: Tumor volume, miRNA/QPCR, Western Blot, IHC. | - Mechanism Confirmation: Upregulated miR-31, downregulated E2F6 protein, increased pro-apoptotic Bad, activated Caspase-3.
  • Efficacy: ~50% reduction in tumor growth. | | Synergy with Chemotherapy [2] | - Cell line: DU-145.
  • Treatment: this compound, Docetaxel, and combination.
  • Apoptosis assay: Cell Death ELISA. | - Combination Effect: this compound significantly enhanced apoptosis induction by Docetaxel. | | Primary Prostate Cancer Stem Cells [2] | - Model: Patient-derived primary prostate cancer stem cells.
  • Treatment: this compound.
  • Analysis: Apoptosis assays, QPCR, Western Blot. | - Efficacy in resistant cells: Induced apoptosis, upregulated miR-31, downregulated E2F6, increased Bad. |

Research Implications and Data Gaps

The search results confirm this compound's potent, selective anti-tumor activity through a well-defined mechanism and support its promise in hematological malignancies [1] [2]. A key advantage is its isotype selectivity, which may offer a better toxicity profile compared to pan-HDAC inhibitors [1].

However, a direct, quantitative comparison of tumor penetration between this compound and other epigenetic drugs remains a significant research gap. The available literature does not provide metrics like tumor-to-plasma ratios or biodistribution studies across these agents.

To proceed with your comparison guide, I suggest:

  • Investigating specialized databases like the National Cancer Institute's Cancer Chemotherapy Database or IUPHAR/BPS Guide to PHARMACOLOGY for pharmacokinetic parameters.
  • Searching for preclinical studies that directly compare multiple epigenetic drugs in the same experimental model, which would provide the most reliable comparative penetration data.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Sigma-Aldrich MSDS]

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

396.16985928 Da

Monoisotopic Mass

396.16985928 Da

Heavy Atom Count

30

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A6GWB8T96J

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 15 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 14 of 15 companies with hazard statement code(s):;
H317 (28.57%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (92.86%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

All HDAC inhibitors induce histone H3 hyperacetylation, correlating with inhibition of proliferation, induction of cell differentiation and apoptosis.
Mocetinostat is a rationally designed, orally available, Class 1-selective, small molecule, 2-aminobenzamide HDAC inhibitor with potential antineoplastic activity. Mocetinostat binds to and inhibits Class 1 isoforms of HDAC, specifically HDAC 1, 2 and 3, which may result in epigenetic changes in tumor cells and so tumor cell death; although the exact mechanism has yet to be defined, tumor cell death may occur through the induction of apoptosis, differentiation, cell cycle arrest, inhibition of DNA repair, upregulation of tumor suppressors, down regulation of growth factors, oxidative stress, and autophagy, among others. Overexpression of Class I HDACs 1, 2 and 3 has been found in many tumors and has been correlated with a poor prognosis.

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

Mechanism of Action

Mocetinostat is a novel isotypic-selective inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors act by turning on tumour suppressor genes that have been inappropriately turned off. Tumour suppressor genes are a natural defense against cancer. It is therefore hypothesized that specifically inhibiting those HDACs involved in cancer with Mocetinostat may restore normal cell function and reduce or inhibit tumour growth.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Histone deacetylase [EC:3.5.1.98]
HDAC2 [HSA:3066] [KO:K06067]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

726169-73-9
9003-99-0

Wikipedia

Mocetinostat

Use Classification

Cosmetics -> Stabilizing

General Manufacturing Information

Peroxidase: ACTIVE

Dates

Last modified: 08-15-2023
1: Boumber Y, Younes A, Garcia-Manero G. Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor. Expert Opin Investig Drugs. 2011 Jun;20(6):823-9. doi: 10.1517/13543784.2011.577737. Epub 2011 May 10. Review. PubMed PMID: 21554162.
2: Sung V, Richard N, Brady H, Maier A, Kelter G, Heise C. Histone deacetylase inhibitor MGCD0103 synergizes with gemcitabine in human pancreatic cells. Cancer Sci. 2011 Jun;102(6):1201-7. doi: 10.1111/j.1349-7006.2011.01921.x. Epub 2011 Apr 18. PubMed PMID: 21375679.
3: Sikandar S, Dizon D, Shen X, Li Z, Besterman J, Lipkin SM. The class I HDAC inhibitor MGCD0103 induces cell cycle arrest and apoptosis in colon cancer initiating cells by upregulating Dickkopf-1 and non-canonical Wnt signaling. Oncotarget. 2010 Nov;1(7):596-605. PubMed PMID: 21317455; PubMed Central PMCID: PMC3093052.
4: Moreno-Bost A, Szmania S, Stone K, Garg T, Hoerring A, Szymonifka J, Shaughnessy J Jr, Barlogie B, Prentice HG, van Rhee F. Epigenetic modulation of MAGE-A3 antigen expression in multiple myeloma following treatment with the demethylation agent 5-azacitidine and the histone deacetlyase inhibitor MGCD0103. Cytotherapy. 2011 May;13(5):618-28. doi: 10.3109/14653249.2010.529893. Epub 2010 Dec 20. PubMed PMID: 21171821; PubMed Central PMCID: PMC3633222.
5: Buglio D, Mamidipudi V, Khaskhely NM, Brady H, Heise C, Besterman J, Martell RE, MacBeth K, Younes A. The class-I HDAC inhibitor MGCD0103 induces apoptosis in Hodgkin lymphoma cell lines and synergizes with proteasome inhibitors by an HDAC6-independent mechanism. Br J Haematol. 2010 Nov;151(4):387-96. doi: 10.1111/j.1365-2141.2010.08342.x. Epub 2010 Sep 29. PubMed PMID: 20880107; PubMed Central PMCID: PMC3189488.
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